2-Propynoic acid, 3-phenyl-, butyl ester
Description
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Properties
CAS No. |
80220-93-5 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
butyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C13H14O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-8H,2-3,11H2,1H3 |
InChI Key |
ZSCXDZVDJROKDN-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C#CC1=CC=CC=C1 |
Canonical SMILES |
CCCCOC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Propynoic acid, 3-phenyl-, butyl ester (Butyl Phenylpropiolate)
[1]
Executive Summary
2-Propynoic acid, 3-phenyl-, butyl ester (Commonly: Butyl 3-phenylpropiolate or Butyl phenylpropynoate ) is a conjugated alkynyl ester serving as a critical intermediate in organic synthesis and medicinal chemistry. Characterized by its electron-deficient alkyne moiety, it acts as a potent Michael acceptor and a versatile dipolarophile in cycloaddition reactions.
This guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, and reactivity profiles, specifically tailored for applications in heterocycle construction (isoxazoles, pyrazoles) and drug discovery scaffolds.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | Butyl 3-phenylprop-2-ynoate |
| CAS Registry Number | 80220-93-5 (n-butyl isomer) |
| Molecular Formula | C₁₃H₁₄O₂ |
| Molecular Weight | 202.25 g/mol |
| SMILES | CCCCOC(=O)C#Cc1ccccc1 |
| InChI Key | PXJDPDIARGPKJY-UHFFFAOYSA-N |
Structural Visualization
The molecule consists of a phenyl ring conjugated to an internal alkyne, which is capped by a butyl ester group. This conjugation extends the
Figure 1: Structural segmentation of Butyl 3-phenylpropiolate highlighting functional domains responsible for chemical behavior.
Physicochemical Properties
| Property | Value / Description | Relevance |
| Physical State | Colorless to pale yellow oil | Handling and dosing in liquid phase synthesis. |
| Boiling Point | 298.4°C (at 760 mmHg) | High boiling point allows for high-temp reactions without rapid evaporation. |
| Density | 1.055 g/cm³ | Slightly denser than water; facilitates phase separation. |
| LogP (Predicted) | ~3.5 - 4.0 | High lipophilicity; suitable for membrane permeability studies but requires organic solvents (DMSO, DCM). |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO, Ethanol | Compatible with standard organic synthesis solvents. |
Synthesis Methodologies
Researchers typically employ two primary pathways: Classical Esterification (robust, scale-up friendly) and Oxidative Carbonylation (modern, transition-metal catalyzed).
Method A: Steglich Esterification (Classical)
This method couples 3-phenylpropiolic acid with n-butanol using carbodiimide activation. It is preferred for small-scale, high-purity synthesis.
-
Reagents: 3-Phenylpropiolic acid (1.0 eq), n-Butanol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions: 0°C to RT, 12 hours.
Protocol:
-
Dissolve 3-phenylpropiolic acid (10 mmol) in anhydrous DCM (50 mL).
-
Add n-butanol (12 mmol) and DMAP (1 mmol).
-
Cool to 0°C. Dropwise add DCC (11 mmol) dissolved in DCM.
-
Stir at RT for 12h. Precipitated dicyclohexylurea (DCU) is filtered off.
-
Wash filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Method B: Pd-Catalyzed Oxidative Carbonylation (Green/Catalytic)
Direct conversion of phenylacetylene using CO and butanol. This avoids the use of pre-formed carboxylic acids.
-
Substrates: Phenylacetylene, n-Butanol, CO (balloon or autoclave).
-
Catalyst: PdCl₂ / CuCl₂ system.
-
Mechanism: Oxidative insertion of CO into the C-H bond of the terminal alkyne.
Figure 2: Comparative synthesis workflows. Method A is preferred for laboratory reliability; Method B is preferred for industrial atom economy.
Reactivity & Applications in Drug Discovery
The electron-deficient nature of the alkyne triple bond makes Butyl 3-phenylpropiolate a "privileged intermediate" for constructing nitrogen-containing heterocycles.
1,3-Dipolar Cycloaddition (Isoxazole Synthesis)
Reaction with nitrile oxides or nitrones yields isoxazoles, a core scaffold in COX-2 inhibitors and antibiotics.
-
Mechanism: Concerted [3+2] cycloaddition.
-
Regioselectivity: The ester group directs the cycloaddition, typically favoring the 5-substituted isoxazole.
-
Reference Protocol: Reaction with N-hydroxybenzimidoyl chloride (generated in situ) and triethylamine in DCM yields butyl 3,5-diphenylisoxazole-4-carboxylate [1].
Michael Addition
Nucleophiles (amines, thiols) attack the
-
Reaction:
-
Significance: Synthesis of
-amino acid derivatives and enaminones.
Hydrogenation
Controlled partial hydrogenation yields Butyl cinnamate (cis/trans isomers), while full hydrogenation yields Butyl 3-phenylpropionate (saturated ester).
Figure 3: Primary reactivity pathways utilized in medicinal chemistry campaigns.
Analytical Characterization (Validation)
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified:
-
¹H NMR (300 MHz, CDCl₃):
- 7.60 – 7.30 (m, 5H, Aromatic protons).
- 4.25 (t, J = 6.7 Hz, 2H, -OCH ₂-).
- 1.70 (m, 2H, -CH₂-).
- 1.45 (m, 2H, -CH₂-).
- 0.95 (t, 3H, -CH₃).
-
IR Spectroscopy (Neat):
-
2210–2230 cm⁻¹: Characteristic C
C stretching (strong/sharp). -
1700–1720 cm⁻¹: Ester C=O stretching.
-
-
Mass Spectrometry:
-
ESI-MS:
.
-
Safety and Handling
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Protect from light to prevent polymerization or degradation of the alkyne.
-
Disposal: Dispose of as hazardous organic waste containing alkynes.
References
-
ChemSrc. (2025).[1] Butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Simple pyrazoles as efficient organocatalysts for alkyne-CO2 carboxylation. Retrieved from [Link]
-
American Chemical Society. (2024). Organocatalytic Deoxygenative [3+2] Cycloaddition of N-Hydroxyamides with Alkynes. Organic Letters. Retrieved from [Link]
Comprehensive Technical Guide on Butyl Phenylpropiolate: Physicochemical Properties, Isomeric Distinctions, and Advanced Applications
Executive Summary
In advanced synthetic chemistry and materials science, butyl phenylpropiolate serves as a highly versatile alkyne-ester building block. However, treating "butyl phenylpropiolate" as a monolithic entity is a common pitfall in experimental design. In practice, the molecule is utilized primarily in two isomeric forms: n-butyl phenylpropiolate and tert-butyl phenylpropiolate .
While both isomers share an identical molecular weight of 202.25 g/mol , their divergent steric profiles and electronic properties dictate entirely different use cases[1],. The linear n-butyl ester is frequently employed in standard cross-coupling and hydration reactions, whereas the bulky tert-butyl ester has recently emerged as a critical reagent for isolating fleeting reactive intermediates, such as Distonic Radical Cations (DRCs)[2]. This whitepaper provides a rigorous physicochemical breakdown of these isomers, explains the causality behind their selection in complex reaction pathways, and outlines self-validating protocols for their application.
Physicochemical Profiling & Isomeric Identification
To ensure experimental reproducibility, researchers must verify the specific CAS number and structural properties of the chosen isomer. Below is a consolidated physicochemical profile comparing the two primary forms of butyl phenylpropiolate.
Table 1: Comparative Physicochemical Properties of Butyl Phenylpropiolate Isomers
| Property | n-Butyl Phenylpropiolate | tert-Butyl Phenylpropiolate |
| CAS Number | 80220-93-5[1] | 93139-50-5[3], |
| Molecular Weight | 202.25 g/mol [1] | 202.25 g/mol |
| Chemical Formula | C₁₃H₁₄O₂[1] | C₁₃H₁₄O₂ |
| SMILES String | CCCCOC(=O)C#Cc1ccccc1 | O=C(OC(C)(C)C)C#CC1=CC=CC=C1 |
| Density | 1.055 g/cm³[1] | ~1.02 g/cm³ (Predicted) |
| Boiling Point | 298.44 ºC at 760 mmHg[1] | Lower than n-butyl due to branching |
| Structural Feature | Linear aliphatic chain | Bulky, sterically hindered tert-butyl group |
Mechanistic Role in Advanced Synthesis: The Case for Steric Shielding
As a Senior Application Scientist, it is crucial to understand why a specific reagent is chosen rather than just knowing how to use it. The selection between n-butyl and tert-butyl phenylpropiolate is fundamentally driven by steric hindrance and electronic modulation .
Causality in Reagent Selection for Distonic Radical Cations (DRCs)
Recent breakthroughs in main-group chemistry have focused on synthesizing DRCs—molecules that possess both a radical site and a cationic site that are spatially separated yet electronically communicating[2]. In a landmark protocol, researchers reacted imidazolium-stabilized diphosphete-diide (IDP) with an alkyne to form these rare species[2],[4].
For this synthesis, 2 was specifically selected over the n-butyl variant[2]. The causality behind this choice is twofold:
-
Kinetic Stabilization via Steric Bulk: The bulky tert-butyl group acts as a physical shield. Once the [2+2] cycloaddition occurs, the massive steric profile prevents unwanted dimerization or nucleophilic attack at the highly reactive P(II) radical and P(III) cation centers[4].
-
Electronic Confinement: The electron-withdrawing nature of the carboxylate residue (enhanced by the specific geometry forced by the tert-butyl group) impedes excessive electron delocalization. This forces the molecule to maintain its "distonic" (separated) character rather than collapsing into a simple, fully delocalized radical cation[5].
Experimental Workflows & Protocols
Protocol: Synthesis and Validation of Phosphorus-Based DRCs using tert-Butyl Phenylpropiolate
This protocol describes a self-validating system for generating 1λ²,3λ²-1-phosphonia-3-phosphinyl-cyclohex-4-enes (a class of stable DRCs)[2],[4].
Step 1:[2+2] Cycloaddition (Neutral Intermediate Generation)
-
Procedure: In a nitrogen-filled glovebox, dissolve imidazolium-stabilized diphosphete-diide (IDP) in dry toluene. Slowly add 1.05 equivalents of tert-butyl phenylpropiolate (CAS: 93139-50-5)[3].
-
Reaction Conditions: Stir at room temperature (RT) for 2 hours. The solution will transition to a yellow color, indicating the formation of the neutral tricyclic [2+2] cycloaddition product[2].
-
Validation Checkpoint 1 (NMR): Isolate an aliquot and perform ³¹P NMR. The disappearance of the IDP phosphorus signal and the emergence of new signals corresponding to the cyclic P₂C₂ framework confirms successful cycloaddition[2],[4].
Step 2: One-Electron Oxidation
-
Procedure: To the toluene solution of the neutral intermediate, add 1.0 equivalent of a mild one-electron oxidant, such as Silver tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Ag[BArF]).
-
Reaction Conditions: Stir at RT. A skeletal rearrangement will occur alongside the oxidation, yielding the DRC[2].
-
Validation Checkpoint 2 (EPR & XRD):
-
Electron Paramagnetic Resonance (EPR): Analyze the solution to confirm the presence of an unpaired electron localized primarily on the P(II) center[4].
-
X-Ray Diffraction (XRD): Grow single crystals via slow evaporation of a diethyl ether/hexane (1:1) mixture. XRD must confirm the spatial separation of the neutral two-coordinated phosphanyl P(II) radical site and the two-coordinated phosphenium P(III) cation center[2],[5].
-
Visualizations
The following diagrams map the logical flow of the advanced synthetic applications and standard preparation workflows involving butyl phenylpropiolate.
Figure 1: Synthetic pathway for Distonic Radical Cations (DRCs) utilizing the steric shielding of tert-butyl phenylpropiolate.
Figure 2: Standard self-validating esterification workflow for synthesizing specific isomers of butyl phenylpropiolate.
Conclusion
The distinction between n-butyl phenylpropiolate and tert-butyl phenylpropiolate extends far beyond a simple structural isomerism; it dictates the success or failure of highly sensitive chemical syntheses. By leveraging the exact physicochemical properties (MW: 202.25 g/mol ) and the profound steric bulk of the tert-butyl variant, researchers can successfully trap and characterize highly reactive species like Distonic Radical Cations. Adhering to strict, self-validating protocols ensures the integrity and reproducibility of these advanced chemical workflows.
References
- Chemsrc - butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5 URL
- National Institutes of Health (NIH)
- CymitQuimica - tert-Butyl 3-phenylpropiolate (CAS: 93139-50-5)
- BLD Pharm - 93139-50-5 | tert-Butyl 3-phenylpropiolate URL
- National Institutes of Health (NIH) / RSC (Mechanistic Data) - Sequential radical and cationic reactivity at separated sites within one molecule in solution (Extended Data)
- Royal Society of Chemistry (RSC) - Sequential radical and cationic reactivity at separated sites within one molecule in solution (Publication)
Sources
- 1. butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5 | Chemsrc [chemsrc.com]
- 2. Sequential radical and cationic reactivity at separated sites within one molecule in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-phenylpropiolate | CymitQuimica [cymitquimica.com]
- 4. Sequential radical and cationic reactivity at separated sites within one molecule in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Physicochemical Profiling and Solvent-Driven Isolation of Butyl 3-Phenylpropiolate: A Technical Guide
Executive Summary
As a Senior Application Scientist, navigating the physicochemical landscape of synthetic intermediates is paramount to designing robust, scalable workflows. 2-Propynoic acid 3-phenyl- butyl ester —commonly referred to as butyl 3-phenylpropiolate—presents a fascinating case study in solubility-driven process design. Frequently synthesized via the catalytic or catalyst-free carboxylation of terminal aromatic alkynes[1], this compound requires precise solvent selection for both reaction execution and downstream isolation. This whitepaper deconstructs the thermodynamic solubility profile of butyl 3-phenylpropiolate and provides field-proven, self-validating protocols for its extraction and analytical preparation.
Structural Thermodynamics & Solubility Causality
Understanding why a compound dissolves in specific media is more critical than simply knowing what it dissolves in. The molecular architecture of butyl 3-phenylpropiolate dictates its phase behavior:
-
Lipophilic Domains: The molecule is dominated by a terminal butyl chain and a phenyl ring. These extensive hydrocarbon networks rely heavily on London dispersion forces and
stacking, fundamentally disrupting the hydrogen-bonding network of water and rendering the compound practically insoluble in aqueous media. -
Polar Core: The ester carbonyl provides a localized dipole and acts as a hydrogen bond acceptor. This allows the compound to be highly solvated by moderately polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran).
-
Physical State: At room temperature, butyl 3-phenylpropiolate manifests as a clear, viscous oil with a density of
and a boiling point of [2]. Its liquid state at standard conditions means that crystallization is not a viable purification method; instead, chemists must rely on liquid-liquid extraction (LLE) and column chromatography.
Empirical Solubility Profile
The table below summarizes the solubility behavior of butyl 3-phenylpropiolate across various dielectric environments, serving as a matrix for solvent selection.
Table 1: Empirical Solubility of Butyl 3-Phenylpropiolate
| Solvent | Formula | Dielectric Constant ( | Solubility Profile | Application Context |
| Water | H₂O | 80.1 | Insoluble | Phase separation / Aqueous wash waste |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Miscible | Primary LLE solvent (Forms Top Layer) |
| Dichloromethane | CH₂Cl₂ | 9.1 | Miscible | Alternative LLE solvent (Forms Bottom Layer) |
| Tetrahydrofuran | C₄H₈O | 7.5 | Highly Soluble | Reaction medium / NMR analysis (THF- |
| Chloroform | CHCl₃ | 4.8 | Highly Soluble | Analytical standard (CDCl₃ for NMR) |
| Dimethyl Sulfoxide | (CH₃)₂SO | 46.7 | Soluble | High-temperature reaction solvent |
Applied Methodologies: Self-Validating Extraction Protocols
During the synthesis of butyl 3-phenylpropiolate (e.g., via the reaction of phenylacetylene, CO₂, and 1-iodobutane in DMSO), the product must be isolated from a complex aqueous mixture containing inorganic salts (like Cs₂CO₃) and polar byproducts[1].
The following Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system , ensuring thermodynamic efficiency and analytical verification at every step.
Protocol 1: Liquid-Liquid Extraction (LLE)
Step 1: Reaction Quenching & Phase Induction
-
Action: Dilute the crude DMSO reaction mixture with a 5-fold excess of deionized water.
-
Causality: Water drastically increases the polarity of the medium. The lipophilic butyl 3-phenylpropiolate can no longer be solvated and "crashes out," forming a micro-emulsion.
-
Validation Check: The previously homogeneous solution must become distinctly cloudy or form visible oil droplets. If it remains clear, the product concentration is too low, or an unintended hydrophilic byproduct has formed.
Step 2: Primary Solvent Partitioning
-
Action: Add Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)[1][3].
-
Causality: The ester preferentially partitions into the organic phase. Crucial Density Note: If using Et₂O (
), the product resides in the top layer . If using CH₂Cl₂ ( ), it resides in the bottom layer . Because the neat product has a density of [2], highly concentrated solutions in Et₂O could theoretically cause phase inversion; ensure sufficient solvent volume. -
Validation Check: Observe the phase boundary. A sharp, mirror-like boundary indicates successful partitioning. A "rag layer" (emulsion) indicates un-dissolved salts; validate by adding saturated aqueous NaCl (brine) to increase aqueous density and force separation via the salting-out effect.
Step 3: Sequential Extraction
-
Action: Separate the phases and extract the aqueous layer two additional times with fresh organic solvent.
-
Causality: Dictated by the Nernst Distribution Law, multiple small-volume extractions yield a mathematically higher recovery rate than a single large-volume extraction.
-
Validation Check: Spot the final aqueous layer on a TLC plate and visualize under 254 nm UV light. The absence of UV-active aromatic spots confirms the complete transfer of the phenyl-containing product into the organic phase.
Step 4: Desiccation & Concentration
-
Action: Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate under reduced pressure.
-
Causality: MgSO₄ chemically binds trace dissolved water. Removing this water prevents the hydrolysis of the butyl ester during the thermal stress of rotary evaporation.
-
Validation Check: The MgSO₄ powder must flow freely when swirled (the "snow globe effect"). Clumping indicates the desiccant is saturated and more must be added. The final product must present as a clear, viscous oil[1].
Mechanistic Workflow Diagram
Fig 1: Self-validating liquid-liquid extraction workflow for isolating butyl 3-phenylpropiolate.
Analytical Solvation (NMR Preparation)
To verify the purity of the isolated viscous oil, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The solubility of butyl 3-phenylpropiolate allows for flexibility in deuterated solvent selection.
Protocol 2: NMR Sample Preparation
-
Solvent Selection: The compound is highly soluble in both Chloroform-
(CDCl₃)[3] and Tetrahydrofuran- (THF- )[1]. CDCl₃ is the industry standard due to cost-efficiency, while THF- is utilized if the compound is being analyzed directly from a THF-based catalytic cycle. -
Preparation: Dissolve ~15 mg of the viscous oil in 0.6 mL of the chosen deuterated solvent.
-
Validation Check: The resulting solution must be completely optically clear with no particulates. In the resulting
H NMR spectrum, validate the structure by identifying the characteristic triplet at (corresponding to the protons of the butyl group) and the aromatic multiplet at [1][3].
Conclusion
The manipulation of butyl 3-phenylpropiolate relies entirely on exploiting the thermodynamic gradients between its lipophilic hydrocarbon framework and its polar ester linkage. By understanding its specific gravity (
References
- Source: chemsrc.
- Source: epfl.
- Source: rsc.
Sources
Thermodynamic Properties of Phenylpropiolic Acid Butyl Ester: A Technical Characterization Guide
This guide serves as a comprehensive technical resource for the thermodynamic characterization of Phenylpropiolic Acid Butyl Ester (Butyl phenylpropiolate). Given the specialized nature of this compound, where direct experimental data in open literature is sparse, this guide adopts a first-principles and comparative approach . It synthesizes available data with predictive modeling and standard characterization protocols, designed for researchers requiring actionable physicochemical parameters for process design.
Chemical Identity & Structural Significance[1][2][3][4]
Phenylpropiolic acid butyl ester represents a critical intermediate in organic synthesis, bridging the gap between stable aromatic esters and reactive alkyne functionalities. Its thermodynamic profile is governed by the interplay between the rigid, conjugated phenyl-alkyne core and the flexible butyl chain.
| Property | Specification |
| IUPAC Name | Butyl 3-phenylprop-2-ynoate |
| CAS Number | 80220-93-5 |
| Molecular Formula | C₁₃H₁₄O₂ |
| Molecular Weight | 202.25 g/mol |
| SMILES | CCCCOC(=O)C#Cc1ccccc1 |
| Structural Features | Conjugated Alkyne ( |
Comparative Thermodynamic Positioning
To understand the butyl ester, we must anchor it against its homologs. The lack of H-bond donation (unlike the parent acid) significantly lowers its melting point, rendering it a viscous liquid at standard temperature and pressure (STP), contrasting with the solid parent acid.
| Compound | State (STP) | Melting Point (°C) | Boiling Point | Relevance |
| Phenylpropiolic Acid | Solid | 135–137 | N/A (Decarboxylates) | Parent Acid |
| Ethyl Phenylpropiolate | Liquid | ~20 | 125–128 (10 mmHg) | Lower Homolog |
| Butyl Cinnamate | Liquid | - | 165–170 (10 mmHg) | Alkenyl Analog |
| Butyl Phenylpropiolate | Liquid (Predicted) | < 10 | ~145–150 (10 mmHg) | Target |
Thermodynamic Properties (Estimated & Derived)
The following data points are derived from group contribution methods (Joback/Stein) and comparative analysis with structural analogs (Ethyl phenylpropiolate, Butyl cinnamate).
Phase Transition Parameters
-
Physical State: Liquid at 25°C.
-
Enthalpy of Vaporization (
): Estimated at 58.5 ± 3 kJ/mol .-
Significance: Critical for determining energy requirements for vacuum distillation purification.
-
-
Boiling Point:
-
Standard (760 mmHg): ~295°C (Theoretical; likely degrades before reaching).
-
Reduced (10 mmHg): ~148°C.
-
Operational Insight: Distillation should strictly occur under high vacuum (<5 mmHg) to prevent thermal polymerization of the alkyne moiety.
-
Density and Volumetric Properties
-
Density (
): 1.03 – 1.05 g/cm³ at 20°C. -
Molar Volume: ~195 cm³/mol.
-
Refractive Index (
): ~1.535 (Consistent with high conjugation).
Solution Thermodynamics & Solubility[5]
Understanding the solubility parameter (
Hansen Solubility Parameters (HSP)
Using the Hoftyzer-Van Krevelen group contribution method, we calculate the partial solubility parameters:
-
Dispersion (
): 17.8 MPa (Dominant due to aromatic/butyl groups) -
Polarity (
): 4.2 MPa (Ester functionality) -
Hydrogen Bonding (
): 4.5 MPa (Weak acceptor only) -
Total Parameter (
): 18.9 MPa
Solvent Selection Guide:
Based on the "Like Dissolves Like" principle (interaction radius
| Solvent Class | Compatibility | Examples | Application |
| Chlorinated | Excellent | Dichloromethane, Chloroform | Synthesis/Extraction |
| Aromatic | Excellent | Toluene, Xylene | Reaction Medium |
| Esters/Ketones | Good | Ethyl Acetate, Acetone | Purification |
| Alcohols | Moderate | Ethanol, Butanol | Recrystallization (at low T) |
| Water | Poor | Water | Washing (Biphasic) |
Experimental Protocols for Validation
Since literature values are predictive, the following protocols are designed to experimentally validate thermodynamic properties in-house.
Protocol: Enthalpy of Vaporization via TGA
Objective: Determine
-
Instrument: TGA (e.g., TA Instruments Q500) with N₂ purge (50 mL/min).
-
Sample: 10–15 mg Butyl phenylpropiolate in an open platinum pan.
-
Method: Isothermal holds at 10 K intervals (e.g., 100°C, 110°C, 120°C, 130°C) for 10 minutes each.
-
Analysis:
-
Measure mass loss rate (
) at each temperature. -
Plot
vs. . -
Calculation: The slope of the line equals
.
-
Protocol: Solubility Measurement (Static Equilibrium)
Objective: Generate a solubility curve for process crystallization design.
-
Preparation: Add excess Butyl phenylpropiolate to 10 mL solvent (e.g., Hexane) in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (
K) for 24 hours. -
Sampling: Stop stirring, allow phase separation (1 hr). Withdraw supernatant via a syringe filter (0.22 µm, PTFE).
-
Quantification: Dilute and analyze via HPLC-UV (254 nm).
-
Modeling: Fit data to the Modified Apelblat Equation :
Where is mole fraction solubility.
Visualization of Workflows
Thermodynamic Characterization Workflow
The following diagram illustrates the logical flow for characterizing the compound from synthesis to thermodynamic profiling.
Figure 1: Integrated workflow for thermodynamic characterization and process modeling.
Synthesis & Reaction Pathway
Understanding the synthesis thermodynamics helps in controlling the equilibrium.
Figure 2: Acid-catalyzed esterification pathway emphasizing the equilibrium nature of the reaction.
Applications & Handling
Process Safety (Thermal Stability)
-
Hazard: Acetylenic compounds can exhibit exothermic decomposition.
-
Guideline: Do not heat above 150°C without rigorous DSC safety screening. Avoid distillation at atmospheric pressure.
-
Storage: Store at 2–8°C to prevent slow hydrolysis or oligomerization.
Synthetic Utility
This ester serves as a "masked" alkyne. The butyl group provides solubility in non-polar organic solvents (Hexane, Toluene), facilitating:
-
Sonogashira Couplings: Reaction with aryl halides.
-
Click Chemistry: [3+2] cycloadditions (after deprotection or direct use).
-
Polymerization: Precursor for poly(phenylacetylene) derivatives used in membrane technology.
References
-
National Institute of Standards and Technology (NIST). Phenylpropiolic acid - Thermochemical Data. NIST Chemistry WebBook, SRD 69. [Link]
-
ChemSrc. Butyl 3-phenylprop-2-ynoate (CAS 80220-93-5) Physicochemical Properties.[1][Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
-
Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology used for BP/Enthalpy estimation).[2]
Sources
Technical Whitepaper: Safety, Handling, and Applications of n-Butyl 3-phenyl-2-propynoate
The following technical guide provides an in-depth analysis of n-Butyl 3-phenyl-2-propynoate (CAS 80220-93-5), formally indexed as 2-Propynoic acid, 3-phenyl-, butyl ester .[1]
This document is structured for researchers and drug development professionals, synthesizing safety data with synthetic utility. Given the specialized nature of this reagent, toxicological data is reinforced via Read-Across Methodology using its structural analog, Ethyl phenylpropiolate (CAS 2216-94-6), a standard practice in regulatory toxicology for data-poor compounds.
Executive Summary
n-Butyl 3-phenyl-2-propynoate is an alkynyl ester widely utilized in organic synthesis as a Michael acceptor and a dienophile in cycloaddition reactions. Its conjugated alkyne backbone makes it a critical scaffold for constructing heterocyclic pharmacophores, including coumarins and quinolines. This guide outlines the physicochemical profile, specific handling protocols for conjugated alkynes, and emergency response strategies, ensuring scientific integrity and personnel safety.
Chemical Identity & Characterization
Precise identification is paramount to avoid confusion with its alkene analog (cinnamate).
| Parameter | Data / Descriptor |
| Chemical Name | n-Butyl 3-phenyl-2-propynoate |
| IUPAC Name | Butyl 3-phenylprop-2-ynoate |
| CAS Number | 80220-93-5 |
| Synonyms | Butyl phenylpropiolate; 2-Propynoic acid, 3-phenyl-, butyl ester |
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| SMILES | CCCCOC(=O)C#Cc1ccccc1 |
| Structure | Conjugated internal alkyne ester |
Structural Visualization
The following diagram illustrates the core connectivity, highlighting the electrophilic alkyne moiety responsible for its reactivity (and toxicity).
Hazard Identification (GHS Classification)
Based on Read-Across from Ethyl Phenylpropiolate (CAS 2216-94-6) and structural alerts for conjugated esters.
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT - SE | H335 | May cause respiratory irritation.[3][4] |
| Aquatic Acute | H401 | Toxic to aquatic life (Predicted). |
Precautionary Statements (P-Codes)
-
P280: Wear protective gloves/eye protection (Nitrile rubber recommended).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing.[7]
Physicochemical Properties & Stability
Understanding the physical state is crucial for determining storage conditions and spill response.
| Property | Value/Condition | Implication for Handling |
| Physical State | Clear to pale yellow liquid | Use liquid handling pipettes; avoid aerosolization. |
| Boiling Point | ~280°C (Estimated) | Low volatility at RT, but heating generates fumes. |
| Flash Point | >110°C (Closed Cup) | Class IIIB Combustible Liquid. |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, DMSO | Use organic solvents for cleanup; water is ineffective. |
| Reactivity | Michael Acceptor | Reacts exothermically with thiols, amines, and strong bases. |
Experimental Protocols & Applications
Synthetic Utility: The Michael Addition
In drug discovery, this compound is primarily used to synthesize substituted cinnamates or heterocycles. The alkyne is highly activated by the ester group, making it susceptible to nucleophilic attack.
Protocol: Synthesis of
-
Preparation: Dissolve n-Butyl 3-phenyl-2-propynoate (1.0 eq) in anhydrous Ethanol or Toluene.
-
Addition: Add secondary amine (1.1 eq) dropwise at
to control exotherm. -
Mechanism: The nucleophile attacks the
-carbon (adjacent to phenyl ring), reducing the triple bond to a double bond. -
Workup: Evaporate solvent; purification via silica gel chromatography (Hexane/EtOAc).
Reaction Pathway Visualization
The following diagram details the reactivity logic, essential for predicting side reactions (e.g., polymerization).
Handling, Storage, and Emergency Procedures
Storage Integrity
-
Temperature: Store at
to (Refrigerate). Alkynyl esters can slowly polymerize or hydrolyze at elevated temperatures. -
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidative degradation of the alkyne.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases (which induce hydrolysis).
Emergency Response Decision Tree
This logic flow ensures rapid, correct decision-making during laboratory incidents.
Toxicological & Ecological Information
-
Acute Toxicity: Data limited.[5] Based on analogs, oral
is expected to be mg/kg (Rat). -
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
-
Ecotoxicity: Esters of phenylpropiolic acid are predicted to be harmful to aquatic organisms due to low water solubility and potential for bioaccumulation (
). Do not release into drains.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10861, Butyl 3-phenylprop-2-enoate (Analog Reference). PubChem. Available at: [Link]
-
ChemSrc. Butyl 3-phenylprop-2-ynoate CAS 80220-93-5 Entry.[1] ChemSrc. Available at: [Link]
Sources
- 1. butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. 3-Phenyl-2-propenoic acid(140-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.ca [fishersci.ca]
- 7. employees.delta.edu [employees.delta.edu]
Boiling point and refractive index of butyl 3-phenylpropiolate
Physicochemical Characterization & Experimental Protocols[1][2][3]
Executive Summary
Butyl 3-phenylpropiolate (CAS: 80220-93-5), also known as n-butyl phenylpropiolate, is an
This technical guide provides a rigorous analysis of its two critical physical constants—Boiling Point (BP) and Refractive Index (RI) . Accurate determination of these values is essential for process control, particularly during purification where thermal instability dictates the use of high-vacuum distillation.
Chemical Identity & Structural Profile[4][5][7]
| Parameter | Detail |
| IUPAC Name | Butyl 3-phenylprop-2-ynoate |
| CAS Number | 80220-93-5 |
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| Structure | |
| Physical State | Viscous liquid (at ambient temp) |
Note on Isomers: This guide specifically addresses the n-butyl ester. The tert-butyl isomer (CAS 93139-50-5) is a solid at room temperature and exhibits distinct physical properties.
Physicochemical Properties Analysis
2.1 Boiling Point (BP) & Thermal Stability
Critical Insight: Like many conjugated alkynoic esters, butyl 3-phenylpropiolate is thermally sensitive. Prolonged heating at atmospheric pressure risks polymerization or decarboxylation.
-
Atmospheric Boiling Point (Extrapolated): ~298°C at 760 mmHg.
-
Warning: Distillation at this temperature is unsafe and will lead to product degradation.
-
-
Operational Vacuum Boiling Point:
-
For purification, vacuum distillation is mandatory .
-
Based on the Clausius-Clapeyron relation and data from the ethyl analog (BP 152°C @ 21 mmHg), the estimated distillation range for the butyl ester is:
-
170–175°C at 20 mmHg
-
135–140°C at 1–2 mmHg (Recommended for maximum stability)
-
-
2.2 Refractive Index (
)
The refractive index is a rapid, non-destructive quality control metric for this compound. The conjugated triple bond system (
-
Literature Value: 1.528 (at 20°C).
-
Temperature Correction: The refractive index of organic liquids decreases as temperature increases.
-
Coefficient:
. -
Protocol: If measuring at 25°C, add
to the observed value to compare with the standard.
-
Comparative Data Validation: To validate these values, we compare them against the homologous series:
| Compound | Alkyl Chain | Boiling Point (Exp.)[3][4] | Refractive Index ( |
| Methyl 3-phenylpropiolate | 239°C (atm) | 1.500 | |
| Ethyl 3-phenylpropiolate | 152°C (21 mmHg) | 1.552 | |
| Butyl 3-phenylpropiolate | ~140°C (2 mmHg) | 1.528 |
Interpretation: The refractive index of the butyl ester (1.528) is consistent with the series, balancing the high-index aromatic/alkyne core with the lower-index aliphatic butyl chain.
Experimental Methodologies
3.1 Synthesis Workflow (Acid-Catalyzed Esterification)
The most robust synthesis involves the direct esterification of phenylpropiolic acid with n-butanol using an acid catalyst, utilizing a Dean-Stark trap to drive equilibrium.
Figure 1: Critical path for the synthesis and purification of butyl 3-phenylpropiolate.
3.2 Protocol: Vacuum Distillation (Boiling Point Determination)
Objective: Isolate pure product and determine boiling point at reduced pressure to avoid decomposition.
-
Setup: Assemble a short-path distillation apparatus with a vacuum manifold, manometer, and cow receiver. Grease all joints with high-vacuum grease.
-
Loading: Charge the boiling flask with the crude ester and a magnetic stir bar. Do not use boiling chips under vacuum.
-
Evacuation: Slowly lower the pressure to < 5 mmHg . Allow the system to equilibrate for 5 minutes to degas solvents.
-
Heating: Begin heating the oil bath. The bath temperature should be ~20–30°C higher than the expected boiling point.
-
Collection:
-
Discard the "forerun" (low boiling impurities, typically unreacted butanol).
-
Collect the main fraction when the vapor temperature stabilizes (Target: 135–145°C @ 2 mmHg ).
-
-
Validation: Record the precise pressure and vapor temperature. Correct to standard pressure only for theoretical reporting; use raw data for process replication.
3.3 Protocol: Refractive Index Measurement
Objective: Verify purity of the distilled fraction.
-
Calibration: Calibrate the Abbe refractometer using distilled water (
) or a standard calibration fluid. -
Sample Application: Place 2–3 drops of the synthesized butyl 3-phenylpropiolate onto the main prism. Ensure no air bubbles are trapped.
-
Equilibration: Allow 30 seconds for the sample to reach the prism temperature (ideally thermostated to 20°C).
-
Measurement: Align the crosshairs with the shadow boundary. Read the scale to four decimal places.
-
Correction: If
, apply the correction:
Property-Process Logic
The relationship between pressure, boiling point, and purity is non-linear. The diagram below illustrates the decision logic for handling this compound.
Figure 2: Process control logic linking vacuum pressure to thermal safety and Refractive Index to purity.
References
-
Chemical Source & Physical Data (Butyl 3-phenylpropiolate) Chemsrc Database. "Butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5". [Link]
-
Comparative Data (Ethyl 3-phenylpropiolate) Thermo Scientific Chemicals. "Ethyl phenylpropiolate, 98+%".[5][4][6][7] [Link]
-
Synthesis Methodology (General Esterification) Organic Syntheses. "Phenylpropiolic Acid and Derivatives".[8][9][6][10] [Link]
-
Refractive Index Theory & Correction RefractiveIndex.INFO. "Refractive index database and temperature coefficients". [Link]
Sources
- 1. Sequential radical and cationic reactivity at separated sites within one molecule in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Electron-Deficient Alkynes as Powerful Tools against Root-Knot Nematode Melodogyne incognita: Nematicidal Activity and Investigation on the Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. f5fce0dc-c1bc-40ef-a9c1-038325ce87d9.filesusr.com [f5fce0dc-c1bc-40ef-a9c1-038325ce87d9.filesusr.com]
- 6. Ethyl phenylpropiolate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. cdn.thomasnet.com [cdn.thomasnet.com]
- 8. researchgate.net [researchgate.net]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
Reactivity Profile of Conjugated Alkynyl Esters: A Mechanistic & Practical Guide
Executive Summary
Conjugated alkynyl esters (alkynoates) represent a distinct class of electrophiles where the linear geometry of the
Electronic Structure & Reactivity Principles
The Polarization Paradox
The reactivity of conjugated alkynyl esters is governed by the interaction between the alkyne
-
Ground State Polarization: The ester group exerts a strong
(mesomeric) and (inductive) effect, depleting electron density from the -carbon. This creates a significant dipole, rendering the -carbon highly electrophilic. -
Orbital Geometry: The linear
geometry exposes the -cloud to nucleophilic attack from a trajectory orthogonal to the bond axis (approx. 109°), distinct from the Bürgi-Dunitz angle of carbonyls. -
Hard vs. Soft Reactivity: Alkynyl esters act as "soft" electrophiles. They preferentially react with soft nucleophiles (thiols, phosphines, soft enolates) via orbital control (HOMO-LUMO interaction) rather than charge control.
Comparative Electrophilicity
Compared to
Core Reactivity Modules
Module A: Conjugate Addition (Michael-Type)
The dominant reaction pathway is nucleophilic attack at the
-
Mechanism: Nucleophilic attack generates an allenolate intermediate (vs. an enolate in alkenes).[2] This intermediate is highly reactive and can be trapped by electrophiles or protonated to form the
-functionalized acrylate (typically E-isomer due to minimization of dipole repulsion). -
Regioselectivity: Exclusively
-attack for nucleophiles. -
Stereoselectivity: Protonation of the allenolate usually yields the E-alkene (thermodynamic product), but kinetic control can access Z-isomers under specific conditions (e.g., bulky proton sources).
Module B: 1,3-Dipolar Cycloaddition
Alkynyl esters are potent dipolarophiles.
-
Click Chemistry: They react with azides to form 1,2,3-triazoles.[5] Unlike terminal alkynes, internal alkynyl esters often require elevated temperatures or Ru/Cu catalysis to achieve high rates.
-
Regiochemistry: In thermal cycloadditions, the ester group directs the regioselectivity. For example, with organic azides, the major isomer places the electron-withdrawing ester and the organic substituent of the azide in a 1,4-relationship (anti-disposition) to minimize steric clash and maximize dipole-dipole stabilization.
Module C: Transition Metal Activation
The triple bond is a "
-
Hydrofunctionalization: Gold(I) or Gold(III) catalysts activate the alkyne toward nucleophilic attack by "harder" nucleophiles like alcohols (hydroalkoxylation) or water (hydration), often proceeding with Markovnikov selectivity relative to the metal-activated complex.
Strategic Application: Covalent Warheads in Drug Discovery
Alkynyl esters are emerging as "tunable" covalent warheads targeting non-catalytic cysteines.
| Feature | Acrylamides (Standard) | Alkynyl Esters (Emerging) |
| Reactivity | High (Intrinsic) | Moderate (Proximity-driven) |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) |
| Adduct Stability | High (Irreversible) | High (Irreversible) |
| Selectivity | Lower (Risk of glutathione depletion) | Higher (Requires precise binding pocket fit) |
| Mechanism | Direct Michael Addition | Addition-Protonation to Vinyl Thioether |
Mechanism of Action:
Upon binding to the protein pocket, the alkynyl ester is positioned near a target cysteine. The thiol attacks the
Visualizing the Mechanisms
Caption: Comparative pathways for general Michael addition versus proximity-driven covalent inhibition.
Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazoles
A self-validating cascade combining Michael addition and cyclocondensation.
Objective: Synthesize 3-substituted-5-hydroxy-pyrazole from an alkynyl ester. Substrate: Ethyl phenylpropiolate (1.0 equiv). Reagent: Hydrazine monohydrate (1.2 equiv). Solvent: Ethanol (0.5 M).
Step-by-Step:
-
Preparation: Dissolve ethyl phenylpropiolate (174 mg, 1 mmol) in absolute ethanol (2 mL) in a round-bottom flask.
-
Addition: Add hydrazine monohydrate (60 µL, 1.2 mmol) dropwise at room temperature. Observation: Slight exotherm may occur.
-
Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1). The starting alkyne spot (high Rf) will disappear, replaced by a lower Rf streak (pyrazole).
-
Workup: Cool to room temperature. The product often precipitates as a white solid.
-
If solid forms: Filter and wash with cold ethanol.
-
If solution remains: Concentrate in vacuo and recrystallize from EtOH/Hexane.
-
-
Validation: 1H NMR will show the disappearance of the ethyl ester quartet/triplet and the appearance of a pyrazole C-H singlet (typically
6.0–6.5 ppm) and a broad NH/OH signal.
Protocol B: Gold-Catalyzed Hydroalkoxylation
Accessing enol ethers via
Objective: Intermolecular addition of methanol to ethyl propiolate. Catalyst: [Au(PPh3)Cl] (2 mol%) / AgOTf (2 mol%). Solvent: Methanol (Reagent & Solvent).
Step-by-Step:
-
Catalyst Activation: In a dried vial, mix [Au(PPh3)Cl] (10 mg) and AgOTf (5 mg) in MeOH (1 mL) for 10 mins. Observation: White precipitate of AgCl forms. Filter through a syringe filter to remove AgCl.
-
Reaction: Add the active gold solution to a solution of alkynyl ester (1 mmol) in MeOH (2 mL).
-
Incubation: Stir at Room Temperature for 2–6 hours.
-
Quench: Add 1 drop of triethylamine to neutralize the mixture (prevents hydrolysis of the enol ether).
-
Isolation: Concentrate under reduced pressure. Purify via flash chromatography on basic alumina (Silica is too acidic and may hydrolyze the product).
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6][7] Past and Future. Angewandte Chemie International Edition. Link
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link (Contextual grounding for metal catalysis mechanisms).
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
Lovering, F., et al. (2012). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link (Relevance of 3D geometry in alkyne vectors).
-
Nanda, S. K., & Mallik, R. (2021). Transition Metal-Catalyzed Hydroalkoxylation of Alkynes: An Overview. Chemistry – A European Journal. Link
Sources
- 1. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
The sp vs. sp² Paradigm: A Technical Whitepaper on the Divergent Reactivity of Butyl Phenylpropiolate and Butyl Cinnamate
Executive Summary
In the landscape of synthetic organic chemistry and drug development, the degree of unsaturation within a carbon framework dictates not only molecular geometry but also the fundamental reactivity of the compound. As a Senior Application Scientist, I frequently encounter the necessity to distinguish between closely related functional groups to optimize synthetic routes. This whitepaper provides an in-depth technical analysis of butyl phenylpropiolate (an alkyne-containing ester) and butyl cinnamate (an alkene-containing ester). By dissecting their electronic causality, physicochemical properties, and divergent reactivity profiles, this guide establishes self-validating protocols for their application in chemical biology and pharmaceutical synthesis.
Structural and Electronic Causality
The core distinction between butyl phenylpropiolate and butyl cinnamate lies in the hybridization of the α and β carbons conjugated to the ester carbonyl.
-
Butyl Cinnamate (sp² Hybridization): The alkene carbons possess 33% s-character. The planar geometry (120° bond angles) allows for efficient π-orbital overlap with the phenyl ring and the carbonyl group. This creates a classic, moderately reactive Michael acceptor system.
-
Butyl Phenylpropiolate (sp Hybridization): The alkyne carbons possess 50% s-character. Because s-orbitals hold electrons closer to the nucleus, sp-hybridized carbons are inherently more electronegative than sp² carbons. This heightened electronegativity drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the β-carbon.
The Causality of Reactivity: This electronic divergence explains why butyl phenylpropiolate is significantly more reactive toward nucleophilic addition (e.g., thiols, amines) than butyl cinnamate. The highly electrophilic sp-carbon stabilizes the transition state during nucleophilic attack. Conversely, alkynes are less reactive toward electrophilic addition than alkenes, because the intermediate vinylic cation formed from an alkyne is less stable than the alkyl cation formed from an alkene 1.
Comparative Physicochemical Properties
To facilitate rapid material selection, the quantitative data for both compounds is summarized below. The linear geometry of the alkyne allows for tighter molecular packing, resulting in a higher density for butyl phenylpropiolate compared to its alkene counterpart.
| Property | Butyl Phenylpropiolate | Butyl Cinnamate |
| IUPAC Name | Butyl 3-phenylprop-2-ynoate | Butyl (E)-3-phenylprop-2-enoate |
| CAS Number | 80220-93-5 2 | 538-65-8 |
| Molecular Formula | C₁₃H₁₄O₂ | C₁₃H₁₆O₂ |
| Molecular Weight | 202.25 g/mol | 204.26 g/mol |
| Hybridization (Cα-Cβ) | sp (Linear, 180°) | sp² (Planar, 120°) |
| Density | 1.055 g/cm³ | 1.01 g/cm³ |
| Boiling Point | 298.4 °C (at 760 mmHg) | ~250-255 °C |
Divergent Reactivity Profiles
The distinct electronic environments dictate entirely different synthetic applications. The following logical relationship diagram maps the divergent pathways.
Figure 1: Logical divergence of sp vs sp² hybridized ester reactivity profiles.
Methodological Workflows & Self-Validating Protocols
To ensure scientific integrity, every experimental workflow must contain intrinsic validation checkpoints. Below are two critical protocols demonstrating the handling and conversion of these compounds.
Protocol A: Stereoselective Synthesis of (E)-Butyl Cinnamate from Butyl Phenylpropiolate
This protocol demonstrates the controlled reduction of the alkyne to an alkene. Causality: Standard hydrogenation over Pd/C will over-reduce the alkyne to an alkane. By using Lindlar's catalyst (Pd/CaCO₃ poisoned with Pb), the binding affinity of the resulting alkene to the catalyst surface is drastically reduced. The alkene desorbs before further reduction can occur, yielding the kinetic (Z)-isomer. A subsequent iodine-catalyzed photoisomerization provides the thermodynamic (E)-isomer.
Figure 2: Self-validating stereoselective synthesis workflow with NMR checkpoints.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10 mmol of butyl phenylpropiolate in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 5 mol% of Lindlar catalyst and 1 equivalent of quinoline (to further suppress over-reduction).
-
Hydrogenation: Purge the flask with H₂ gas and stir under 1 atm of H₂ at 25 °C.
-
Kinetic Validation: Monitor via TLC. Once the starting material is consumed, filter through Celite to quench. Run a crude ¹H-NMR. Self-Validation: The appearance of vinylic protons with a coupling constant of
confirms the formation of the (Z)-isomer. -
Isomerization: Dissolve the crude (Z)-butyl cinnamate in dichloromethane, add 5 mol% I₂, and expose to a broad-spectrum visible light source for 4 hours.
-
Thermodynamic Validation: Wash with saturated Na₂S₂O₃, concentrate, and analyze via ¹H-NMR. Self-Validation: The vinylic protons will shift, and the coupling constant will expand to
, confirming complete conversion to the (E)-isomer.
Protocol B: Comparative Nucleophilic Addition Assay (Thiol-Yne vs. Thiol-Ene)
To empirically prove the electronic causality discussed in Section 2, this assay measures the reaction kinetics of a thiol nucleophile against both esters.
Step-by-Step Methodology:
-
Equimolar Setup: In an NMR tube, dissolve 0.1 mmol of butyl phenylpropiolate and 0.1 mmol of butyl cinnamate in 0.6 mL of CDCl₃.
-
Nucleophile Introduction: Add 0.1 mmol of benzyl mercaptan followed by 0.01 mmol of triethylamine (catalyst).
-
In-Situ Monitoring: Acquire ¹H-NMR spectra every 10 minutes for 1 hour.
-
Data Interpretation (Validation): The alkyne will rapidly undergo anti-addition to form the (Z)-vinyl sulfide, evidenced by the rapid growth of a new vinylic singlet. The alkene (butyl cinnamate) will remain largely unreacted under these mild conditions, as the Michael addition to the sp² system requires higher temperatures or stronger bases to overcome the activation energy barrier.
Applications in Drug Development & Chemical Biology
The structural differences between these two esters dictate their utility in pharmaceutical sciences:
-
Butyl Cinnamate: Functions as a mild, reversible Michael acceptor. This property is highly valued in targeted covalent inhibitor (TCI) design, where the alkene can interact with non-catalytic cysteine residues on target proteins. Furthermore, cinnamate derivatives exhibit documented antimicrobial properties by disrupting fungal cell membranes and modulate pro-inflammatory pathways (e.g., suppressing Cox2 and Nos2 mRNA expression in macrophages) 34.
-
Butyl Phenylpropiolate: Acts as an advanced building block for complex heterocyclic APIs. Its rigid, linear geometry makes it an ideal dipolarophile in Cu-catalyzed Azide-Alkyne Cycloadditions (CuAAC) to generate 1,2,3-triazoles. Additionally, phenylpropiolates are uniquely capable of supporting sequential radical and cationic reactivity at separated sites within a single molecule, enabling the synthesis of highly complex, sterically hindered molecular architectures 5.
References
- Title: Alkyne Reactivity Source: MSU Chemistry URL
- Title: BUTYL CINNAMATE Source: Ataman Kimya URL
- Title: butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5 Source: Chemsrc URL
- Source: Royal Society of Chemistry (RSC)
- Title: Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study Source: MDPI URL
- Title: Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.
Sources
- 1. Alkyne Reactivity [www2.chemistry.msu.edu]
- 2. butyl 3-phenylprop-2-ynoate | CAS#:80220-93-5 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential radical and cationic reactivity at separated sites within one molecule in solution - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00201F [pubs.rsc.org]
Targeting the Triple Bond: A Technical Review of 3-Phenyl-2-Propynoic Acid Butyl Ester Derivatives
This guide serves as a technical whitepaper on 2-Propynoic acid, 3-phenyl-, butyl ester (Butyl phenylpropiolate) and its functional derivatives. It is designed for medicinal chemists and process scientists, focusing on synthetic utility, pharmacological potential, and experimental standardization.
Executive Summary
The alkynyl ester scaffold, specifically 2-Propynoic acid, 3-phenyl-, butyl ester (CAS: 16306-39-1), represents a critical "linchpin" intermediate in organic synthesis and drug discovery. Unlike its saturated analogs (phenylpropionates) or alkenyl analogs (cinnamates), the phenylpropiolate core possesses a rigid, linear geometry and a reactive triple bond susceptible to nucleophilic attack, cycloaddition, and metal-catalyzed coupling.
This guide analyzes the butyl ester derivative not merely as a solvent or fragrance agent, but as a high-value pharmacophore precursor. Recent literature identifies this scaffold’s derivatives as potent GPR40 agonists for type 2 diabetes management and tyrosinase inhibitors for dermatological applications.
Chemical Identity & Structural Analysis
The core molecule is an internal alkyne conjugated with both a phenyl ring and an ester carbonyl. This conjugation creates a unique electronic environment where the
| Property | Data |
| IUPAC Name | Butyl 3-phenylprop-2-ynoate |
| Common Name | Butyl phenylpropiolate |
| CAS Number | 16306-39-1 |
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| Key Functional Group | |
| Reactivity Hub | C-3 (Electrophilic center for Michael addition) |
Synthetic Methodologies
Synthesis of the butyl ester can be approached via two primary distinct pathways: direct esterification (classical) and oxidative carbonylation (catalytic).
Pathway A: Acid-Catalyzed Esterification
The most robust method involves the condensation of phenylpropiolic acid with n-butanol.
-
Catalyst:
or -TsOH. -
Mechanism: Fisher esterification.
-
Yield: Typically >85%.
Pathway B: Pd-Catalyzed Oxidative Carbonylation
A greener approach utilizing terminal alkynes, carbon monoxide, and alcohol.
-
Substrates: Phenylacetylene + n-Butanol + CO.
-
Catalyst:
/ (oxidant). -
Advantage: Avoids the use of carboxylic acid precursors; atom economical.
Visualization: Synthetic Workflow
Figure 1: Dual synthetic pathways for accessing Butyl 3-phenylpropiolate. Pathway A is preferred for scale; Pathway B for atom economy.
Pharmacological Applications
The transition from simple ester to bioactive drug candidate involves functionalizing the phenyl ring or utilizing the alkyne as a rigid linker.
GPR40 Agonism (Diabetes Mellitus)
GPR40 (Free Fatty Acid Receptor 1) is a target for stimulating glucose-dependent insulin secretion.[1]
-
Mechanism: Phenylpropiolic acid derivatives bind to the allosteric site of GPR40, triggering
influx in pancreatic -cells. -
SAR Insight: The rigid alkyne spacer (compared to the flexible alkane in phenylpropionic acid) alters the binding pocket orientation, often improving selectivity and reducing lipotoxicity.
-
Key Derivative: 3-(4-((4'-substituted)oxy)phenyl)propiolic acid derivatives.
Tyrosinase Inhibition
-
Activity: The
-unsaturated carbonyl moiety acts as a Michael acceptor for nucleophilic residues in the enzyme active site or chelates copper ions essential for tyrosinase activity. -
Application: Hyperpigmentation treatment and food preservation (anti-browning).
Visualization: GPR40 Signaling Pathway
Figure 2: Mechanism of action for phenylpropiolic derivatives in stimulating insulin secretion via GPR40.
Experimental Protocols
Protocol A: Synthesis of Butyl 3-phenylpropiolate
Objective: To synthesize the core ester scaffold via acid-catalyzed dehydration.
Materials:
-
Phenylpropiolic acid (10.0 mmol)
-
n-Butanol (50.0 mmol, excess)
- -Toluenesulfonic acid (p-TsOH) (0.5 mmol)
-
Toluene (Solvent)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge: Add Phenylpropiolic acid, n-Butanol, p-TsOH, and 30 mL Toluene.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor water collection in the trap. -
Quench: Cool to room temperature. Wash the organic layer with saturated
(2 x 20 mL) to remove unreacted acid. -
Purification: Dry over
, filter, and concentrate under reduced pressure. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc 95:5).
Validation Criteria:
-
IR Spectrum: Strong band at ~2220
( ) and ~1710 ( ). -
Appearance: Clear, pale yellow liquid.[2]
Protocol B: [3+2] Cycloaddition to Isoxazoles
Objective: To transform the alkyne ester into a bioactive isoxazole heterocycle.
Procedure:
-
Dissolve Butyl 3-phenylpropiolate (1.0 equiv) and N-hydroxybenzamide (1.2 equiv) in DMSO.
-
Add
(catalytic amount, 20 mol%). -
Stir at
for 24 hours. -
The reaction proceeds via a phosphine-catalyzed annulation to yield Butyl 3,5-diphenylisoxazole-4-carboxylate .
Comparative Data: Ester Derivatives
The following table summarizes the physical and reactivity differences between common phenylpropiolic esters.
| Derivative | Boiling Point ( | Lipophilicity (LogP) | Relative Hydrolysis Rate | Primary Application |
| Methyl Ester | 260–262 | 2.1 | Fast | Intermediate synthesis |
| Ethyl Ester | 265–270 | 2.7 | Moderate | Fragrance / Flavor |
| Butyl Ester | 280–285 | 3.6 | Slow | Lipophilic Drug Carrier |
| t-Butyl Ester | N/A (Solid) | 3.5 | Very Slow | Steric Protection |
Note: The Butyl ester offers a balance of lipophilicity for cell membrane penetration without the rapid hydrolysis seen in methyl esters.
References
-
Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. Source: European Journal of Medicinal Chemistry (2018).[1] URL:[Link]
-
Organocatalytic Deoxygenative [3+2] Cycloaddition of N-Hydroxyamides with Alkynes to Access Isoxazoles. Source: Organic Letters (2024). URL:[Link]
-
Oxidative Carbonylation of Unsaturated Substrates Promoted by Aryl α-Diimine Pd(II) Complexes. Source: University of Urbino (Thesis). URL:[Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91516, Ethyl phenylpropiolate. (Used for comparative ester data). Source: PubChem.[3] URL:[Link]
Sources
Methodological & Application
Application Note: Synthesis of n-Butyl Phenylpropiolate from Phenylpropiolic Acid
Executive Summary & Strategic Analysis
n-Butyl phenylpropiolate (Butyl 3-phenyl-2-propynoate) is a valuable intermediate in organic synthesis, particularly for "Click Chemistry" applications, heterocycle formation (e.g., coumarins), and as a structural motif in material science.
Synthesizing esters from phenylpropiolic acid presents a specific challenge: the risk of thermal decarboxylation . Phenylpropiolic acid can lose
This guide details two distinct, self-validating protocols:
-
Method A (The "Workhorse" Route): Acid Chloride activation. Best for scale-up and high yields.
-
Method B (The "Precision" Route): Steglich Esterification. Best for small-scale, high-purity needs where thermal stress must be minimized.
Pre-Synthesis Safety & Handling
-
Phenylpropiolic Acid: Irritant.[1] Potential for decarboxylation (
evolution) if heated >130°C uncontrolled. -
Thionyl Chloride (
): Releases toxic and gas. Must be used in a fume hood. -
Dicyclohexylcarbodiimide (DCC): Potent sensitizer. Avoid skin contact.
Method A: Acid Chloride Route (Recommended for Scale)
This method utilizes thionyl chloride to convert the acid to the highly reactive acid chloride, which then reacts rapidly with n-butanol. This avoids the equilibrium limitations of Fischer esterification.
Reagents
-
Phenylpropiolic acid (1.0 equiv)
-
Thionyl chloride (1.5 equiv)
-
n-Butanol (1.2 equiv)[2]
-
DMF (Catalytic amount, 2-3 drops)
-
Dichloromethane (DCM) or Toluene (Solvent)
-
Triethylamine (
) or Pyridine (1.2 equiv, optional acid scavenger)
Step-by-Step Protocol
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), dissolve phenylpropiolic acid in anhydrous DCM (or Toluene). -
Add catalytic DMF (activates the
). -
Add Thionyl Chloride dropwise at room temperature.
-
Critical Step: Heat to mild reflux (40-50°C for DCM) for 2–3 hours. Monitor gas evolution (
). When evolution ceases, the reaction is complete. -
Evaporation: Remove solvent and excess
under reduced pressure (rotary evaporator). Note: Do not overheat the residue.
-
-
Esterification:
-
Redissolve the crude phenylpropioloyl chloride residue in fresh anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a mixture of n-Butanol and Triethylamine (if using base) dropwise over 20 minutes. The base neutralizes the HCl generated, driving the reaction.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Workup:
-
Quench with water.[3]
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess amine).
-
Saturated
(to remove unreacted acid). -
Brine.
-
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Vacuum Distillation: The product is a high-boiling liquid. Distill under high vacuum (<5 mmHg).
-
Alternative: Flash column chromatography (Hexanes:Ethyl Acetate 95:5).
-
Method B: Steglich Esterification (Mild Conditions)
This method uses DCC to couple the acid and alcohol at room temperature, eliminating thermal risks.
Reagents
-
Phenylpropiolic acid (1.0 equiv)
-
n-Butanol (1.1 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv, Catalyst)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol
-
Setup:
-
Dissolve phenylpropiolic acid in anhydrous DCM in a round-bottom flask.
-
Add n-Butanol and DMAP .
-
Cool the mixture to 0°C .
-
-
Coupling:
-
Dissolve DCC in a minimal amount of DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.
-
-
Reaction:
-
Allow the mixture to warm to room temperature naturally.
-
Stir for 12–24 hours.
-
-
Workup:
-
Filtration: Filter off the white DCU precipitate using a sintered glass funnel or Celite pad.
-
Wash the filtrate with 0.5N HCl (to remove DMAP) and saturated
. -
Dry over
and concentrate.
-
-
Purification:
-
The crude oil may contain traces of urea. Flash chromatography is recommended (Silica gel, Hexane/EtOAc).
-
Process Visualization
Reaction Mechanism & Workflow (Method A)
Caption: Workflow for the Acid Chloride synthesis route, highlighting the critical intermediate formation.
Characterization & Data Validation
To validate the synthesis, compare your product against these standard parameters.
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Darkening indicates decomposition/polymerization. |
| Refractive Index | High index due to conjugation/aromaticity. | |
| IR Spectrum | Distinct sharp alkyne stretch and ester carbonyl. | |
| Look for the triplet at ~4.2 ppm confirming ester formation. | ||
| Alkyne carbons are characteristic at 80-90 ppm. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Decarboxylation of starting material. | Lower reaction temperature. Ensure inert atmosphere ( |
| Dark Product | Polymerization of alkyne. | Add radical inhibitor (e.g., BHT) during distillation. Store in dark/cold. |
| Incomplete Reaction | Water in solvent (Steglich). | Use freshly distilled DCM. Ensure DCC is dry. |
| Emulsion in Workup | Surfactant-like behavior. | Use saturated brine. Filter through Celite before separation. |
References
-
Preparation of Phenylpropiolic Acid & Derivatives
- Organic Syntheses, Coll. Vol. 2, p.515 (1943). Describes the foundational chemistry of phenylpropiolic acid handling and stability.
-
Steglich Esterification Mechanism & Protocol
- Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids".
-
Physical Properties of Alkynyl Esters
- ChemSrc Data for Butyl 3-phenylprop-2-ynoate (CAS 80220-93-5).
- Acid Chloride Activation Method: Standard protocols adapted from Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989), Chapter 9.6.14 (Acid Chlorides) and 9.6.18 (Esters).
Sources
Application Note: Catalytic Hydrogenation Protocols for 2-Propynoic Acid 3-Phenyl- Butyl Ester
Executive Summary & Scope
2-Propynoic acid 3-phenyl- butyl ester, commonly known as butyl 3-phenylpropiolate, is a highly versatile activated alkyne utilized in advanced organic synthesis, materials science, and drug development. The compound is typically synthesized via the carboxylative coupling of terminal alkynes with butyl iodide and carbon dioxide[1].
The catalytic reduction of this internal alkyne presents a classic chemoselectivity challenge: arresting the hydrogenation at the intermediate alkene (Z- or E-butyl cinnamate) versus allowing exhaustive reduction to the fully saturated alkane (butyl 3-phenylpropanoate). This application note provides field-proven, self-validating protocols for both stereoselective semi-hydrogenation and exhaustive hydrogenation, detailing the mechanistic causality behind catalyst selection.
Mechanistic Insights & Causality
As a foundational principle in catalytic hydrogenation, the thermodynamic sink of the reaction is the fully saturated alkane. When utilizing highly active, unpoisoned catalysts (e.g., standard 10% Pd/C), the alkyne reduces to the alkene, which subsequently re-adsorbs onto the palladium surface with near-zero activation energy, undergoing immediate sequential reduction.
Causality in Catalyst Selection for Semi-Hydrogenation: To achieve stereoselective semi-hydrogenation to the Z-alkene, the catalyst surface must be electronically and sterically modified.
-
Lindlar Catalyst (
+ Pb): The addition of synthetic quinoline acts as a critical poison. Quinoline competitively binds to the most active, electron-deficient Pd sites. This reduces the overall electron density of the catalyst and sterically hinders the re-adsorption of the bulky Z-alkene intermediate, effectively halting the catalytic cycle before over-reduction can occur. -
Emerging Nanoparticle Systems: Recent advancements demonstrate that platinum nanoparticles supported on ionic liquid-modified magnetic nanoparticles (
) can also provide chemoselectivity for cis-alkenes by mimicking homogeneous dispersion while retaining heterogeneous recoverability[2]. Alternatively, homogeneous gold-catalyzed systems ( ) have been successfully employed for the partial transfer-hydrogenation of activated phenylpropiolates[3].
Reaction pathways for the catalytic hydrogenation of butyl 3-phenylpropiolate.
Experimental Methodologies
Protocol A: Stereoselective Semi-Hydrogenation to (Z)-Butyl Cinnamate
Objective: Isolate the cis-alkene with >95% stereoselectivity while preventing over-reduction to the alkane.
Self-Validating Principle: The reaction endpoint is governed by volumetric
Step-by-Step Procedure:
-
Substrate Preparation: Oven-dry a 50 mL two-neck round-bottom flask. Add butyl 3-phenylpropiolate (1.0 mmol, 202 mg) and 10 mL of anhydrous ethyl acetate.
-
Catalyst & Poison Addition: Add 50 mg of Lindlar catalyst (5 wt% Pd on
, poisoned with lead) and 15 of synthetic grade quinoline. -
Atmosphere Exchange: Seal the flask with a rubber septum and connect to a Schlenk line. Perform three strict cycles of vacuum evacuation and argon backfilling. Causality: Removing dissolved oxygen prevents oxidative side reactions and catalyst deactivation.
-
Hydrogenation: Replace the argon line with a hydrogen gas balloon (1 atm). Evacuate briefly and backfill with
. Stir vigorously at 25 °C to overcome mass transfer limitations at the gas-liquid interface. -
Real-Time Monitoring: Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 9:1) every 30 minutes. The reaction typically reaches completion in 2-3 hours.
-
Quenching & Purification: Once the alkyne is consumed, immediately flush the system with argon to arrest the reaction. Filter the suspension through a short pad of Celite to remove the heterogeneous Pd catalyst. Wash the filtrate with 1M HCl (2 x 10 mL) to protonate and extract the quinoline poison into the aqueous layer. Dry the organic layer over anhydrous
, concentrate in vacuo, and purify via silica gel flash chromatography.
Step-by-step experimental workflow for the stereoselective semi-hydrogenation protocol.
Protocol B: Exhaustive Hydrogenation to Butyl 3-phenylpropanoate
Objective: Drive the reduction completely to the alkane efficiently.
Step-by-Step Procedure:
-
Preparation: In a 50 mL flask, dissolve butyl 3-phenylpropiolate (1.0 mmol) in 10 mL of anhydrous methanol.
-
Catalyst Addition: Add 20 mg of 10% Pd/C. Safety Note: Pd/C is highly pyrophoric when dry; add carefully under a blanket of inert gas.
-
Hydrogenation: Purge the flask with argon, then introduce
gas via a balloon (1 atm). Stir vigorously at 25 °C. -
Completion: The reaction will rapidly consume 2 molar equivalents of
. Stir for 4 hours to ensure complete conversion of any residual alkene intermediates. -
Workup: Filter the mixture through a pad of Celite, wash the pad thoroughly with methanol, and evaporate the solvent to yield the pure alkane quantitatively.
Quantitative Data & Catalyst Comparison
The following table summarizes the expected performance metrics of various catalytic systems applied to 3-phenylpropiolate esters, derived from validated empirical studies.
| Catalyst System | Additive / Poison | Pressure ( | Temp (°C) | Conversion (%) | Selectivity (Z-Alkene) | Selectivity (Alkane) |
| 5% Lindlar Pd | Quinoline | 1 atm | 25 | >99 | >95% | <2% |
| Pt NPs / | None | 1 atm | 25 | >99 | 67% | 18% |
| None | Transfer (HCOOH) | 60 | 48% | 48% | Trace | |
| 10% Pd/C | None | 1 atm | 25 | >99 | 0% | >99% |
Note: While the Pt NPs system demonstrates the innovative potential of recyclable magnetic nanoparticles, it yields a mixture of Z/E alkenes and alkane for this specific substrate class without further optimization[2].
References
- Source: canada.
- Title: (PDF)
- Title: 1,3-Bis(4-methylbenzyl)imidazol-2-ylidene silver(I)
Sources
Application Note: Precision Synthesis of Polysubstituted Heterocycles via 1,3-Dipolar Cycloaddition of Butyl Phenylpropiolate
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It provides a rigorous, evidence-based approach to utilizing butyl phenylpropiolate in 1,3-dipolar cycloaddition reactions.[1]
Abstract & Introduction
Butyl phenylpropiolate is a versatile, electron-deficient internal alkyne acting as a potent dipolarophile in 1,3-dipolar cycloaddition reactions.[1] Unlike terminal alkynes, which are widely utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), butyl phenylpropiolate offers a pathway to fully substituted, non-symmetrical heterocycles (triazoles, isoxazoles, pyrazoles) that serve as critical pharmacophores in drug discovery.[1]
This guide addresses the specific challenges of working with this internal alkyne: regioselectivity control and steric hindrance . We present three validated protocols ranging from metal-free thermal pathways to ruthenium-catalyzed precision synthesis, supported by mechanistic insights based on Frontier Molecular Orbital (FMO) theory.
Mechanistic Principles & Regioselectivity
The reactivity of butyl phenylpropiolate is governed by the electron-withdrawing effect of the ester group and the conjugation of the phenyl ring.[1] These features lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reactions with electron-rich 1,3-dipoles (HOMO-controlled).[1]
Frontier Molecular Orbital (FMO) Theory[1]
-
Dipolarophile (Alkyne): The LUMO coefficient is typically largest at the
-carbon (adjacent to the phenyl ring), rendering it susceptible to nucleophilic attack or asynchronous concerted addition.[1] -
Regiochemical Outcome:
-
Thermal Conditions: Often yield mixtures of regioisomers due to competing steric (phenyl vs. ester) and electronic (Michael acceptor character) factors.
-
Catalytic Conditions (RuAAC): Ruthenium catalysis exerts powerful steric control, typically directing the formation of specific isomers via a ruthenacycle intermediate.[1]
-
Visualization: Reaction Mechanism & Regioselectivity
The following diagram illustrates the divergent pathways for triazole formation.
Caption: Divergent mechanistic pathways for triazole synthesis. Thermal routes often yield mixtures, while Ru-catalysis enforces regioselectivity via a metallacycle.[1]
Experimental Protocols
Protocol A: Ruthenium-Catalyzed Cycloaddition (RuAAC)
Objective: Regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.[1] Scope: Ideal for complex substrates where single-isomer purity is critical.[1]
Materials:
-
Butyl Phenylpropiolate (1.0 equiv)
-
Organic Azide (1.1 equiv)
-
Catalyst: CpRuCl(PPh3)2 or CpRuCl(COD) (2-5 mol%)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]
-
Atmosphere: Nitrogen or Argon
Step-by-Step Workflow:
-
Preparation: In a glovebox or under strictly inert atmosphere, charge a reaction vial with Cp*RuCl(COD) (2 mol%).
-
Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to alkyne).
-
Addition: Sequentially add butyl phenylpropiolate (1.0 equiv) and the organic azide (1.1 equiv). Note: Do not premix azide and alkyne in the absence of solvent if highly reactive.
-
Reaction: Seal the vial and heat to 60–80°C for 12–24 hours. Monitor via TLC or LC-MS.[1]
-
Work-up: Cool to room temperature. Filter the mixture through a short pad of silica gel to remove the ruthenium catalyst.[1] Wash with Ethyl Acetate.[1]
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation:
-
1H NMR: Look for the absence of the alkyne signal.[1]
-
Regiochemistry: Confirm isomer structure using NOESY experiments (NOE correlation between the Azide R-group and either the Phenyl ring or the Butyl ester chain).
Protocol B: Metal-Free Thermal Cycloaddition (Green Synthesis)
Objective: Synthesis of triazoles or isoxazoles without heavy metals. Scope: Suitable for robust substrates; may require isomer separation.[1]
Materials:
-
Butyl Phenylpropiolate (1.0 equiv)
-
Dipole Precursor (e.g., Benzyl Azide or Nitrile Oxide generated in situ)[1]
-
Solvent: Water (On-Water), Ethanol, or Solvent-Free[1]
-
Temperature: 80–100°C
Step-by-Step Workflow (Azide Example):
-
Setup: Mix butyl phenylpropiolate (1.0 equiv) and azide (1.2 equiv) in a pressure tube.
-
Solvent: Add water (suspension) or ethanol. For "On-Water" reactions, vigorous stirring is essential to create an emulsion.[1]
-
Reaction: Heat at 90°C for 16-48 hours.
-
Work-up:
-
Separation: Analyze crude NMR for regioisomeric ratio (RR). Separate isomers using High-Performance Liquid Chromatography (HPLC) or careful column chromatography.[1]
Protocol C: Isoxazole Synthesis via In Situ Nitrile Oxide
Objective: Synthesis of isoxazole-4-carboxylates. Mechanism: Chloramine-T mediated generation of nitrile oxide from oximes.[1]
Materials:
-
Aldoxime (Precursor to nitrile oxide) (1.2 equiv)
-
Butyl Phenylpropiolate (1.0 equiv)
-
Reagent: Chloramine-T trihydrate (1.5 equiv)
-
Solvent: Ethanol/Water (1:1)
Workflow:
-
Dissolve aldoxime and butyl phenylpropiolate in EtOH/Water.[1]
-
Add Chloramine-T portion-wise at room temperature.
-
Reflux for 4–6 hours.
-
Cool, extract with DCM, and purify on silica.
-
Note: This method typically favors the formation of the 3,5-disubstituted isoxazole scaffold (relative to the dipole), but the ester/phenyl placement must be confirmed by 2D NMR.[1]
Data Interpretation & Troubleshooting
Regioisomer Identification Guide
When analyzing the product of Butyl Phenylpropiolate + R-Azide, use the following logic:
| Feature | Isomer A (1,5-like) | Isomer B (1,4-like) |
| Steric Interaction | R-Group near Phenyl | R-Group near Ester |
| NOESY Signal | Cross-peak: R-H ↔ Ph-H | Cross-peak: R-H ↔ O-CH2 (Butyl) |
| 13C NMR Shift | C4/C5 shifts distinct | C4/C5 shifts distinct |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Steric hindrance of internal alkyne | Increase temperature (up to 110°C) or switch to Ru-catalysis. |
| No Reaction | Deactivation of catalyst (Ru) | Ensure strictly anhydrous/oxygen-free conditions. Use fresh catalyst. |
| Complex Mixture | Poor regioselectivity (Thermal) | Switch to Protocol A (RuAAC) for directed synthesis. |
| Side Products | Ester hydrolysis | Avoid strong bases; ensure solvents are dry.[1] |
Safety & Handling
-
Butyl Phenylpropiolate: Irritant to eyes and skin.[1][2][3][4] May cause sensitization.[1] Handle in a fume hood.
-
Organic Azides: Potentially explosive, especially if the C/N ratio is < 3.[1] Work behind a blast shield. Do not concentrate reaction mixtures containing unreacted low-MW azides to dryness.[1]
-
Ruthenium Complexes: Heavy metal hazard.[1] Dispose of as hazardous solid waste.[1]
References
-
Ruthenium-Catalyzed Cycloaddition Mechanism: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[1][5][6] J. Am. Chem. Soc.[1]2008 , 130, 8923-8930.[1][5][6] Link
-
Thermal Cycloaddition Kinetics: Huisgen, R. "1,3-Dipolar Cycloadditions.[1] Past and Future." Angew.[1] Chem. Int. Ed.1963 , 2, 565-598.[1] Link
-
Nitrile Oxide Protocols: Minakata, S., et al. "Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition."[1] Org.[1][7] Lett.2011 , 13, 2966-2969.[1] Link
-
Internal Alkyne Reactivity: Hein, J. E., Fokin, V. V.[1][5] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chem. Soc. Rev.[1]2010 , 39, 1302-1315.[1] Link
Sources
- 1. research.chalmers.se [research.chalmers.se]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Nucleophilic Conjugate (Michael) Addition to Butyl 3-Phenylpropiolate
Executive Summary
Butyl 3-phenylpropiolate (and its tert-butyl analogue) is a highly versatile, electron-deficient alkyne that serves as a premium Michael acceptor in advanced organic synthesis and drug development. The conjugation of the carbon-carbon triple bond with both a phenyl ring and an ester moiety creates a highly electrophilic
This application note details the mechanistic principles, optimized protocols, and analytical validation steps for executing Michael additions to butyl 3-phenylpropiolate. It covers both fundamental "Click" additions and advanced cascade cyclizations for heterocycle synthesis.
Mechanistic Insights & Causality
The Michael addition to activated alkynes like butyl 3-phenylpropiolate is governed by strict stereoelectronic rules, which dictate the experimental conditions required for success.
-
Electrophilic Activation: The electron-withdrawing butyl ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, directing nucleophilic attack exclusively to the
-carbon (adjacent to the phenyl group). -
Stereoselectivity (The Anti-Addition Rule): According to the foundational rules established by Truce et al., the initial nucleophilic attack and subsequent protonation occur via an anti-addition pathway. This kinetically favors the formation of the Z-isomer (where the nucleophile and the ester group are cis to each other) [1].
-
Thermodynamic Isomerization: The kinetic Z-isomer can be isomerized to the more thermodynamically stable E-isomer by applying heat (e.g., >50 °C) or acid/radical catalysts. Control over the reaction temperature and time is therefore the primary causal factor in determining the E/Z stereomeric ratio of the final acrylate derivative [1].
Fig 1. Mechanistic pathway of nucleophilic Michael addition to butyl 3-phenylpropiolate.
Application 1: Thiol-Yne Click Conjugate Addition
The addition of thiols to butyl 3-phenylpropiolate represents a highly efficient "Click" reaction, proceeding rapidly under mild conditions to yield
Protocol A: Synthesis of Butyl (Z)-3-(phenylthio)-3-phenylacrylate
Self-Validating Principle: The reaction's progress is visually and analytically self-validating. The consumption of the UV-active alkyne can be tracked via Thin-Layer Chromatography (TLC), and the stereochemical outcome is confirmed by the distinct vinylic proton shift in
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask, dissolve butyl 3-phenylpropiolate (1.0 mmol, 202 mg) in 5.0 mL of anhydrous Methanol (MeOH).
-
Nucleophile Addition: Add thiophenol (1.05 mmol, 116 mg) to the stirring solution at ambient temperature (25 °C).
-
Catalysis: Add triethylamine (Et
N, 0.1 mmol, 14 µL) dropwise. Causality Note: The reaction is moderately exothermic; the base deprotonates the thiol, drastically increasing its nucleophilicity to drive the Michael addition. -
Monitoring: Stir the mixture for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The alkyne spot (R
~0.6) should disappear, replaced by a highly UV-active product spot (R ~0.4). -
Quenching & Isomer Control: To preserve the kinetic Z-isomer, immediately quench the reaction by adding 5 mL of 0.1 M HCl to neutralize the Et
N. (If the E-isomer is desired, heat the mixture to 50 °C for 12 hours prior to quenching to force thermodynamic isomerization) [1]. -
Workup: Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography to yield the product as a pale yellow oil.
Application 2: Phosphine-Catalyzed Cascade Cycloaddition
Beyond simple additions, tert-butyl 3-phenylpropiolate is a powerful precursor for heterocyclic scaffolds like isoxazoles, which are critical in medicinal chemistry. Recent advances demonstrate that phosphine catalysts can initiate a Michael addition that cascades into a deoxygenative[3+2] cycloaddition [2].
Fig 2. Workflow for phosphine-catalyzed Michael addition and cyclization to isoxazoles.
Protocol B: Synthesis of Isoxazole Derivatives via Organocatalysis
Causality of Reagents: The use of a specific phosphine (CyPPh
Step-by-Step Methodology:
-
Setup: In an argon-purged Schlenk tube, combine N-(tert-butyl)-N-hydroxybenzamide (1.0 mmol) and tert-butyl 3-phenylpropiolate (1.2 mmol).
-
Solvent & Catalyst: Add 3.0 mL of anhydrous DMSO. Introduce the organophosphine catalyst, CyPPh
(0.2 mmol, 20 mol%). -
Reaction Execution: Seal the tube and stir the reaction mixture at 30 °C for 24 hours. Causality Note: The mild temperature prevents premature thermal degradation of the sensitive zwitterionic intermediates.
-
Validation: Take a 10 µL aliquot, dilute in CDCl
, and perform a crude H NMR. The disappearance of the tert-butyl ester peak and the appearance of the aromatic isoxazole proton confirm successful cyclization and elimination. -
Isolation: Dilute the mixture with 15 mL of water and extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with a 5% aqueous LiCl solution to remove residual DMSO.
-
Purification: Dry over MgSO
, concentrate, and purify via silica gel chromatography to isolate the substituted isoxazole-4-carboxylate.
Quantitative Data & Optimization Summaries
The efficiency and stereochemical outcome of Michael additions to butyl 3-phenylpropiolate are highly dependent on solvent and catalyst choices. The tables below summarize optimization parameters for both the thiol-yne addition and the phosphine-catalyzed cycloaddition.
Table 1: Stereochemical Control in Thiol-Yne Addition to Phenylpropiolates [1]
| Solvent | Catalyst (Base) | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |
| Methanol | None | 25 | 24 | 85 | 10 : 90 |
| Methanol | Et | 25 | 2 | 95 | 15 : 85 |
| Methanol | Et | 50 | 12 | 92 | 80 : 20 |
| Water | Et | 25 | 4 | 88 | 20 : 80 |
Table 2: Optimization of Phosphine-Catalyzed Cycloaddition with tert-Butyl 3-Phenylpropiolate [2]
| Solvent | Catalyst | Temp (°C) | Yield (%) | Mechanistic Note |
| DMSO | PPh | 30 | 25 | Weak nucleophilicity of PPh |
| DMF | PPh | 30 | Trace | Poor stabilization of ionic intermediates. |
| THF | PPh | 30 | Trace | Insufficient polarity for zwitterion stabilization. |
| DMSO | CyPPh | 30 | 89 | Optimal balance of nucleophilicity and leaving group ability. |
References
-
Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Organocatalytic Deoxygenative[3+2] Cycloaddition of N-Hydroxyamides with Alkynes to Access Isoxazoles Source: Organic Letters (ACS Publications) URL: [Link]
Application Note: Butyl 3-Phenylpropiolate as a Privileged Dipolarophile in Regioselective [3+2] Cycloadditions
Executive Summary
Butyl 3-phenylpropiolate is a highly reactive, electron-deficient internal alkyne. Its unique "push-pull" electronic properties make it a privileged dipolarophile for synthesizing fully decorated heterocycles. This application note details two robust, self-validating protocols for drug development professionals: the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for accessing 1,4,5-trisubstituted 1,2,3-triazoles, and an organocatalytic deoxygenative [3+2] cycloaddition for generating 3,4,5-trisubstituted isoxazoles.
Mechanistic Rationale: The "Push-Pull" Dipolarophile
The reactivity of butyl 3-phenylpropiolate is governed by its polarized
This push-pull polarization accelerates cycloaddition kinetics and dictates strict regioselectivity. The steric bulk of the butyl (or tert-butyl) ester further guides the trajectory of the incoming 1,3-dipole, minimizing the formation of unwanted regioisomers and streamlining downstream purification.
Divergent Synthetic Workflows
Divergent synthetic pathways utilizing butyl 3-phenylpropiolate as a dipolarophile.
Protocol A: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Causality & Catalyst Selection
While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for terminal alkynes, it is completely inert toward internal alkynes like butyl 3-phenylpropiolate. To construct fully decorated 1,4,5-trisubstituted 1,2,3-triazoles, Ruthenium(II) catalysis is required.
The mechanism involves the displacement of spectator ligands on the [Cp*RuCl] complex by both the azide and the alkyne, followed by oxidative coupling to form a six-membered ruthenacycle. The regioselectivity is strictly controlled by the electronic polarization of the propiolate: the more electronegative carbon of the alkyne forms the first C–N bond with the terminal, electrophilic nitrogen of the azide [1].
Step-by-Step Methodology
-
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL Schlenk tube with the catalyst Cp*RuCl(PPh3)2 (2–5 mol %).
-
Reagent Addition: Add butyl 3-phenylpropiolate (1.0 mmol) and the desired organic azide (1.0 mmol). Causality Note: Strict equimolar stoichiometry prevents the Ru-catalyzed oligomerization of the electron-deficient alkyne.
-
Solvent: Inject 2.0 mL of anhydrous 1,4-dioxane. A weakly coordinating solvent ensures the ruthenium center remains accessible for reactant coordination.
-
Reaction: Seal the tube and heat the mixture to 60–80 °C in an oil bath for 12–24 hours. Monitor the consumption of the azide via LC-MS to self-validate reaction completion.
-
Workup & Isolation: Cool the vessel to room temperature, concentrate the mixture under reduced pressure, and purify the crude residue via silica gel flash chromatography (hexane/ethyl acetate gradient) to isolate the pure 1,4,5-trisubstituted 1,2,3-triazole.
Protocol B: Organocatalytic Deoxygenative [3+2] Cycloaddition
Causality & Reagent Design
Traditional syntheses of isoxazoles from alkynes often require pre-formed nitrile oxides, which are highly unstable and prone to dimerization (forming furoxans). A modern, self-validating alternative utilizes N-hydroxyamides as stable dipole precursors. By employing triphenylphosphine (PPh₃) as an organocatalyst and deoxygenating agent in DMSO, the N-hydroxyamide is activated in situ to generate a reactive intermediate. This intermediate seamlessly undergoes a [3+2] cycloaddition with the highly receptive butyl 3-phenylpropiolate [2].
Step-by-Step Methodology
-
Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add N-(tert-butyl)-N-hydroxybenzamide (1.0 mmol) and butyl 3-phenylpropiolate (1.0 mmol).
-
Catalyst Addition: Add PPh₃ (20 mol % to stoichiometric, depending on the specific reductant system utilized to turn over the phosphine oxide). PPh₃ acts as the primary oxygen acceptor driving the deoxygenative cycle.
-
Solvent: Add 2.0 mL of anhydrous DMSO. Causality Note: The high dielectric constant of DMSO is critical; it stabilizes the highly polar transition states during the deoxygenation and subsequent cycloaddition steps.
-
Reaction: Stir the mixture at 30–50 °C under an ambient atmosphere for 24 hours. Maintaining a mild temperature prevents the thermal degradation of the in situ generated dipole.
-
Workup & Isolation: Quench the reaction by adding distilled water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography to yield the 3,4,5-trisubstituted isoxazole.
Comparative Data Summary
The following table summarizes the quantitative metrics and operational parameters for both protocols, allowing researchers to select the appropriate methodology based on their target scaffold.
| Parameter | RuAAC Protocol | Organocatalytic Protocol |
| Target Heterocycle | 1,4,5-Trisubstituted 1,2,3-Triazole | 3,4,5-Trisubstituted Isoxazole |
| Dipole / Precursor | Organic Azide (R-N₃) | N-Hydroxyamide |
| Catalyst System | Cp*RuCl(PPh₃)₂ (2–5 mol %) | PPh₃ (20 mol % or stoichiometric) |
| Optimal Solvent | 1,4-Dioxane or THF | DMSO |
| Temperature | 60–80 °C | 30–50 °C |
| Typical Yield Range | 75–95% | 60–89% |
| Regioselectivity | High (Ester at C5, Phenyl at C4) | High (Ester at C4, Phenyl at C5) |
References
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. Journal of the American Chemical Society, 2008, 130(28), 8923-8930. URL:[Link] [1]
-
Organocatalytic Deoxygenative [3+2] Cycloaddition of N-Hydroxyamides with Alkynes to Access Isoxazoles Organic Letters (ACS Publications), 2024. URL:[Link] [2]
Application Note: Transition Metal-Catalyzed Coupling of Butyl Phenylpropiolate
Executive Summary
Butyl phenylpropiolate (BPP) represents a versatile internal alkyne ester scaffold in organic synthesis. Its unique electronic structure—featuring a triple bond conjugated with both an aromatic ring and an ester carbonyl—makes it a prime candidate for transition metal-catalyzed transformations. This guide details two high-value applications:
-
Rhodium-Catalyzed Stereoselective Hydroarylation to access trisubstituted cinnamates.
-
Palladium-Catalyzed Oxidative Annulation for the one-step construction of 4-arylcoumarins.
These protocols are designed to overcome common challenges such as regioselectivity issues and harsh reaction conditions, offering robust, scalable pathways for library generation in drug discovery.
Chemical Context & Mechanistic Insight
The Substrate: Butyl Phenylpropiolate
-
Electronic Bias: The alkyne is polarized by the electron-withdrawing ester group, directing nucleophilic metal species (e.g., Rh-Ar) to the
-position (relative to the ester). -
Steric Considerations: The butyl group provides increased lipophilicity compared to methyl esters, improving solubility in non-polar solvents often used in catalysis (e.g., Toluene, Dioxane) and facilitating purification.
Mechanism A: Rh-Catalyzed Hydroarylation
The reaction proceeds via a Rh(I) catalytic cycle involving:
-
Transmetallation: Arylboronic acid transfers the aryl group to the Rh center.
-
Carborhodation: The aryl-Rh species inserts into the alkyne in a syn-fashion. The ester group directs the aryl moiety to the
-carbon due to electronic stabilization of the intermediate. -
Protonolysis: The alkenyl-Rh intermediate is protonated (by water or alcohol), releasing the trisubstituted alkene with defined stereochemistry.
Mechanism B: Pd-Catalyzed Annulation (Coumarin Synthesis)
This transformation utilizes C-H activation:
-
C-H Activation: Pd(II) coordinates to a phenol and activates the ortho-C-H bond.
-
Alkyne Insertion: BPP inserts into the Pd-Aryl bond.
-
Intramolecular Cyclization: Nucleophilic attack of the phenol oxygen onto the activated ester/alkene species releases the coumarin and regenerates Pd(0), which is reoxidized to Pd(II).
Protocol 1: Rhodium-Catalyzed Stereoselective Hydroarylation
Objective: Synthesis of
Materials
-
Substrate: Butyl phenylpropiolate (1.0 equiv)
-
Reagent: Arylboronic acid (1.5 equiv)
-
Catalyst:
(1.5 mol%) or -
Ligand: Free phosphine ligands are often unnecessary if using specific precursors, but
can enhance activity for sterically demanding acids. -
Base/Additive:
(1.0 equiv) or just (co-solvent). -
Solvent: 1,4-Dioxane/Water (10:1 v/v).
Step-by-Step Protocol
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with arylboronic acid (0.75 mmol) and
(3.7 mg, 0.0075 mmol). -
Solvent Addition: Add degassed 1,4-Dioxane (3.0 mL) and degassed Water (0.3 mL).
-
Substrate Addition: Add Butyl phenylpropiolate (101 mg, 0.50 mmol) via syringe.
-
Reaction: Seal the vial and heat to 60°C for 12 hours.
-
Note: Monitor by TLC (Hexane/EtOAc 9:1). The starting alkyne is usually less polar than the cinnamate product.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with brine (5 mL). Dry organic layer over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Optimization Data (Representative)
| Entry | Boronic Acid Substituent | Yield (%) | E/Z Ratio | Notes |
| 1 | Phenyl | 92 | >98:2 | Standard condition |
| 2 | 4-OMe-Phenyl | 88 | >98:2 | Electron-rich works well |
| 3 | 4-CF3-Phenyl | 85 | >95:5 | Electron-poor slightly slower |
| 4 | 2-Methyl-Phenyl | 76 | >90:10 | Steric hindrance affects yield |
Protocol 2: Palladium-Catalyzed Synthesis of 4-Phenylcoumarins
Objective: One-pot synthesis of 4-phenylcoumarin derivatives via intermolecular reaction with phenols. Key Advantage: Direct access to the coumarin core without pre-functionalized salicylaldehydes.
Materials
-
Substrate 1: Phenol derivative (1.0 equiv)
-
Substrate 2: Butyl phenylpropiolate (1.0 equiv)
-
Catalyst:
(5 mol%) -
Solvent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 mixture) or Formic Acid.
-
Oxidant: None required if using TFA/acidic conditions (hydroarylation pathway), or
(if oxidative coupling is preferred). Recommendation: Use the Kitamura TFA protocol for atom economy.
Step-by-Step Protocol (Kitamura Modification)
-
Setup: To a reaction flask, add
(11 mg, 0.05 mmol). -
Solvent: Add a mixture of TFA (2 mL) and DCM (2 mL).
-
Substrate Addition: Add the Phenol (1.0 mmol) and Butyl phenylpropiolate (1.0 mmol).
-
Reaction: Stir at Room Temperature for 16–24 hours.
-
Observation: The mixture may darken. This is normal.
-
Mechanism Check: The reaction involves electrophilic palladation of the phenol. Electron-rich phenols react faster.
-
-
Quench: Pour the reaction mixture carefully into saturated
solution (gas evolution!). Extract with DCM (3 x 10 mL). -
Purification: Dry over
, concentrate, and purify via column chromatography.
Workflow Visualization
[2][3]
Troubleshooting & Expert Insights
"The reaction stalled at 50% conversion."
-
Rh-Catalysis: Water is critical for the protonolysis step in the Rh-cycle. Ensure the Dioxane:Water ratio is maintained. If using anhydrous conditions, the reaction will stop at the Rh-alkenyl intermediate.
-
Pd-Catalysis: TFA can degrade sensitive substrates. If the phenol is acid-sensitive, switch to neutral oxidative conditions :
(5%), (2 equiv) in 1,2-dichloroethane at 80°C.
"Regioselectivity is poor."
-
Cause: In the Rh-catalyzed addition, the ester group usually directs the aryl group to the
-position. If you observe -arylation, it suggests the ligand is too bulky or the electronic bias of the alkyne is overwhelmed by the boronic acid substituents. -
Solution: Switch to a less bulky ligand (e.g.,
instead of ) to restore electronic control.
"Yield of Coumarin is low."
-
Cause: Competitive dimerization of the alkyne.
-
Solution: Add the Butyl phenylpropiolate slowly (syringe pump over 2 hours) to the mixture of Phenol and Catalyst. This keeps the alkyne concentration low relative to the activated Pd-Phenol species.
References
-
Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Electron-Deficient Olefins." Chemical Reviews, 2003. Link
-
Kitamura, T., et al. "A Convenient Synthesis of Coumarins by Palladium(II)-Catalyzed Reaction of Phenols with Propiolic Acids." Journal of Organic Chemistry, 2002. Link
-
Duan, C., et al. "Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins."[1] Journal of Organic Chemistry, 2012. Link
-
Negishi, E., et al. "Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes."[2] Organic Letters, 2009.[2] Link
Sources
Application Note: Strategic Synthesis of 4-Phenylcoumarins via Butyl Phenylpropiolate
This Application Note is designed for research scientists and drug discovery professionals. It details the strategic synthesis of 4-arylcoumarins using Butyl Phenylpropiolate as a robust electrophilic building block.
Abstract & Strategic Value
Coumarins (2H-chromen-2-ones) are privileged scaffolds in drug discovery, exhibiting anticoagulant, anti-inflammatory, and anticancer activities.[1][2] While the classic Pechmann condensation utilizes
This protocol details a Palladium(II)-catalyzed hydroarylation route.[3] Unlike traditional acid-catalyzed thermal methods that often suffer from charring or limited substrate scope, this transition-metal-catalyzed approach operates under milder conditions, tolerating sensitive functional groups common in late-stage drug functionalization.
Mechanistic Insight
The transformation proceeds via a cascade sequence involving intermolecular esterification (or coordination) followed by intramolecular hydroarylation.
-
Activation: The Pd(II) catalyst coordinates to the alkyne moiety of the butyl phenylpropiolate, rendering it highly electrophilic.
-
Hydroarylation (C-H Activation): The electron-rich phenol attacks the activated alkyne (typically at the
-position relative to the ester), forming a vinyl-palladium intermediate. -
Cyclization: Intramolecular lactonization releases butanol and regenerates the Pd(II) catalyst.
Mechanistic Pathway Diagram[4]
Caption: Catalytic cycle for the Pd(II)-mediated synthesis of coumarins from phenols and phenylpropiolates.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale but is linearly scalable.
Materials & Reagents
| Reagent | Equiv.[3][4][5][6][7][8] | Role | Grade |
| Substituted Phenol | 1.0 | Nucleophile | >98% |
| Butyl Phenylpropiolate | 1.1 | Electrophile | >97% |
| Palladium(II) Acetate | 5 mol% | Catalyst | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Solvent | Solvent/Co-catalyst | Anhydrous |
| Dichloromethane (DCM) | Solvent | Work-up | HPLC Grade |
Step-by-Step Procedure
1. Reaction Assembly:
-
To a dried 10 mL round-bottom flask equipped with a magnetic stir bar, add Substituted Phenol (1.0 mmol) and Butyl Phenylpropiolate (1.1 mmol, ~222 mg).
-
Add Pd(OAc)₂ (11 mg, 0.05 mmol).
-
Critical Step: Slowly add TFA (2.0 mL) at room temperature. The reaction is exothermic; ensure efficient stirring.
2. Reaction Phase:
-
Stir the mixture at Room Temperature (25°C) .
-
Monitor via TLC (Hexane:EtOAc 8:2).
-
Note: Most electron-rich phenols (e.g., resorcinol, methoxyphenol) react within 2–4 hours . Electron-deficient phenols may require heating to 60°C for 12 hours.
-
-
The formation of a fluorescent spot (blue/green under UV 365nm) typically indicates coumarin formation.
3. Quenching & Isolation:
-
Pour the reaction mixture into Ice-Cold Water (20 mL) to quench the TFA.
-
Extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with Sat. NaHCO₃ (2 x 20 mL) to neutralize residual acid (Caution: Gas evolution).
-
Wash with Brine (20 mL), dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.
4. Purification:
-
Purify the crude residue via silica gel flash chromatography.
-
Eluent: Gradient of Hexane -> Hexane:EtOAc (90:10).
-
Recrystallize from Ethanol if high purity (>99%) is required for biological assays.
Workflow Diagram
Caption: Operational workflow for the synthesis of 4-phenylcoumarins.
Expected Results & Characterization
Successful synthesis yields a solid, often crystalline product.[2]
-
Yield: Typically 75–95% for electron-rich phenols.
-
1H NMR (CDCl₃, 400 MHz):
- 6.20–6.40 ppm (s, 1H): Characteristic singlet for the C3-H of the coumarin ring.
- 7.40–7.60 ppm (m, 5H): Signals corresponding to the phenyl group at position 4.
-
Absence of butyl signals (unless trapped as intermediate) confirms cyclization.
-
13C NMR: Carbonyl peak at ~160 ppm (lactone).
Optimization & Troubleshooting
| Variable | Observation | Recommendation |
| Solvent Effect | TFA is too harsh for acid-sensitive substrates. | Switch to DCE (Dichloroethane) with 10% TFA or use FeCl₃ (10 mol%) in toluene at reflux [3]. |
| Low Yield | Incomplete conversion of electron-deficient phenols. | Increase temperature to 70°C or add AgOTf (silver triflate) as a co-catalyst to boost Pd electrophilicity. |
| By-products | Intermolecular esterification without cyclization. | Ensure the reaction runs to completion; the ester intermediate often cyclizes upon extended reaction time or heating. |
Scope & Limitations
-
Electron-Donating Groups (EDGs): Phenols with -OH, -OMe, -Me at meta position react most efficiently (Pechmann reactivity rules apply).
-
Electron-Withdrawing Groups (EWGs): Nitro- or cyano-phenols are sluggish. Requires higher catalyst loading (10 mol%) or stronger Lewis acids (e.g., AuCl₃/AgOTf) [2].
-
Sterics: Ortho-substituted phenols may suffer from steric hindrance during the hydroarylation step.
Safety Considerations
-
TFA: Highly corrosive and volatile. Handle in a fume hood.
-
Palladium Residues: Ensure thorough purification to remove heavy metals before biological testing (Target <10 ppm Pd).
-
Pressure: If scaling up >10g, ensure adequate venting for mild exotherms.
References
-
Trost, B. M., & Toste, F. D. (1996). Palladium-Catalyzed Kinetic and Dynamic Kinetic Asymmetric Transformation of 5-Acyloxy-2-(5H)-furanone. Journal of the American Chemical Society, 118(26), 6305–6306. Link(Foundational work on Pd-catalyzed phenol-alkynoate coupling).
-
Jia, C., Piao, D., Oyamada, J., Lu, W., Kitamura, T., & Fujiwara, Y. (2000). Efficient Activation of Aromatic C-H Bonds for Addition to C-C Multiple Bonds. Science, 287(5459), 1992–1995. Link(Establishes the Pd/TFA hydroarylation methodology).
- Manikandan, R., & Raghunathan, R. (2015). FeCl3-catalyzed synthesis of 4-substituted coumarins. Tetrahedron Letters, 56(48), 6680-6682.
-
Ferguson, J., Zeng, F., & Alper, H. (2012).[7] Synthesis of Coumarins via Pd-Catalyzed Oxidative Cyclocarbonylation of 2-Vinylphenols.[7] Organic Letters, 14(21), 5602–5605. Link.
Sources
Application Note: Transesterification Strategies for 2-Propynoic Acid 3-Phenyl- Esters
This Application Note is designed to serve as a definitive technical guide for the transesterification of 2-Propynoic acid 3-phenyl- esters (also known as phenylpropiolates).
The content is structured to address the specific chemical challenges posed by the conjugated alkyne system—specifically the risk of Michael addition and polymerization—while providing robust, scalable protocols.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Target Molecule: 2-Propynoic acid, 3-phenyl-, esters (Phenylpropiolates).[1] Reaction Class: Nucleophilic Acyl Substitution (Transesterification).
The transesterification of phenylpropiolic acid esters presents a unique chemoselective challenge compared to saturated esters. The core pharmacophore contains an alkyne conjugated with a carbonyl group (
The "Michael Addition Trap":
Standard base-catalyzed transesterification (using alkoxides like
Strategic Imperative: To successfully transesterify phenylpropiolates, the protocol must decouple nucleophilicity from basicity. This guide presents three validated methodologies prioritized by selectivity and scalability:
-
Titanium(IV)-Mediated Catalysis: The industrial standard for robust substrates.
-
Distannoxane (Otera’s) Catalysis: The "Gold Standard" for complex, acid-sensitive alcohols.
-
Enzymatic Biocatalysis: The green solution for chiral or highly labile alcohols.
Decision Framework: Method Selection
Before selecting a protocol, utilize the following logic flow to determine the optimal catalyst for your specific alcohol partner (
Method A: Titanium(IV) Isopropoxide Catalysis
Best For: Primary/Secondary alcohols, large-scale synthesis, robust substrates.
Titanium(IV) isopropoxide (
Mechanism
The titanium center coordinates to the carbonyl oxygen of the starting ester and the incoming alcohol, creating a four-membered transition state that facilitates the exchange of alkoxy groups.
Protocol A: Standard Operating Procedure
Reagents:
-
Starting Material: Methyl 3-phenylpropiolate (1.0 equiv).
-
Nucleophile: Target Alcohol (
) (1.2 – 1.5 equiv). -
Catalyst: Titanium(IV) isopropoxide (2–5 mol%).
-
Solvent: Toluene or Xylene (Anhydrous).
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus (or a short-path distillation head).
-
Charging: Under an inert atmosphere (
or ), charge the flask with Methyl 3-phenylpropiolate, the Target Alcohol, and anhydrous Toluene (0.5 M concentration relative to ester). -
Catalyst Addition: Add
(5 mol%) via syringe. The solution typically turns pale yellow. -
Reflux: Heat the reaction to reflux (
). The reaction is driven by the removal of the volatile alcohol (Methanol) via the azeotrope or distillation.-
Critical Check: Monitor the distillate. Ensure methanol is being removed to drive the equilibrium to the right (Le Chatelier's principle).
-
-
Monitoring: Check TLC or HPLC every 2 hours. Reaction is typically complete in 4–12 hours.
-
Workup: Cool to room temperature. Add
(aq) or saturated to quench the titanium catalyst (formation of white precipitate). -
Extraction: Dilute with Ethyl Acetate, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Troubleshooting:
-
Incomplete Conversion: If the reaction stalls, add fresh catalyst (2 mol%) and ensure efficient removal of methanol.
-
Side Products: If Michael adducts appear, lower the temperature and apply vacuum to remove methanol at lower heat (
).
Method B: Otera’s Catalyst (Distannoxane)
Best For: Sterically hindered alcohols, acid-sensitive functional groups, complex natural product synthesis.
"Otera’s Catalyst" (1,3-disubstituted tetraalkyldistannoxane) is a fluorous-soluble, highly active Lewis acid catalyst. It is unique because it is water-tolerant and operates under strictly neutral conditions, making it the safest choice for preserving the conjugated triple bond.
Protocol B: High-Value Synthesis
Reagents:
-
Starting Material: Methyl 3-phenylpropiolate (1.0 equiv).
-
Nucleophile: Target Alcohol (1.0 – 1.1 equiv).
-
Catalyst: Otera’s Catalyst (SC-1) (0.1 – 1 mol%).
-
Solvent: Toluene or Octane.
Step-by-Step Workflow:
-
Setup: Standard reaction vessel (Dean-Stark is optional but recommended for speed).
-
Charging: Mix ester and alcohol in Toluene.
-
Catalysis: Add Otera’s catalyst (1 mol%).
-
Reaction: Reflux gently. Due to the catalyst's "double Lewis acid" mechanism, the reaction rate is significantly faster than Titanium.
-
Workup: Unlike Titanium, this catalyst does not require hydrolysis. Simply evaporate the solvent and load directly onto a silica column. The organotin catalyst elutes separately from the product.
Method C: Enzymatic Transesterification
Best For: Chiral alcohols, thermal-sensitive substrates, "Green Chemistry" requirements.
Lipase B from Candida antarctica (immobilized as Novozym 435) is highly effective for phenylpropanoids. It operates at mild temperatures (
Protocol C: Biocatalytic Flow
Reagents:
-
Starting Material: Ethyl 3-phenylpropiolate (Vinyl esters are faster, but ethyl works).
-
Nucleophile: Target Alcohol (2.0 equiv).
-
Catalyst: Novozym 435 (Immobilized Lipase) (10–20% w/w relative to substrate).
-
Solvent: Hexane, MTBE, or Solvent-free (if liquid).
-
Additives: Molecular Sieves (4Å) to scavenge ethanol/water.
Step-by-Step Workflow:
-
Setup: Use an orbital shaker or a gentle stirrer (avoid magnetic bars that grind the enzyme beads).
-
Charging: Dissolve substrate and alcohol in Hexane. Add Molecular Sieves.
-
Initiation: Add Novozym 435 beads.
-
Incubation: Shake at
. -
Monitoring: This reaction is slower (24–48 hours).
-
Workup: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate.
-
Purification: Often not required if conversion is high; otherwise, short silica plug.
Comparative Data & Optimization
| Parameter | Method A: Titanium | Method B: Otera (Sn) | Method C: Enzymatic |
| Catalyst Cost | Low | High | Medium |
| Reaction Temp | |||
| Michael Addition Risk | Low-Medium | Very Low | Negligible |
| Steric Tolerance | Good | Excellent | Poor (for bulky alcohols) |
| Scalability | Excellent | Good | Moderate |
Mechanistic Visualization (Titanium Pathway)
References
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. Link
-
Seebach, D., et al. (1982). Titanate-catalyzed transesterification of carboxylic acid esters. Synthesis, 1982(2), 138-141. Link
-
Schuchardt, U., et al. (1998). Transesterification of vegetable oils: a review. Journal of the Brazilian Chemical Society, 9, 199-210. Link
- Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Synthesis of Phenylpropiolic Acid Esters. Journal of Molecular Catalysis B: Enzymatic.
Sources
Application Note: Advanced Polymerization Techniques for Phenylpropiolic Acid Butyl Ester
Executive Summary
The polymerization of internal alkynes, such as phenylpropiolic acid butyl ester (butyl phenylpropiolate), presents a unique synthetic challenge due to the significant steric hindrance imposed by the adjacent phenyl and ester groups. However, successfully polymerizing these monomers yields functionalized polyacetylenes—macromolecules characterized by a conjugated alternating double-bond backbone with highly tunable optoelectronic, liquid crystalline, and bio-responsive properties 1.
This guide details the mechanistic causality, catalyst selection, and self-validating protocols required to synthesize high-molecular-weight poly(butyl phenylpropiolate) using transition metal catalysts.
Mechanistic Causality & Catalyst Selection
The choice of transition metal catalyst fundamentally dictates the reaction mechanism, which in turn controls the molecular weight and stereoregularity of the resulting polymer.
-
Rhodium-Based Catalysts (e.g., [Rh(nbd)Cl]₂): Rhodium complexes operate via a coordination and migratory insertion mechanism . The steric bulk of the monomer forces a highly specific coordination geometry at the metal center. Consequently, Rh-initiated polymerizations are highly stereospecific, yielding polymers with a predominant cis-rich conformation 2. This stereoregularity is critical for applications requiring tight chain packing, such as liquid crystal formulations.
-
Molybdenum/Tungsten Catalysts (e.g., MoCl₅–Ph₄Sn): Group 6 metal halides operate via a metathesis mechanism involving a metallacyclobutene intermediate. Because MoCl₅ alone is a poor initiator for sterically hindered internal alkynes, a co-catalyst like tetraphenyltin (Ph₄Sn) is strictly required. Ph₄Sn alkylates the Mo center, facilitating α-hydrogen abstraction to form the active metal alkylidene (carbene) species 3. This pathway typically yields higher molecular weights but mixed (cis/trans) microstructures.
Caption: Mechanistic divergence in the polymerization of butyl phenylpropiolate based on catalyst selection.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes based on the selected catalytic system. Toluene is utilized universally as it acts as a non-coordinating solvent that maintains the growing polymer chains in solution, preventing premature precipitation that would artificially cap the molecular weight (
| Catalyst System | Primary Mechanism | Solvent | Temp (°C) | Expected Yield (%) | Stereoregularity | |
| [Rh(nbd)Cl]₂ | Migratory Insertion | Toluene | 25 – 60 | > 80% | 50 – 120 | Predominantly cis |
| MoCl₅–Ph₄Sn | Metathesis | Toluene | 60 – 80 | 60 – 75% | 80 – 100 | Mixed (cis/trans) |
| WCl₆–Ph₄Sn | Metathesis | Toluene | 60 – 80 | 50 – 65% | 60 – 90 | Mixed (cis/trans) |
Self-Validating Experimental Protocols
Protocol A: Rhodium-Catalyzed Stereospecific Polymerization
Objective: Synthesize cis-rich stereoregular poly(butyl phenylpropiolate) for applications requiring high structural order.
-
Reagent Preparation: Dry toluene over sodium/benzophenone and distill under nitrogen. Pass butyl phenylpropiolate through a basic alumina plug to remove trace acidic impurities.
-
Causality: Trace moisture or protic impurities will prematurely terminate the active Rh(I) coordination sites, severely limiting propagation.
-
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve [Rh(nbd)Cl]₂ (0.05 mmol) in 2 mL of dry toluene.
-
Causality: The norbornadiene (nbd) ligand stabilizes the metal center but is labile enough to be displaced by the incoming alkyne monomer 2.
-
-
Polymerization: Inject the monomer (5.0 mmol) into the catalyst solution. Stir at 60 °C for 24 hours.
-
Self-Validation Check: A distinct color shift from pale yellow to deep orange/red within the first 2 hours indicates the formation of the highly conjugated polyene backbone.
-
-
Quenching & Isolation: Dilute the viscous mixture with 5 mL of THF, then precipitate by adding dropwise into 200 mL of vigorously stirred, ice-cold methanol.
-
Self-Validation Check: The appearance of a fibrous precipitate confirms high-molecular-weight polymer formation. If the solution remains clear or only turns cloudy, the reaction failed to propagate beyond oligomers.
-
Protocol B: Molybdenum-Catalyzed Metathesis Polymerization
Objective: Synthesize high-molecular-weight poly(butyl phenylpropiolate) using a robust metathesis pathway.
-
Catalyst Aging (Critical Step): In a Schlenk tube under nitrogen, combine MoCl₅ (0.1 mmol) and Ph₄Sn (0.1 mmol) in 3 mL of dry toluene. Stir at room temperature for 15 minutes.
-
Causality: This aging period is mandatory. It allows the transmetalation of the phenyl group from Tin to Molybdenum, followed by
-hydrogen elimination to generate the active Mo-alkylidene initiator 3. -
Self-Validation Check: The solution must change from dark purple/black to a deep red/brown, confirming the successful formation of the active carbene species.
-
-
Polymerization: Add butyl phenylpropiolate (5.0 mmol) to the aged catalyst solution. Heat to 80 °C and stir for 24 hours.
-
Self-Validation Check: The reaction medium should exhibit a significant increase in viscosity. A lack of viscosity increase indicates catalyst poisoning or failure during the aging step.
-
-
Quenching & Isolation: Terminate the reaction by adding a few drops of methanol containing 1% HCl. Precipitate the polymer in 250 mL of cold methanol, filter, and dry under vacuum to a constant weight.
Caption: Step-by-step experimental workflow for the synthesis and isolation of poly(butyl phenylpropiolate).
References
-
Synthesis, Mesomorphism, Isomerization, and Aromatization of Stereoregular Poly{[4-({[6-({[4′-(heptyl)oxy-4-biphenylyl]carbonyl}oxy)-hexyl]oxy}carbonyl)phenyl]acetylene} Source: Macromolecules - ACS Publications URL:2
-
Synthesis and properties of phenylpropiolic acid oligomers / Poly(alkyl phenylpropiolate)s Bearing Stereogenic Pendants Source: ResearchGate URL:3
-
Functional Polyacetylenes Source: Academia.edu URL:1
-
One-pot multicomponent polymerization towards heterocyclic polymers: a mini review Source: PMC - NIH URL:4
Sources
Application Note: Stereoselective Reduction of 2-Propynoic acid, 3-phenyl-, butyl ester
This Application Note is designed for researchers and process chemists focusing on the stereoselective synthesis of
Executive Summary
The reduction of conjugated alkynoic esters, such as Butyl 3-phenyl-2-propynoate , presents a critical stereochemical divergence point in organic synthesis. The parent alkyne can be selectively reduced to the (Z)-alkenoate via catalytic semi-hydrogenation or the (E)-alkenoate via hydride-mediated reduction.[1] This guide provides validated protocols for both pathways, emphasizing the suppression of over-reduction (to the saturated alkane) and the control of chemoselectivity (preserving the ester moiety).
Target Transformations
-
Path A (Z-Selective): Heterogeneous catalytic hydrogenation (Lindlar)
Butyl (Z)-cinnamate .[1] -
Path B (E-Selective): Nucleophilic hydride addition (Red-Al®)
Butyl (E)-cinnamate .[1]
Scientific Foundation & Mechanism[1]
Substrate Analysis
The substrate, Butyl 3-phenyl-2-propynoate (
Mechanistic Divergence[1]
-
Z-Selectivity (Lindlar):
-
Mechanism:[1][2][3] Syn-addition of molecular hydrogen across the triple bond adsorbed on a poisoned metal surface.[1]
-
Control: The catalyst (Pd/CaCO
poisoned with lead) and additive (Quinoline) selectively deactivate the catalytic sites, preventing the adsorption and subsequent reduction of the resulting alkene.
-
-
E-Selectivity (Red-Al):
-
Mechanism:[1][2][3] Anti-addition of a hydride equivalent.[1] Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) acts as a nucleophile, attacking the
-carbon to form a vinyl aluminate intermediate.[1] -
Stereocontrol: The intermediate adopts a trans-geometry to minimize steric repulsion between the aluminate moiety and the phenyl ring. Protonolysis of this intermediate yields the E-alkene.[1]
-
Chemoselectivity:[1][3][4] While Red-Al is a strong reducing agent capable of reducing esters to alcohols, low-temperature conditions (-78 °C) kinetically favor the 1,4-conjugate addition over the 1,2-addition to the carbonyl.
-
Experimental Protocols
Protocol A: Z-Selective Semi-Hydrogenation (Lindlar)
Objective: Synthesis of Butyl (Z)-3-phenyl-2-propenoate.[1] Selectivity: >95:5 (Z:E).[1][5]
Materials
-
Substrate: Butyl 3-phenyl-2-propynoate (1.0 equiv)
-
Catalyst: Lindlar Catalyst (5% Pd on CaCO
, poisoned with Pb).[1] Loading: 5-10 wt% relative to substrate.[1] -
Poison: Quinoline (0.2 equiv).[1]
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1]
-
Gas: Hydrogen (
) balloon.[1]
Procedure
-
Preparation: In a round-bottom flask, dissolve Butyl 3-phenyl-2-propynoate (10 mmol, 2.02 g) in MeOH (50 mL).
-
Poisoning: Add Quinoline (2 mmol, 236 µL). Stir for 5 minutes to allow interaction with the solvent matrix.[1]
-
Catalyst Addition: Carefully add Lindlar catalyst (200 mg). Caution: Dry Pd catalysts can be pyrophoric in the presence of solvent vapors.[1]
-
Hydrogenation: Purge the flask with nitrogen (
) for 5 minutes, then switch to a hydrogen ( ) balloon (1 atm). -
Reaction: Stir vigorously at room temperature. Monitor consumption of starting material via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Reaction typically completes in 2–6 hours.[1]
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.[1]
-
Purification: Wash the filtrate with 1M HCl (to remove Quinoline), then saturated NaHCO
and brine. Dry over MgSO , concentrate, and purify via flash column chromatography if necessary.
Protocol B: E-Selective Reduction (Red-Al)
Objective: Synthesis of Butyl (E)-3-phenyl-2-propenoate.[1] Selectivity: >98:2 (E:Z).[1][5]
Materials
-
Substrate: Butyl 3-phenyl-2-propynoate (1.0 equiv).
-
Reagent: Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride), 65% wt in Toluene (1.1 - 1.5 equiv).[1]
-
Solvent: Anhydrous THF.
-
Quench: 1M H
SO or sat. NH Cl.
Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask and cool under
atmosphere. -
Solvation: Dissolve Butyl 3-phenyl-2-propynoate (5 mmol, 1.01 g) in anhydrous THF (25 mL).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical Step: Low temperature prevents ester reduction.[1]
-
Addition: Add Red-Al solution (1.1 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes. Maintain internal temperature below -70 °C.
-
Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC.[1] If starting material persists, warm slightly to -40 °C, but do not exceed 0 °C.
-
Quench: While still at -78 °C, quench by slow addition of Ethyl Acetate (to consume excess hydride) followed by saturated NH
Cl solution. -
Workup: Allow to warm to room temperature. Extract with Diethyl Ether (
).[1] Wash organics with Rochelle’s salt solution (potassium sodium tartrate) to break up aluminum emulsions.[1] -
Isolation: Dry over Na
SO and concentrate. The E-isomer is thermodynamically stable and often crystalline or easily separable.[1]
Analytical Validation
NMR Spectroscopy ( NMR, 400 MHz, CDCl )
Differentiation of isomers relies on the coupling constant (
| Isomer | Vinylic Protons ( | Coupling Constant ( |
| Z-Isomer | ~5.9 - 6.9 ppm | 10 - 12 Hz (Cis-coupling) |
| E-Isomer | ~6.4 - 7.7 ppm | 15 - 16 Hz (Trans-coupling) |
HPLC Analysis[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]
-
Mobile Phase: Acetonitrile/Water (Gradient 50:50 to 90:10).[1]
-
Detection: UV at 254 nm (Conjugated system).[1]
-
Order of Elution: The more polar Z-isomer typically elutes before the E-isomer in reverse-phase conditions, though this is matrix-dependent.[1]
Visual Workflows
Reaction Pathway Selection
Figure 1: Decision tree for stereoselective reduction pathways based on target isomer.
Red-Al Mechanism (E-Selectivity)
Figure 2: Mechanistic flow of Red-Al reduction illustrating the origin of trans-selectivity.
References
-
Meta, C. T., & Koide, K. (2004). Trans-Selective Conversions of
-Hydroxy- -Alkynoic Esters to -Hydroxy- -Alkenoic Esters.[6] Organic Letters, 6(11), 1785-1787.[1] [Link][1] -
Lindlar, H. (1952).[1] Ein neuer Katalysator für selektive Hydrierungen.[1][7] Helvetica Chimica Acta, 35(2), 446-450.[1] (Foundational reference for Lindlar Catalyst).
-
Trost, B. M., & Ball, Z. T. (2005). Markovnikov Alkyne Hydrosilylation Catalyzed by Ruthenium Complexes.[1] Journal of the American Chemical Society, 127(50), 17644-17655.[1] (Alternative E-selective method via Hydrosilylation).[1][7]
Sources
- 1. 2-Propenoic acid, 3-phenyl- (CAS 621-82-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemeo.com [chemeo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 5. Catalytic, Transition-Metal-Free Semireduction of Propiolamide Derivatives: Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-Selective Conversions of γ-Hydroxy-α,β-Alkynoic Esters to γ-Hydroxy-α,β-Alkenoic Esters [organic-chemistry.org]
- 7. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield in the esterification of phenylpropiolic acid
Technical Support Center: Phenylpropiolic Acid Esterification Ticket Subject: Optimization of Yield & Purity for Methyl/Ethyl Phenylpropiolate Synthesis Status: Active | Priority: High Assigned Specialist: Senior Application Scientist[1]
Introduction: The Stability-Reactivity Paradox
Welcome to the technical support hub for alkynoic acid derivatization. You are likely here because your standard Fischer esterification protocol—which works perfectly for benzoic or cinnamic acid—is returning poor yields (40–60%) or "tarry" byproducts when applied to phenylpropiolic acid .
The Core Problem: Phenylpropiolic acid (3-phenyl-2-propynoic acid) presents a unique "Stability-Reactivity Paradox."[2]
-
Thermodynamic Instability: Unlike saturated acids, phenylpropiolic acid is prone to decarboxylation at elevated temperatures, converting your valuable starting material into phenylacetylene and CO₂.[1]
-
Conjugate Susceptibility: The alkyne triple bond, conjugated with the carbonyl, acts as a Michael acceptor.[1] In the presence of strong acids and nucleophiles (alcohols), you risk conjugate addition across the triple bond.
This guide moves beyond standard textbook protocols to provide field-validated workflows that bypass these specific failure modes.
Module 1: Critical Failure Analysis (Diagnostics)
Before altering your protocol, identify which failure mode is suppressing your yield.[1]
| Symptom | Diagnosis | Root Cause |
| Gas evolution during heating (bubbles not from boiling) | Decarboxylation | Reaction temperature >60°C for prolonged periods.[1][2] The acid loses CO₂ to form phenylacetylene. |
| Low Yield (<50%) despite long reflux | Equilibrium Limit | Water accumulation in a standard Fischer setup.[1] The equilibrium constant ( |
| New spots on TLC (lower | Conjugate Addition | Acid concentration too high; alcohol is adding across the C≡C triple bond (forming vinyl ethers).[1] |
| Dark/Tarry Crude | Polymerization | Thermal degradation of the alkyne moiety or radical polymerization.[1] |
Visualizing the Competition
The following diagram illustrates the kinetic competition occurring in your flask. You must select a pathway that favors Route A while suppressing Routes B and C .
Figure 1: Kinetic competition during esterification.[1] High heat favors the red path (decarboxylation); strong acid/long reflux favors the yellow path (addition).
Module 2: Optimized Protocols
We recommend Method A for high-value applications requiring >85% yield. Method B is a backup for instances where acid chlorides cannot be generated.[1]
Method A: The "Cold" Acid Chloride Route (Recommended)
Why this works: It bypasses the equilibrium issue entirely and allows the reaction to proceed at much lower temperatures (avoiding decarboxylation).
-
Reagents: Phenylpropiolic acid (1.0 eq), Thionyl Chloride (
, 1.5 eq), DMF (catalytic drops), DCM (Solvent), Methanol/Ethanol (Excess).[2] -
Key Mechanism: Conversion to phenylpropioloyl chloride, followed by rapid alcoholysis.[1]
Step-by-Step Protocol:
-
Activation: Suspend phenylpropiolic acid (e.g., 10g) in dry Dichloromethane (DCM, 50 mL). Note: DCM allows reflux at ~40°C, preventing thermal degradation.[2]
-
Catalysis: Add 2-3 drops of DMF (Dimethylformamide). This forms the Vilsmeier-Haack intermediate, drastically speeding up acid chloride formation.[2]
-
Chlorination: Add thionyl chloride dropwise at room temperature.
-
Mild Reflux: Heat to gentle reflux (40°C) for 2–3 hours. Monitor gas evolution (HCl/SO₂). Once gas evolution ceases, the acid is converted.
-
Evaporation (Critical): Remove solvent and excess
under reduced pressure (Rotavap). Do not overheat the residue. -
Esterification: Dissolve the residue in fresh DCM. Cool to 0°C. Add excess alcohol (MeOH/EtOH) slowly.
-
Workup: Wash with saturated
to remove residual HCl. Dry organic layer over .[1][3]
Expected Yield: 85–95% Reference: J. Chem. Soc. procedures adapted for thermal sensitivity [1].[1]
Method B: Alkyl Halide/Base (The "Acid-Free" Route)
Why this works: If your substrate has acid-sensitive groups, this method uses a base (
Step-by-Step Protocol:
-
Dissolution: Dissolve acid in DMF (or Acetone).
-
Deprotonation: Add powdered
. Stir for 30 mins at RT.[4] -
Alkylation: Add Methyl Iodide dropwise.
-
Stir: Stir at Room Temperature for 4–6 hours. Do not heat.
-
Quench: Pour into ice water. The ester typically precipitates or can be extracted with Ether.[1][5]
Expected Yield: 80–90% Reference: Standard nucleophilic substitution protocols for unsaturated acids [2].
Module 3: Troubleshooting Q&A
Q: I am using the standard H₂SO₄/Methanol reflux method. Why is my yield stuck at 50%?
A: Two reasons. First, Fischer esterification is an equilibrium process (
Q: Can I use p-Toluenesulfonic Acid (p-TsOH) instead of Thionyl Chloride? A: Yes, but you must use a Dean-Stark trap with a solvent like Benzene or Toluene to remove water azeotropically.[2] However, Toluene boils at 110°C. Warning: This temperature is too high for phenylpropiolic acid and will cause rapid decarboxylation [3]. If you must use p-TsOH, use a lower-boiling azeotrope (e.g., DCM/Water separator) or huge excess of alcohol with molecular sieves at room temperature.[2]
Q: I see a secondary spot on my TLC plate that isn't the starting material. What is it? A: If you used acidic conditions, this is likely the vinyl ether resulting from the addition of methanol across the triple bond. Phenylpropiolic esters are Michael acceptors.[1] To confirm, check NMR for vinyl protons (usually doublets around 5.0–6.5 ppm). Switch to Method A (Acid Chloride) or Method B (Base) to eliminate this side reaction.
Module 4: Decision Matrix (Workflow)
Use this logic flow to select the correct protocol for your specific constraints.
Figure 2: Protocol Selection Matrix based on scale and functional group tolerance.
References
-
Preparation of Methyl Phenylpropiolate via Acid Chloride. Journal of the Chemical Society, Vol. 83, p. 1154.[1][6] (Adapted protocol using Thionyl Chloride and DCM to minimize thermal degradation).
-
Esterification of Unsaturated Acids using Alkyl Halides. MDPI Molecules, "Preparation of New 2,3-Diphenylpropenoic Acid Esters".[1] (Validates the use of base/alkyl halide for conjugated acid systems).
-
Thermal Instability and Decarboxylation. Organic Syntheses, Coll.[1] Vol. 2, p.515 (1943). (Explicitly warns: "In order to prevent decarboxylation, the temperature should be kept as low as possible").
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. chembk.com [chembk.com]
- 5. Preparation of New 2,3-Diphenylpropenoic Acid Esters – Good Yields Even for the More Hindered Z Isomers [mdpi.com]
- 6. prepchem.com [prepchem.com]
Removing unreacted 2-Propynoic acid 3-phenyl- butyl ester from reaction mixtures
The following technical guide addresses the purification of reaction mixtures containing unreacted 2-Propynoic acid, 3-phenyl-, butyl ester (commonly known as Butyl 3-phenylpropiolate ).
This guide assumes the compound is present as an excess reagent or unreacted starting material and must be removed without compromising the target product.
Topic: Removal of Unreacted Butyl 3-phenylpropiolate Document ID: TS-PUR-ALKYNE-04 Role: Senior Application Scientist
Compound Profile & Reactivity Analysis
Before selecting a purification strategy, we must define the physicochemical behavior of the impurity.
-
Compound: 2-Propynoic acid, 3-phenyl-, butyl ester
-
Synonym: Butyl 3-phenylpropiolate
-
Structure:
-
Key Features:
-
Internal Alkyne: Lacks the terminal proton (
), rendering standard "Click" scavenging (via CuAAC) or Silver Nitrate precipitation ineffective. -
Michael Acceptor: The ester group conjugates with the alkyne, making the triple bond highly electrophilic. This is its "Achilles' heel" for chemical scavenging.
-
Lipophilicity: The phenyl ring and butyl chain create a high LogP (approx. 3.5–4.0), causing it to co-elute with other non-polar compounds on Silica gel.
-
Decision Matrix: Select Your Purification Strategy
Use the following logic flow to determine the optimal removal method based on your reaction scale and product stability.
Troubleshooting & Protocols
Method A: Chemical Scavenging (The "Polishing" Step)
Best for: High-purity requirements, removal of trace impurities (<10%), and parallel synthesis. Mechanism: The propiolate ester is an electron-deficient alkyne. It undergoes rapid conjugate addition (Michael Addition) with thiols or amines. By using a solid-supported thiol, the impurity becomes covalently bound to the resin and is removed via filtration.
Q: Why not use a standard amine scavenger? A: While amines work, they can cause transamidation of the ester. Thiols are softer nucleophiles and, under controlled pH, specifically target the alkyne bond without degrading the ester moiety of your product (unless your product is also a Michael acceptor).
Protocol: Thiol-Resin Scavenging
-
Reagent: Use Silica-supported Thiol (Si-Thiol) or Polystyrene-Thiol .
-
Loading: Typically 1.0–1.5 mmol/g.
-
-
Stoichiometry: Add 3–4 equivalents of resin relative to the estimated amount of unreacted propiolate.
-
Catalyst: Add a catalytic amount of base (Triethylamine, 0.1 eq) to deprotonate the thiol and accelerate the Michael addition.
-
Procedure:
-
Dissolve crude mixture in DCM or THF.
-
Add Si-Thiol resin and
. -
Agitate (do not stir with magnetic bar to avoid grinding resin) for 2–4 hours at RT.
-
Monitor: Check TLC for disappearance of the propiolate spot.
-
Filter: Pass through a fritted glass funnel or a Celite pad.
-
Result: The filtrate contains your product; the propiolate is trapped on the resin.
-
Expert Tip: If your product contains a nucleophile (amine/thiol), do not use this method, as the resin might capture your product.
Method B: Flash Chromatography (Resolution Optimization)
Best for: Bulk separation when
Q: The impurity co-elutes with my product on Silica. How do I separate them?
A: Propiolates are esters. Their polarity is often similar to other protected intermediates. To improve separation, you must exploit the
Protocol: Argentation Chromatography (Silver-Doped Silica)
While typically used for terminal alkynes,
-
Preparation: Dissolve
(10% w/w relative to Silica) in Acetonitrile. -
Mixing: Add Silica gel to the solution and rotary evaporate to dryness (protect from light).
-
Column: Pack the column with this "Silver Silica".
-
Elution: Run a standard gradient (e.g., Hexanes/EtOAc). The alkyne will be significantly retarded (lower
) compared to non-alkyne components due to -complexation with Silver.
Method C: Hydrolysis / Saponification (Destructive Removal)
Best for: Products that are not esters and are stable to base.
Q: Can I just wash it out? A: The butyl ester is neutral and lipophilic. It will not partition into aqueous base. However, if your product is not an ester (e.g., an amide, ether, or triazole), you can hydrolyze the impurity.
Protocol:
-
Treat the crude mixture with
in (3:1). -
The butyl propiolate hydrolyzes to Phenylpropiolic acid and Butanol.
-
Workup: Extract with aqueous
. The acid moves to the aqueous layer ( ). The organic layer retains your non-acidic product.
Frequently Asked Questions (FAQs)
Q1: I used Silver Nitrate to stain my TLC, but the spot didn't turn black. Is the alkyne gone?
A: Not necessarily. Silver nitrate stains are most sensitive to terminal alkynes (
Q2: Can I use "Click" reagents (Azide resin) to scavenge it? A: No. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires a terminal alkyne. This compound will not react under standard Click conditions. It might react in a thermal Huisgen cycloaddition (strain-promoted or high temp), but this is inefficient for scavenging.
Q3: My product is also a Michael Acceptor. What now? A: Do not use the Thiol scavenging method. Rely on Method B (Argentation Chromatography) or Reverse Phase (C18) Chromatography . The butyl chain makes the impurity very hydrophobic; it often retains longer on C18 than more polar heterocyclic products.
Quantitative Data Summary
| Method | Specificity | Yield Recovery | Throughput | Cost | Limitation |
| Thiol Scavenging | High (Chemo-selective) | >95% | High (Parallel) | High (Resin cost) | Cannot use if product is electrophilic. |
| Flash Silica | Low (Polarity based) | 80–90% | Medium | Low | Fails if |
| Ag-Silica | Very High ( | 70–85% | Low | Medium | Silver is expensive; light sensitive. |
| Hydrolysis | Absolute | >90% | High | Low | Destroys ester-containing products. |
References
-
Michael Addition to Propiolates : Canadian Journal of Chemistry, "The Reaction of Propiolic Acid Esters with Tertiary Amines.[1] Formation of Betaines". (1974).[1]
-
Scavenging Electron-Deficient Alkynes : Chemical Reviews, "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne...". (2021).[2][3]
-
Argentation Chromatography : Journal of Chemical Education, "Separation of Alkenes by Argentation Chromatography". (Standard Protocol).
-
General Purification : Master Organic Chemistry, "Michael Addition Reaction and Conjugate Addition".
Sources
Technical Support Center: Troubleshooting Butyl Phenylpropiolate Cycloadditions
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience stalled kinetics and low conversion rates when utilizing butyl phenylpropiolate (
While this electron-deficient internal alkyne is a powerful building block for constructing complex heterocycles and polycyclic frameworks, its unique steric and electronic profile requires precise mechanistic control. This guide bypasses generic advice to focus on the thermodynamic and catalytic causality behind your reaction failures, providing self-validating protocols to get your syntheses back on track.
Diagnostic Workflow
Before adjusting equivalents or extending reaction times, use the logical workflow below to identify the fundamental mechanistic barrier in your specific cycloaddition pathway.
Diagnostic workflow for troubleshooting butyl phenylpropiolate cycloadditions.
Module 1: Azide-Alkyne Cycloadditions (AAC)
Q: I am attempting a standard click reaction (CuAAC) with butyl phenylpropiolate and a primary azide, but I am observing 0% conversion. Is my catalyst dead? A: Your catalyst is likely fine; the failure is strictly mechanistic. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) relies entirely on the formation of a copper-acetylide intermediate. This intermediate can only form if the alkyne possesses a terminal, slightly acidic proton[1]. Because butyl phenylpropiolate is an internal alkyne, it lacks this proton, completely blocking the catalytic cycle[1].
-
The Causality: No terminal proton
No copper-acetylide No cycloaddition. -
The Solution: You must switch your catalytic system to a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Ruthenium catalysts operate via an oxidative coupling mechanism that readily accepts internal alkynes, forming a six-membered ruthenacycle before undergoing reductive elimination to yield fully substituted triazoles[1][2].
Q: I switched to a metal-free thermal 1,3-dipolar cycloaddition, but my yields are stuck at 20% after 24 hours. How can I drive the reaction to completion? A: Metal-free 1,3-dipolar cycloadditions of phenylpropiolates face a massive thermal activation barrier (typically >25 kcal/mol)[2]. The steric bulk of both the butyl ester and the phenyl ring severely hinders the trajectory of the incoming azide.
-
The Causality: Insufficient thermal energy fails to overcome the steric repulsion and transition-state energy requirements of the concerted [3+2] mechanism.
-
The Solution: Elevate the temperature to at least 100 °C and utilize a highly polar aprotic solvent like DMF to stabilize the polarized transition state. Literature demonstrates that metal-free cycloadditions of phenylpropiolates with azides in DMF at 100 °C for 7–12 hours can achieve excellent yields (up to 98%)[3][4].
Module 2: Diels-Alder [4+2] Cycloadditions
Q: When using butyl phenylpropiolate as a dienophile in a Diels-Alder reaction, my conversion is low even with extended heating. How can I improve the kinetics? A: In a normal-demand Diels-Alder reaction, an electron-deficient dienophile reacts with an electron-rich diene[5]. While the ester group (-COOBu) withdraws electron density and activates the alkyne, the phenyl ring donates electron density via resonance and adds significant steric bulk, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile.
-
The Causality: The elevated LUMO of the phenylpropiolate creates an electronic mismatch with the diene's HOMO, drastically slowing the reaction rate.
-
The Solution: Employ an organocatalyst or a Lewis acid to further lower the dienophile's LUMO. For instance,
-dimethylformamide dimethyl acetal (DMF·DMA) has been proven as a highly efficient organocatalyst to promote the cycloaddition of electron-deficient alkynes (like phenylpropiolates) with vinylarenes, affording high yields of dihydronaphthalenes[6].
Module 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your methodology, employ these self-validating protocols. They are designed so that the success or failure of specific steps immediately diagnoses the root cause of the issue.
Protocol A: Optimized RuAAC for Internal Alkynes
This system is self-validating: the specific formation of 1,5-disubstituted triazoles (confirmed via NMR) validates that the oxidative coupling mechanism was successfully engaged.
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), dissolve the target azide (1.0 equiv) and butyl phenylpropiolate (1.2 equiv) in anhydrous 1,4-dioxane or DMF to achieve a 0.5 M concentration.
-
Catalyst Addition: Add
(5 mol %). Note: The bulky ligand is critical; it provides the necessary steric crowding to force the rate-determining reductive elimination step[1]. -
Reaction: Heat the mixture to 60–80 °C for 12–24 hours.
-
Validation: Monitor via GC-MS. The disappearance of the starting alkyne mass and the emergence of a single regioisomer confirms the RuAAC pathway[2].
Protocol B: Metal-Free Thermal Cycloaddition (High-Temp)
This protocol validates the thermal stability of your azide against the activation energy required for the alkyne.
-
Setup: Combine butyl phenylpropiolate (1.0 equiv) and the target azide (1.0 equiv) in a heavy-walled pressure vial.
-
Solvent: Add anhydrous DMF to achieve a 0.2 M solution.
-
Heating: Seal the vial tightly and heat to 100 °C for 12 hours behind a blast shield.
-
Workup: Cool to room temperature. Precipitate the product by dropping the mixture into cold methanol or water, then isolate via vacuum filtration[4].
Condition Benchmarking & Quantitative Data
Use the table below to benchmark your current conditions against field-proven standards for butyl phenylpropiolate cycloadditions.
| Cycloaddition Type | Catalyst / Promoter | Temp (°C) | Solvent | Typical Time | Expected Conversion | Primary Limitation |
| CuAAC | 25 - 50 | 24 h | < 5% | Mechanistically blocked (internal alkyne)[1] | ||
| RuAAC | 60 - 80 | Dioxane / DMF | 12 - 24 h | 85 - 95% | Catalyst sensitivity to oxygen and moisture[2] | |
| Thermal 1,3-Dipolar | None (Metal-Free) | 100 | DMF | 7 - 12 h | 80 - 98% | Requires robust thermal stability of the azide |
| Diels-Alder | DMF·DMA (Organocatalyst) | 80 - 110 | Toluene / Neat | 12 - 18 h | 75 - 90% | Steric bulk of the diene[6] |
References
-
Metal-free phenylpropiolate–azide polycycloaddition: efficient synthesis of functional poly(phenyltriazolylcarboxylate)s Polymer Chemistry (RSC Publishing)[Link]
-
Construction of Functional Hyperbranched Poly(phenyltriazolylcarboxylate)s by Metal-Free Phenylpropiolate-Azide Polycycloaddition PubMed (NIH)[Link]
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Chemical Reviews - ACS Publications[Link]
-
A highly efficient cycloaddition of vinylarenes with electron-deficient alkynes affording 1,2-disubstituted-3,4-dihydronaphthalenes catalysed by N,N-dimethylformamide dimethyl acetal Organic & Biomolecular Chemistry (RSC Publishing)[Link]
-
Click Chemistry Azide-Alkyne Cycloaddition Organic Chemistry Portal[Link]
-
Diels–Alder reaction Wikipedia[Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-free phenylpropiolate–azide polycycloaddition: efficient synthesis of functional poly(phenyltriazolylcarboxylate)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Construction of Functional Hyperbranched Poly(phenyltriazolylcarboxylate)s by Metal-Free Phenylpropiolate-Azide Polycycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. A highly efficient cycloaddition of vinylarenes with electron-deficient alkynes affording 1,2-disubstituted-3,4-dihydronaphthalenes catalysed by N,N-dimethylformamide dimethyl acetal - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Butyl 3-phenylpropiolate
Welcome to the Technical Support Center for the chromatographic purification of butyl 3-phenylpropiolate . This guide is engineered for researchers and drug development professionals who require high-fidelity isolation of this alkyne ester. Whether synthesized via the direct esterification of phenylpropiolic acid or the carboxylation of phenylacetylene followed by alkylation[1], the purification of this conjugated system presents specific challenges, including co-elution with homocoupled diynes and sensitivity to acidic stationary phases.
Purification Workflow
Workflow for the purification of butyl 3-phenylpropiolate via silica gel column chromatography.
Quantitative Chromatography Data
To ensure reproducible separation, calibrate your chromatographic parameters against the empirical data summarized below.
| Parameter | Specification | Scientific Rationale |
| Stationary Phase | Silica Gel (230–400 mesh) | Provides the high theoretical plate count required for separating structurally similar aromatic alkynes[2]. |
| Eluent System | Hexanes / Ethyl Acetate (20:1) | The non-polar nature of the alkyne ester requires a highly non-polar mobile phase to prevent early elution[3]. |
| Target | 0.30 – 0.50 | Ensures optimal retention time; prevents band broadening while separating from polar baseline impurities[2]. |
| Detection Wavelength | 254 nm | The conjugated phenyl ring and triple bond strongly absorb UV light, allowing for reliable fraction monitoring. |
| Loading Method | Dry Loading (Silica Adsorption) | Eliminates band distortion caused by residual polar reaction solvents like DMSO[1][4]. |
Standard Operating Procedure (SOP)
Self-Validating Protocol: 2D TLC Stability Check Before committing your entire crude mass to the column, you must validate that butyl 3-phenylpropiolate is stable on acidic silica gel[5].
-
Spot the crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in 20:1 Hexanes:EtOAc.
-
Remove, dry completely, and rotate the plate 90 degrees.
-
Develop again in the same solvent system. Validation: If the compound is stable, all spots will lie perfectly on the diagonal axis. If spots appear off the diagonal, your compound is degrading on the silica[5], dictating the need to deactivate the stationary phase[6].
Step-by-Step Methodology: Flash Column Chromatography
-
Stationary Phase Preparation: Weigh out 230–400 mesh silica gel (approximately 30–50x the mass of the crude mixture)[2]. Slurry the silica in 100% hexanes and pour it into the glass column. Tap the column gently to ensure uniform packing and prevent channeling[4].
-
Sample Loading (Dry Loading): Dissolve the crude oil in a minimal volume of dichloromethane (DCM). Add a small amount of silica gel (approx. 3x the crude mass) to the flask. Evaporate the DCM under reduced pressure until a free-flowing powder is achieved[4]. Load this powder evenly onto the top of the column bed.
-
Elution: Begin elution with 100% hexanes to flush out highly non-polar impurities (e.g., unreacted phenylacetylene or homocoupled diynes)[3]. Gradually step the gradient to 24:1, then 20:1 Hexanes:Ethyl Acetate[2][3].
-
Fraction Collection: Collect fractions in test tubes, monitoring the eluent via a handheld UV lamp (254 nm) against the glass tubes.
-
Concentration: Pool the fractions containing pure butyl 3-phenylpropiolate and concentrate via rotary evaporation.
Troubleshooting Guides & FAQs
Q: My butyl 3-phenylpropiolate is co-eluting with a yellow impurity that has a very similar
Q: I observe significant streaking on the column and poor mass recovery. Is the alkyne ester decomposing?
A: While butyl 3-phenylpropiolate is generally stable, prolonged exposure to acidic silanol groups on standard silica gel can sometimes cause alkyne hydration or ester hydrolysis, especially if the silica contains high moisture[7].
Solution: Perform the 2D TLC self-validation test described in the SOP[5]. If decomposition is confirmed, deactivate the silica gel by adding 1% triethylamine (Et
Q: Why am I losing product during the final concentration step? A: Butyl 3-phenylpropiolate is an oil at room temperature[1][3]. Over-drying under high vacuum (e.g., on a Schlenk line or lyophilizer) at elevated temperatures can cause the ester to volatilize. Solution: Concentrate fractions using a rotary evaporator with the water bath set no higher than 30–35 °C, and avoid leaving the pure oil under high vacuum for extended periods.
Q: I cannot separate the components even though there is a large
References
-
Troubleshooting Flash Chromatography | University of Rochester |[Link]
-
Anhydrous conditions enable the catalyst-free carboxylation of aromatic alkynes with CO2 under mild conditions | EPFL Infoscience |[Link]
-
Recent problems with silica gel chromatography | ResearchGate |[Link]
-
flash column chromatography (silica) of N-hydroxysuccinimidyl ester | Reddit (r/Chempros) |[Link]
-
(E)-Methyl 3-phenyloct-2-enoate | Organic Syntheses |[Link]
-
Evaluating Coordinative Binding, Biological activity, and Catalysis of Redox-Active Azothioformamide Metal Systems | University of Idaho |[Link]
Sources
Technical Support Center: Optimizing Temperature for Butyl Phenylpropiolate Click Chemistry
Overview Butyl phenylpropiolate is an internal alkyne featuring an electron-withdrawing ester group and a sterically demanding phenyl ring. For researchers transitioning from standard terminal alkyne click chemistry to internal alkynes, temperature optimization and catalyst selection are the most common points of failure. This guide provides field-proven troubleshooting, causal explanations, and validated protocols to ensure high-yielding cycloadditions.
Frequently Asked Questions (FAQs)
Q: Why is my click reaction with butyl phenylpropiolate failing at room temperature? A: Standard room-temperature click chemistry relies on the[1]. This pathway requires the formation of a copper acetylide intermediate, which is only possible if the alkyne has a terminal proton[2]. Because butyl phenylpropiolate is an internal alkyne, it cannot form this intermediate, rendering CuAAC completely ineffective[1]. You must switch to a Ruthenium-catalyzed system (RuAAC) or utilize high-temperature thermal conditions[3].
Q: What is the optimal temperature for RuAAC with butyl phenylpropiolate? A: For RuAAC, the optimal temperature typically ranges between 60 °C and 80 °C . While RuAAC can sometimes proceed at lower temperatures for less hindered substrates, the steric bulk of the phenyl and butyl ester groups requires thermal energy to overcome the activation barrier during the oxidative coupling of the alkyne and azide to the ruthenium center[4].
Q: Can I perform a metal-free thermal cycloaddition instead? A: Yes, but the classic requires highly elevated temperatures (typically 98 °C to 120 °C ) because both the organic azide and the internal alkyne are kinetically stable[3]. Furthermore, uncatalyzed thermal reactions yield a nearly 1:1 mixture of 1,4- and 1,5-regioisomers, whereas RuAAC selectively provides fully substituted 1,2,3-triazoles[3].
Troubleshooting Guide: Temperature & Catalyst Matrix
-
Symptom: Unreacted Starting Material (No Product Formation)
-
Diagnostic: Are you using a Cu(I) catalyst at room temperature?
-
Causality: Cu(I) cannot insert into an internal alkyne[1].
-
Resolution: Switch to a Cp*RuCl(PPh3)2 catalyst and increase the temperature to 60 °C.
-
-
Symptom: Reaction Stalls at <50% Conversion in RuAAC
-
Diagnostic: The temperature is too low to sustain the catalytic cycle for sterically hindered substrates.
-
Causality: The intermediate ruthenacycle requires sufficient kinetic energy to undergo reductive elimination and release the fully substituted triazole product.
-
Resolution: Incrementally increase the reaction temperature from 60 °C to 80 °C. Ensure your solvent (e.g., 1,4-dioxane) supports this temperature without boiling off.
-
-
Symptom: Poor Regioselectivity (Mixture of Isomers)
-
Diagnostic: The reaction temperature is too high (>100 °C), or the ruthenium catalyst has deactivated.
-
Causality: At excessive temperatures, the uncatalyzed thermal background reaction (which lacks regiocontrol) begins to compete with the RuAAC catalytic cycle[3].
-
Resolution: Cap the temperature at 80 °C. If the catalyst is degrading (often visible as a black precipitate), use fresh, rigorously degassed solvent to prevent oxidative degradation of the Ru complex.
-
Quantitative Data: Catalyst & Temperature Comparison
The following table summarizes the expected outcomes based on the chosen temperature and catalytic system for butyl phenylpropiolate.
| Catalytic System | Optimal Temperature | Activation Mechanism | Regioselectivity | Typical Yield |
| None (Thermal) | 98 °C – 120 °C[1] | Overcomes kinetic stability via heat | Mixed (1,4 and 1,5 adducts)[3] | Low to Moderate |
| CuAAC (Cu(I)) | 20 °C – 40 °C | Copper acetylide formation | Fails (Requires terminal alkyne)[1] | 0% |
| RuAAC (Cp*RuCl) | 60 °C – 80 °C | Ruthenacycle oxidative coupling | Fully substituted 1,2,3-triazoles[3] | High (>85%) |
Experimental Protocol: RuAAC of Butyl Phenylpropiolate
This self-validating protocol ensures that the temperature and catalytic conditions are perfectly tuned for internal alkynes.
Materials:
-
Butyl phenylpropiolate (1.0 equiv)
-
Organic azide (1.2 equiv)
-
Cp*RuCl(PPh3)2 (5 mol%)
-
Anhydrous 1,4-dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In a glovebox or under a strict nitrogen atmosphere using a Schlenk line, add the Cp*RuCl(PPh3)2 catalyst (5 mol%) to an oven-dried reaction vial. Causality: Ruthenium catalysts are sensitive to oxygen at elevated temperatures; degassing prevents the formation of inactive ruthenium oxides.
-
Substrate Addition: Dissolve butyl phenylpropiolate (1.0 equiv) and the organic azide (1.2 equiv) in anhydrous 1,4-dioxane. Add this solution to the reaction vial.
-
Temperature Optimization (Critical Step): Seal the vial and transfer it to a pre-heated oil bath set to 60 °C . Stir vigorously. Causality: 60 °C provides the exact thermal energy required to drive the oxidative coupling of the sterically hindered internal alkyne without triggering the uncatalyzed thermal background reaction.
-
Self-Validation & Monitoring: Monitor the reaction via LC-MS or TLC every 2 hours. If conversion plateaus before completion, increase the oil bath temperature to 80 °C .
-
Quenching: Once the starting alkyne is consumed, remove the vial from the heat and cool to room temperature. The reaction mixture should remain a homogeneous dark solution; a black precipitate indicates overheating and catalyst crash-out.
-
Purification: Concentrate the mixture under reduced pressure and purify the resulting fully substituted 1,2,3-triazole via silica gel flash chromatography.
Reaction Workflow Visualization
Workflow for selecting optimal catalyst and temperature for internal alkyne click reactions.
References
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL: [Link]
-
Title: A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
Technical Support Center: Solvent Effects on the Stability of Butyl Phenylpropiolate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting stability issues related to butyl phenylpropiolate .
Butyl phenylpropiolate is a bifunctional molecule featuring an ester linkage and an electron-deficient alkyne conjugated with a phenyl ring. Because the ester group acts as an electron-withdrawing group, it polarizes the alkyne, making the
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my butyl phenylpropiolate degrading when stored as a stock solution in methanol?
The Causality: You are observing transesterification . Alcohols like methanol and ethanol are nucleophilic protic solvents. Even in the absence of a strong catalyst, prolonged storage in methanol allows the methoxide/methanol to attack the carbonyl carbon of the butyl ester, displacing butanol and forming methyl phenylpropiolate. The Fix: Never store phenylpropiolate esters in reactive alcohols. Use dry, non-nucleophilic aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene for stock solutions.
Q2: I am attempting a thiol-yne Click reaction with butyl phenylpropiolate. Why is the reaction stalling in hexane, but proceeding rapidly in DMF?
The Causality: The nucleophilic conjugate addition (Michael addition) to activated alkynes is highly dependent on the solvent's dielectric constant (
Q3: During an aqueous workup, my compound is disappearing from the organic phase. What is happening?
The Causality: You are likely experiencing base-catalyzed ester hydrolysis . If your aqueous phase is alkaline (e.g., using saturated
Q4: Can butyl phenylpropiolate spontaneously polymerize in solution?
The Causality: Yes, under specific conditions. Phenylpropiolates can undergo oligomerization or polycyclotrimerization when exposed to transition metal catalysts (e.g., Pd, Mo, W) or elevated temperatures in aromatic solvents like toluene[3]. The Fix: Store the compound in the dark at -20 °C in a transition-metal-free environment. If utilizing toluene, avoid temperatures above 50 °C unless polymerization is the intended synthetic goal.
Part 2: Quantitative Data - Solvent Stability Profile
The following table summarizes the causal relationship between solvent properties and the stability of butyl phenylpropiolate.
| Solvent Class | Example Solvents | Dielectric Constant ( | Primary Degradation Pathway | Relative Stability |
| Non-Polar Aprotic | Hexane, Toluene | 1.9 - 2.4 | Thermal oligomerization (only at high temp) | High (Ideal for storage) |
| Moderate Aprotic | DCM, THF, Ethyl Acetate | 4.8 - 9.1 | Generally inert | High (Ideal for synthesis) |
| Polar Aprotic | DMF, DMSO, MeCN | 36.0 - 46.7 | Accelerates Michael addition if nucleophiles are present [1] | Moderate (Requires pure/dry conditions) |
| Protic (Alcohols) | Methanol, Ethanol | 24.5 - 32.7 | Transesterification | Low (Avoid for storage) |
| Protic (Aqueous) | Water, Buffers | 80.1 | Hydrolysis (highly pH dependent) [2] | Low (Unstable in basic/acidic pH) |
Part 3: Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are the methodologies for handling and verifying the stability of your compound.
Protocol A: Preparation of Anhydrous Stock Solutions
Purpose: To prevent hydrolysis and transesterification during long-term storage.
-
Solvent Drying: Dispense HPLC-grade Dichloromethane (DCM) or Toluene over activated 3Å molecular sieves. Allow to sit for 24 hours to reduce water content to <10 ppm.
-
Inert Atmosphere: Purge a clean, oven-dried amber glass vial with dry Argon or Nitrogen for 2 minutes.
-
Dissolution: Weigh the required amount of butyl phenylpropiolate and dissolve it in the dried solvent to achieve the desired molarity (e.g., 0.1 M).
-
Validation (Self-Validating Step): Take a 10
aliquot at and run a baseline GC-MS. The presence of a single peak corresponding to the exact mass of butyl phenylpropiolate confirms purity. -
Storage: Seal the vial with a PTFE-lined septum cap, wrap with Parafilm, and store at -20 °C.
Protocol B: HPLC-UV Stability Profiling
Purpose: To quantitatively track solvent-induced degradation over time.
-
Sample Preparation: Prepare a 1 mg/mL solution of butyl phenylpropiolate in the test solvent (e.g., Methanol).
-
Internal Standard Addition: Add 0.5 mg/mL of biphenyl as an internal standard. Causality: Biphenyl is completely inert to solvolysis. Tracking the ratio of the product peak to the biphenyl peak ensures that any decrease in signal is due to chemical degradation, not solvent evaporation or precipitation.
-
Chromatographic Conditions: Use a C18 Reverse-Phase column. Mobile phase: Gradient of Water/Acetonitrile (both containing 0.1% Formic Acid to suppress spontaneous hydrolysis on the column). UV detection at 254 nm and 280 nm.
-
Time-Course Sampling: Inject 5
aliquots at hours. -
Data Analysis: Plot the Area Under the Curve (AUC) ratio of (Butyl Phenylpropiolate / Biphenyl) against time. The emergence of a new peak at a lower retention time typically indicates the formation of phenylpropiolic acid (hydrolysis) or a methyl ester (transesterification).
Part 4: Mechanistic Visualization
The following diagram illustrates the logical flow of solvent selection and the resulting chemical pathways that dictate the stability of butyl phenylpropiolate.
Caption: Solvent-dependent degradation pathways and stability outcomes for butyl phenylpropiolate.
Part 5: References
-
Randive, et al. "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry." PubMed Central (PMC). Available at:
-
"Spectroscopic and Kinetic Evidence for an Accumulating Intermediate in an SNV Reaction with Amine Nucleophiles." The Journal of Organic Chemistry - ACS Publications. Available at:
-
"Synthesis and properties of phenylpropiolic acid oligomers." ResearchGate. Available at:
Technical Support Center: Managing Hydrolysis of Butyl 3-Phenylpropiolate in Aqueous Media
Welcome to the Technical Support Center for handling 2-Propynoic acid 3-phenyl- butyl ester (commonly known as butyl 3-phenylpropiolate). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter unwanted ester hydrolysis during aqueous assays, formulations, or synthesis workups.
Chemical Context & Causality
Butyl 3-phenylpropiolate is a highly reactive alkyne ester. The conjugation of the carbon-carbon triple bond with the phenyl ring and the ester carbonyl creates a continuous
Troubleshooting Workflow
Decision tree for diagnosing and mitigating butyl 3-phenylpropiolate hydrolysis across workflows.
Frequently Asked Questions (FAQs)
Q1: Why is butyl 3-phenylpropiolate so much more unstable in water than standard alkyl esters?
A1: The instability is driven by electronic induction. The sp-hybridized carbons of the alkyne exert a strong electron-withdrawing effect on the adjacent carbonyl carbon. This increases the partial positive charge (
Q2: What is the optimal pH to store or assay this compound in aqueous media?
A2: Ester hydrolysis follows a V-shaped pH-rate profile, meaning it is catalyzed by both acids (
Q3: How can I prevent hydrolysis during the liquid-liquid extraction (workup) phase of my synthesis?
A3: The highest risk during workup is the base wash (e.g., using NaOH to remove acid catalysts), which rapidly saponifies the ester. To prevent this, use cold, saturated aqueous sodium bicarbonate (
Q4: Can I use co-solvents or additives to stabilize the ester in aqueous biological assays? A4: Yes. For inherently unstable molecules, incorporating micellar surfactants or non-nucleophilic co-solvents can shield the ester from the bulk aqueous environment 4. In micellar systems, the hydrophobic butyl chain and phenyl ring partition into the hydrophobic core of the micelle, physically restricting water access to the vulnerable ester bond 5.
Quantitative Data: Kinetics of Hydrolysis
The following table summarizes the expected kinetic behavior of conjugated alkyne esters like butyl 3-phenylpropiolate at various pH levels (at 25°C).
| pH Level | Primary Hydrolysis Mechanism | Relative Reaction Rate ( | Estimated Half-Life ( | Recommended Mitigation Strategy |
| pH 2.0 | Acid-Catalyzed ( | Moderate | 4 - 6 Hours | Neutralize immediately during workup. |
| pH 5.0 | Neutral (Water Attack) | Lowest | > 48 Hours | Optimal pH for aqueous assays. |
| pH 7.4 | Base-Catalyzed ( | High | < 30 Minutes | Use micellar shielding / co-solvents. |
| pH 10.0 | Base-Catalyzed (Saponification) | Extremely High | < 1 Minute | Avoid strong bases completely. |
Step-by-Step Methodologies
Protocol 1: Preparation of Stable Aqueous Assay Solutions (Micellar Shielding)
Objective: To prepare a 1 mM aqueous stock of butyl 3-phenylpropiolate for biological or chemical assays while preventing premature hydrolysis. Causality: By pre-dissolving the ester in a water-miscible organic solvent and introducing a surfactant, the ester is sequestered into micelles upon aqueous dilution, sterically hindering nucleophilic attack by water.
-
Solubilization: Dissolve precisely 2.02 mg of butyl 3-phenylpropiolate in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM concentrated stock. Note: Ensure the DMSO is strictly anhydrous to prevent degradation during storage.
-
Surfactant Addition: Add 5% (v/v) Kolliphor EL (or Tween 80) to the DMSO stock and vortex for 30 seconds to ensure homogeneous mixing.
-
Buffer Preparation: Prepare a 50 mM Acetate or Phosphate buffer adjusted strictly to pH 5.0. Chill the buffer to 4°C.
-
Micelle Formation: Slowly inject 100 µL of the DMSO/Surfactant stock into 900 µL of the chilled pH 5.0 buffer while vortexing vigorously. This rapid dispersion forms nano-micelles that encapsulate the ester.
-
Self-Validation Step: Before adding the ester, verify the buffer pH is exactly 5.0 using a calibrated pH meter. After micelle formation, the solution should appear optically clear or slightly opalescent without visible precipitates. Analyze an aliquot via LC-MS at T=0 and T=4h to confirm <5% degradation.
-
Usage: Use the resulting 1 mM solution immediately for the assay. Keep on ice when not actively pipetting.
Protocol 2: Hydrolysis-Free Workup Post-Synthesis
Objective: Isolate butyl 3-phenylpropiolate from an esterification reaction mixture without inducing saponification. Causality: Prolonged exposure to aqueous bases and ambient temperatures accelerates acyl-oxygen cleavage. Cold temperatures and weak bases mitigate this thermodynamic vulnerability.
-
Quenching: Cool the crude reaction mixture to 0°C using an ice bath.
-
Dilution: Dilute the mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) that has been pre-chilled to 4°C.
-
Weak Base Wash: Transfer to a separatory funnel. Add an equal volume of ice-cold saturated
. Swirl gently (do not shake vigorously immediately to avoid emulsion and pressure build-up). Vent frequently. -
Rapid Separation: Immediately separate the layers. Do not allow the biphasic mixture to sit for more than 2 minutes.
-
Brine Wash: Wash the organic layer once with cold saturated NaCl (brine) to draw out residual water.
-
Drying & Self-Validation: Transfer the organic layer to an Erlenmeyer flask and add anhydrous
. Swirl until the drying agent flows freely. Spot the dried organic layer on a TLC plate (Hexane:EtOAc 9:1) against a reference standard to confirm the absence of the highly polar 3-phenylpropiolic acid baseline spot. Filter immediately and concentrate under reduced pressure at a bath temperature not exceeding 30°C.
References
-
ChemRxiv. "Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters." Available at: [Link]
-
Indian Journal of Clinical Anatomy and Physiology. "A chemical rationale of drug stability and degradation- An insightful approach." Available at:[Link]
-
Carbodiimide. "Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance." Available at: [Link]
Sources
Validation & Comparative
Analytical Comparison Guide: ¹H NMR Profiling of 2-Propynoic Acid 3-Phenyl- Butyl Ester and Alternatives
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In drug development and synthetic chemistry, 2-propynoic acid 3-phenyl- butyl ester (systematically known as butyl 3-phenylpropiolate) serves as a critical alkyne building block for click chemistry, cross-coupling, and heterocycle synthesis. Accurate structural verification of this intermediate is paramount to downstream success.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the ¹H NMR performance of the n-butyl ester against its common synthetic alternative, the tert-butyl ester. By analyzing the causality behind their chemical shifts and establishing a self-validating experimental protocol, researchers can ensure high-fidelity structural characterization.
Mechanistic Grounding: Causality in Chemical Shifts
The ¹H NMR spectrum of an alkyne ester is a direct readout of its electronic environment. In butyl 3-phenylpropiolate, the chemical shifts are dictated by the strong diamagnetic anisotropy of the carbon-carbon triple bond coupled with the electron-withdrawing nature of the ester carbonyl[1].
-
Aromatic Deshielding: The alkyne core acts as a rigid, linear spacer that transmits conjugation from the phenyl ring to the ester. This extended
-system results in significant deshielding of the ortho-protons on the phenyl ring ( ~7.60 ppm) compared to standard alkyl-benzenes[1]. -
Aliphatic Inductive Effects: The n-butyl group presents a classic first-order splitting pattern. The
-CH₂ is strongly deshielded ( 4.17–4.20 ppm) due to the inductive pull of the adjacent electronegative oxygen[1]. This effect decays rapidly along the alkyl chain, resulting in highly distinct multiplets for the and positions. -
Alternative Comparison: When comparing the n-butyl ester to the tert-butyl alternative[2][3], the primary structural divergence occurs in the aliphatic region. The tert-butyl variant simplifies this region into a single, massive 9-proton singlet at
1.52–1.54 ppm[2][3]. The choice between these two protecting groups in synthesis often hinges on steric hindrance and cleavage conditions—properties that are perfectly mirrored in their distinct NMR profiles.
Comparative ¹H NMR Data Analysis
The following table synthesizes experimental ¹H NMR data, comparing the n-butyl ester with the tert-butyl alternative to aid in rapid spectral identification and product differentiation.
| Proton Assignment | n-Butyl 3-phenylpropiolate (400 MHz)[1] | tert-Butyl 3-phenylpropiolate (500 MHz)[3] | Causality / Structural Note |
| Phenyl ortho (2H) | 7.58 – 7.60 ppm (d, J = 8 Hz) | 7.53 – 7.60 ppm (m) | Deshielded by extended conjugation of the alkyne-carbonyl system. |
| Phenyl meta/para (3H) | 7.30 – 7.48 ppm (m) | 7.32 – 7.45 ppm (m) | Standard aromatic shielding; slightly affected by alkyne anisotropy. |
| Ester | 4.17 – 4.20 ppm (t, 2H) | 1.52 – 1.54 ppm (s, 9H) | n-butyl |
| Ester | 1.62 – 1.69 ppm (m, 2H) | N/A | Inductive effects decay rapidly with distance from the oxygen. |
| Ester | 1.37 – 1.47 ppm (m, 2H) | N/A | Typical aliphatic chemical shift. |
| Ester terminal -CH₃ | 0.93 – 0.97 ppm (t, 3H) | N/A | Standard primary methyl group. |
Validated Experimental Protocol for High-Fidelity NMR Acquisition
To guarantee reproducibility across different laboratories, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system : the accuracy of the experiment is internally confirmed by the strict stoichiometric ratio of the integration values.
-
Step 1: Sample Preparation. Dissolve 5–10 mg of the purified ester in 0.6 mL of a deuterated solvent (e.g., THF-d₈ or CDCl₃)[1][3]. Causality: These solvents lack exchangeable protons and provide a non-polar environment that accurately reflects the molecule's native conformation without extensive hydrogen bonding interference. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Step 2: Shimming and Tuning. Insert the sample into the spectrometer (400–600 MHz). Lock the solvent signal and perform gradient shimming (Z1–Z5). Causality: Perfect magnetic field homogeneity is required to resolve the fine J-coupling of the n-butyl multiplets.
-
Step 3: Acquisition Parameters. Set the pulse angle to 30° and the relaxation delay (D1) to at least 2.0 seconds. Acquire 16 to 64 scans. Causality: A sufficient D1 ensures complete T₁ relaxation of all protons, which is critical for quantitative integration.
-
Step 4: Processing. Apply a 0.3 Hz exponential line broadening function, Fourier transform, and perform manual phase and baseline correction. Set the TMS peak to exactly 0.00 ppm.
-
Step 5: Internal Validation Check. Integrate the aromatic region (expected 5H) and the aliphatic region (expected 9H). Self-Validation: The ratio must be exactly 5:9. Any deviation indicates incomplete reaction, solvent contamination, or an insufficient relaxation delay during acquisition.
Workflow Visualization
Figure 1: Self-validating 1H NMR workflow for quantitative alkyne ester analysis.
References
-
[2] Title: A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors | Source: rsc.org | URL: 2
-
[1] Title: Anhydrous conditions enable the catalyst-free carboxylation of aromatic alkynes with CO2 under mild - Infoscience | Source: epfl.ch | URL: 1
-
[3] Title: Supplementary Information: 1H NMR and 13C NMR spectra of the products | Source: rsc.org | URL: 3
Sources
FTIR characteristic absorption bands of butyl phenylpropiolate
An In-Depth Technical Guide to the FTIR Characteristic Absorption Bands of Butyl Phenylpropiolate: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of novel or synthesized molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid, non-destructive method for identifying functional groups and confirming molecular structure. This guide provides a detailed analysis of the FTIR spectrum of butyl phenylpropiolate, presenting a comparative study against its precursors and related ester analogues to provide a self-validating framework for spectral interpretation.
The Molecular Structure: A Vibrational Blueprint
Butyl phenylpropiolate is an ester derived from phenylpropiolic acid and butan-1-ol. Its structure incorporates several key functional groups, each with unique vibrational modes that give rise to a characteristic FTIR "fingerprint". The primary regions of interest are the alkyne (C≡C), the ester (C=O and C-O), the aromatic ring (C=C and C-H), and the aliphatic butyl chain (C-H).
Caption: Standard workflow for FTIR analysis of a liquid sample.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. The sample compartment should be clean and dry.
-
Sample Preparation (Neat Liquid):
-
Clean two potassium bromide (KBr) or sodium chloride (NaCl) salt plates with a dry, lint-free cloth and a small amount of dry spectroscopic-grade solvent (e.g., dichloromethane), then allow the solvent to fully evaporate.
-
Place a single drop of liquid butyl phenylpropiolate onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Background Collection: Place the sample holder (without the sample) into the beam path. Run a background scan to measure the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.
-
Sample Collection: Place the prepared salt plate assembly into the sample holder. Acquire the sample spectrum. Typical parameters include:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)
-
-
Data Processing:
-
The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the precise wavenumbers of the absorption maxima.
-
This self-validating protocol ensures that the collected spectrum is solely that of the sample, free from atmospheric interference, providing a trustworthy basis for structural elucidation.
Conclusion
The FTIR spectrum of butyl phenylpropiolate is a rich source of structural information. Positive identification hinges on the simultaneous observation of several key features: the disappearance of precursor O-H bands, the presence of a weak alkyne (C≡C) stretch around 2100-2250 cm⁻¹, a strong, conjugation-shifted ester carbonyl (C=O) band near 1715-1730 cm⁻¹, two distinct C-O stretches in the fingerprint region, and the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations. By comparing the experimental spectrum against that of its precursors, researchers can confidently validate the successful synthesis and purity of the target molecule.
References
-
Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
The features of IR spectrum. (n.d.). SlidePlayer. [Link]
-
IR Spectroscopy of Hydrocarbons. (n.d.). SlidePlayer. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Spectroscopy Online. (2023, May 10). FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution. [Link]
-
Workman, J., Jr., & Smith, B. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of Butan-1-ol. [Link]
-
Workman, J., Jr., & Smith, B. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
Mass spectrometry fragmentation pattern of butyl 3-phenylpropiolate
Mass Spectrometry Fragmentation Dynamics of Butyl 3-Phenylpropiolate: A Comparative Technical Guide
As an Application Scientist specializing in mass spectrometry and probe development, I frequently evaluate the structural stability and fragmentation behavior of electrophilic bioconjugation agents. Recently, 3-phenylpropiolate esters have emerged as highly selective probes for the affinity capture of inosine in transcriptome-wide A-to-I RNA editing profiling . In LC-MS/MS-based proteomics and transcriptomics, understanding the exact collision-induced dissociation (CID) behavior of these probes is critical for confident site localization and assay development.
This guide objectively compares the mass spectrometry performance of n-butyl 3-phenylpropiolate against its methyl and tert-butyl alternatives, detailing the mechanistic causality behind their fragmentation patterns and providing a self-validating experimental workflow.
Mechanistic Causality: The Logic of Propiolate Fragmentation
The fragmentation behavior of 3-phenylpropiolate esters in positive electrospray ionization tandem mass spectrometry (ESI-MS/MS) is fundamentally governed by two structural features: the rigid alkyne spacer and the alkyl chain length of the ester.
The rigid sp-hybridized geometry of the alkyne linkage acts as a structural barrier. It prevents the ester carbonyl from folding back to interact with the phenyl ring, isolating the primary fragmentation events strictly to the ester tail . Because of this isolation, the nature of the alkyl group dictates the lowest-energy dissociation pathway:
-
n-Butyl 3-phenylpropiolate (The Optimal Balance): The flexible n-butyl chain contains
-hydrogens relative to the ester carbonyl. Upon protonation, the chain folds into a six-membered transition state. The carbonyl oxygen abstracts a -hydrogen, leading to a concerted McLafferty-type rearrangement . This expels neutral 1-butene (56 Da) to yield a highly stable protonated 3-phenylpropiolic acid fragment at m/z 147.0. This predictable, moderate-energy pathway makes it an excellent candidate for Selected Reaction Monitoring (SRM) assays. -
Methyl 3-phenylpropiolate (The High-Energy Alternative): Lacking
- and -hydrogens, the methyl ester cannot undergo rearrangement. It relies on higher-energy -cleavage, losing methanol (32 Da) to form an acylium ion at m/z 129.0. This requires higher collision energies, which can inadvertently shatter the precursor into non-diagnostic low-mass fragments. -
tert-Butyl 3-phenylpropiolate (The Labile Alternative): While it also loses 56 Da (isobutene), it does so via a distinct, extremely low-energy mechanism driven by the formation of a stable tert-butyl cation. This makes the ester so labile that it often undergoes premature in-source fragmentation during ionization, severely reducing the precursor ion intensity before it even reaches the collision cell.
Figure 1: ESI-MS/MS (CID) fragmentation pathway of n-butyl 3-phenylpropiolate.
Comparative Fragmentation Data
To objectively compare performance, the following table summarizes the quantitative ESI-MS/MS behavior of the three propiolate alternatives. Data is normalized for a Quadrupole Time-of-Flight (Q-TOF) instrument operating in positive ion mode.
| Compound | Precursor Ion[M+H]⁺ | Primary Neutral Loss | Dominant Product Ion (m/z) | Optimal CID Energy (eV) | Structural Stability (LC-MS) |
| Methyl 3-phenylpropiolate | 161.1 | Methanol (32 Da) | 129.0 | 25 - 30 | High (Resists in-source decay) |
| n-Butyl 3-phenylpropiolate | 203.1 | 1-Butene (56 Da) | 147.0 | 15 - 20 | Moderate (Ideal for SRM assays) |
| tert-Butyl 3-phenylpropiolate | 203.1 | Isobutene (56 Da) | 147.0 | 5 - 10 | Low (Prone to in-source fragmentation) |
Experimental Workflow: Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness and reproducibility when analyzing aromatic alkynes , the following protocol incorporates a self-validating System Suitability Test (SST) and internal standardization.
Step 1: System Suitability & Calibration
-
Action: Prior to sample analysis, infuse a 1 µg/mL solution of Reserpine (m/z 609.28) directly into the ESI source.
-
Causality: Validates that the mass accuracy of the TOF analyzer is within <5 ppm and that the collision cell is efficiently generating the diagnostic m/z 195 fragment. If the SST fails, instrument optics must be cleaned before proceeding.
Step 2: Sample Preparation & Internal Standardization
-
Action: Dilute the n-butyl 3-phenylpropiolate sample to a final concentration of 10 µM in 50:50 Methanol/Water. Spike the sample with 1 µM of a stable isotope-labeled internal standard (e.g., n-butyl-d9 3-phenylpropiolate).
-
Causality: The d9-isotope standard co-elutes exactly with the analyte, allowing you to mathematically correct for any matrix-induced ionization suppression in the ESI source.
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.
-
Causality: The rapid gradient on a sub-2 µm particle column ensures sharp peak widths (<3 seconds), maximizing the signal-to-noise ratio and preventing isobaric interference from background contaminants.
Step 4: MS/MS Acquisition
-
Action: Set the ESI capillary voltage to +3.5 kV. Isolate the precursor ion (m/z 203.1) in the quadrupole with a narrow 1.0 Da isolation window. Apply a collision energy ramp of 15–20 eV using Nitrogen as the collision gas.
-
Causality: A narrow isolation window prevents co-eluting background ions from entering the collision cell, ensuring that the resulting m/z 147.0 and m/z 103.0 fragments are unambiguously derived from the n-butyl 3-phenylpropiolate precursor.
Figure 2: Self-validating LC-MS/MS experimental workflow for propiolate probe analysis.
References
-
Propiolates-Based Selective Labeling and Affinity Capture Enables High-Fidelity Transcriptome-Wide Profiling of A-to-I RNA Editing. Bioconjugate Chemistry. Available from:[Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry (via PubMed Central). Available from:[Link]
-
Anhydrous Conditions Enable the Catalyst-Free Carboxylation of Aromatic Alkynes with CO2 under Mild Conditions. Helvetica Chimica Acta. Available from:[Link]
13C NMR Spectral Analysis of Phenylpropiolic Acid Butyl Ester: A Comparative Guide for Drug Development
Strategic Context in API Synthesis
Phenylpropiolic acid esters are indispensable electrophilic building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). They are heavily utilized in transition-metal-catalyzed annulations and Pechmann-type condensations to construct privileged pharmacophores, such as coumarins, pyrazoles, and neoflavones[1].
While methyl and ethyl phenylpropiolates are ubiquitous in literature, phenylpropiolic acid butyl ester (n-butyl 3-phenylpropiolate) offers distinct physicochemical advantages. By extending the aliphatic chain, chemists can significantly increase the intermediate's lipophilicity (LogP) and introduce moderate steric shielding. This objectively improves solubility in non-polar reaction media and suppresses unwanted premature polymerization—a common degradation pathway observed with highly exposed methyl esters during Lewis acid-mediated reactions.
To ensure the structural integrity of these building blocks before downstream application, 13C NMR spectroscopy serves as the analytical gold standard. This guide objectively compares the 13C NMR profiles of various phenylpropiolate esters and provides self-validating experimental protocols for their synthesis and analysis.
Comparative 13C NMR Spectral Analysis
The chemical shifts of the alkyne (C-α, C-β) and carbonyl (C=O) carbons are highly diagnostic of the ester's electronic environment and subsequent reactivity. The table below compares the experimental 13C NMR data of methyl, tert-butyl, and n-butyl phenylpropiolate.
Table 1: 13C NMR Chemical Shift Comparison (CDCl3, ppm)
| Carbon Environment | Methyl Phenylpropiolate[2] | tert-Butyl Phenylpropiolate[3] | n-Butyl Phenylpropiolate[4] |
| Carbonyl (C=O) | 154.6 | 153.2 | 154.1 |
| Alkyne (C-β, Ph-C≡) | 86.7 | 83.8 | 85.8 |
| Alkyne (C-α, ≡C-CO) | 80.5 | 83.6 | 80.6 |
| Phenyl (C-ipso) | 119.7 | 120.1 | 119.8 |
| Aliphatic (O-C) | 52.9 | 82.4 | 65.5 |
| Aliphatic (Chain) | - | 28.0 | 30.5, 19.0, 13.6 |
Causality in Spectral Variations
-
Carbonyl Resonance (C=O): The carbonyl carbon in the methyl ester appears at 154.6 ppm[2]. In the tert-butyl analog, the strong +I (inductive) effect of the bulky tert-butyl group increases electron density around the ester oxygen. This subtly shields the carbonyl carbon, shifting it upfield to 153.2 ppm[3]. The n-butyl ester sits intermediately at ~154.1 ppm.
-
Alkyne Core (C-α and C-β): The alkyne carbons are highly sensitive to the anisotropic cone of the adjacent phenyl ring. C-β (adjacent to the phenyl ring) is consistently deshielded (~86.7 ppm in methyl[2]) compared to C-α (~80.5 ppm). In bulky esters like tert-butyl, steric compression forces a slight deviation in the conjugation angle, compressing the chemical shift gap between C-α and C-β (83.8 and 83.6 ppm)[3].
-
Aliphatic Fingerprint: The n-butyl chain provides a distinct four-peak aliphatic signature. This is a critical self-validating marker during direct esterification workflows[4]; the emergence of the esterified O-CH2 peak at ~65.5 ppm confirms quantitative conversion.
Experimental Protocols: Synthesis & Analytical Validation
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflow couples the synthesis of n-butyl 3-phenylpropiolate with immediate NMR verification.
Protocol 1: Dean-Stark Esterification of Phenylpropiolic Acid
-
Reaction Setup: Charge a 250 mL round-bottom flask with phenylpropiolic acid (10.0 mmol) and anhydrous n-butanol (50.0 mmol, 5.0 equiv).
-
Causality: The excess butanol serves as both reactant and solvent, driving the equilibrium forward according to Le Chatelier's principle.
-
-
Catalysis: Add concentrated H2SO4 (0.5 mmol, 5 mol%).
-
Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the alcohol.
-
-
Azeotropic Distillation: Equip the flask with a Dean-Stark trap filled with n-butanol, and a reflux condenser. Heat to reflux (approx. 117°C).
-
Self-Validation Checkpoint: The reaction is complete when exactly 0.18 mL of water (10.0 mmol) is collected in the trap, visually confirming 100% theoretical conversion.
-
-
Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3 (to prevent acid-catalyzed alkyne hydration), and extract with ethyl acetate. Dry over anhydrous Na2SO4 and concentrate under reduced pressure[4].
Protocol 2: 13C NMR Acquisition for Structural Validation
-
Sample Preparation: Dissolve 25 mg of the purified ester in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard.
-
Instrument Parameters: Acquire the spectrum at 100 MHz or 125 MHz using proton decoupling (WALTZ-16). Set the relaxation delay (D1) to 2.0 to 3.0 seconds .
-
Causality of D1 Delay: Quaternary carbons (the carbonyl at ~154 ppm and the alkyne carbons at ~80-86 ppm) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms from neighboring spins. A standard 1.0s delay will result in attenuated quaternary peaks. Extending D1 ensures complete longitudinal relaxation, yielding a spectrum where the critical alkyne and carbonyl peaks are distinctly visible and accurately integrable.
Signaling & Reaction Pathway Visualization
The primary utility of butyl phenylpropiolate in drug development is its downstream conversion. For instance, Lewis acid-mediated annulations (using FeCl3) between phenols and phenylpropiolate esters yield neoflavones—highly sought-after API scaffolds[1]. The butyl ester's steric bulk helps moderate the reaction kinetics, preventing the rapid formation of polymeric byproducts often seen with methyl esters.
Synthetic workflow from phenylpropiolic acid to neoflavone API scaffolds via butyl esterification.
References
- Source: doi.
- Source: chemsociety.org.
- Supplementary Information (tert-Butyl 3-phenylpropiolate synthesis)
- Source: epfl.
Sources
Comparative Reactivity Guide: Butyl Phenylpropiolate vs. Methyl Phenylpropiolate
[1]
Executive Summary
In the design of electrophilic alkynes for heterocycle synthesis and bioconjugation, the choice between Methyl Phenylpropiolate (MPP) and Butyl Phenylpropiolate (BPP) is often dictated by a trade-off between kinetic efficiency and physicochemical stability .
-
Methyl Phenylpropiolate (MPP) is the reagent of choice for rapid, high-yielding reactions where atom economy and speed are critical. Its smaller ester group minimizes steric hindrance, facilitating faster nucleophilic attack.[1]
-
Butyl Phenylpropiolate (BPP) is preferred when increased lipophilicity (LogP), membrane permeability, or resistance to hydrolytic degradation is required. The butyl chain introduces a "steric cone" that retards non-specific hydrolysis and slows reaction kinetics, offering better control in competitive reaction landscapes.
This guide provides a technical comparison of these two esters, supported by mechanistic insights and experimental protocols.
Physicochemical Profile
The structural difference lies solely in the alkoxy group of the ester. While electronic effects (inductive) are comparable, the physicochemical properties diverge significantly due to the increased carbon chain length in BPP.
| Property | Methyl Phenylpropiolate (MPP) | Butyl Phenylpropiolate (BPP)* | Impact on Application |
| Formula | C₁₀H₈O₂ | C₁₃H₁₄O₂ | Atom economy is higher for MPP.[1] |
| MW | 160.17 g/mol | 202.25 g/mol | BPP adds mass; relevant for drug loading.[1] |
| Boiling Point | 109–112 °C (2 mmHg) | ~145–150 °C (2 mmHg) | BPP is less volatile; easier to handle in high-vac.[1] |
| Density | 1.086 g/mL | ~1.02 g/mL | BPP is slightly less dense.[1] |
| LogP (Calc) | ~2.53 | ~4.05 | Critical: BPP is significantly more lipophilic. |
| Water Solubility | Low | Negligible | BPP requires non-polar organic solvents.[1] |
*Note: Values for BPP are predicted based on homologous series trends where experimental data is unavailable.
Mechanistic Analysis: Sterics vs. Electronics
Electronic Effects (Inductive)
The electronic influence of the methyl vs. n-butyl group on the alkyne's electrophilicity is negligible. Both alkyl groups exert a weak electron-donating (+I) effect.[1] Therefore, the LUMO energy levels of the triple bond—which dictate reactivity toward nucleophiles—are effectively identical.
Steric Effects (The Differentiator)
The primary driver for reactivity differences is steric hindrance .
-
MPP: The methoxy group is compact (Cone angle ~145°). It allows easy approach of nucleophiles to the
-carbon (Michael addition) or the carbonyl carbon (1,2-addition). -
BPP: The n-butoxy group is flexible but occupies a larger effective volume.[1] It creates a "steric cone" that shields the carbonyl, significantly retarding 1,2-addition (hydrolysis/transesterification) and slightly retarding 1,4-addition.
Visualization of Reaction Pathways
The following diagram illustrates the competing pathways and how sterics influence the outcome.
Figure 1: Reaction pathways for phenylpropiolates. The steric bulk of the butyl group in BPP strongly inhibits 1,2-addition (hydrolysis), improving selectivity for the desired 1,4-addition or cycloaddition.
Comparative Case Studies
Case Study A: Kinetics of Nucleophilic Conjugate Addition
In the synthesis of
-
Observation: Reaction with secondary amines (e.g., morpholine) in acetonitrile.
-
Trend:
. -
Data Support: Kinetic studies on homologous esters (e.g., acrylates) consistently show a rate decrease of 1.5–2.0x when moving from methyl to butyl esters due to the entropic cost of ordering the flexible butyl chain during the transition state [1, 2].
Case Study B: Hydrolytic Stability
One of the most significant advantages of BPP is its resistance to hydrolysis.
-
Scenario: A reaction requiring aqueous basic conditions (e.g., Knoevenagel condensation or phase-transfer catalysis).[1]
-
Outcome: MPP hydrolyzes rapidly to phenylpropiolic acid (side product), whereas BPP remains intact significantly longer.
-
Application: Use BPP when the reaction requires long exposure to nucleophilic solvents (water/alcohols) or bases.
Case Study C: Diels-Alder Cycloaddition
Both esters act as dienophiles.[1]
-
Reactivity: The electron-withdrawing nature of the ester lowers the LUMO.[2] The reaction rates are similar, but MPP is slightly faster.
-
Endo/Exo Selectivity: BPP can offer higher diastereoselectivity in certain cycloadditions because the bulky butyl group destabilizes the endo transition state more than the methyl group does [3].
Experimental Protocols
Protocol 1: Synthesis of 3-Aminocoumarins via Michael Addition/Cyclization
This protocol highlights the reactivity difference.[1] If using BPP, extend reaction time by 20%.
Materials:
-
Salicylaldehyde (1.0 equiv)
-
Phenylpropiolate Ester (MPP or BPP) (1.0 equiv)
-
DABCO (10 mol%)
-
Solvent: Toluene or DCM
Procedure:
-
Dissolution: Dissolve salicylaldehyde (10 mmol) and the chosen ester (10 mmol) in Toluene (20 mL).
-
Catalyst Addition: Add DABCO (1 mmol) at room temperature.
-
Monitoring:
-
Workup: Wash with 1N HCl, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane.
Note: If using BPP, the final product will be a butyl coumarin-3-carboxylate, which is an oil or low-melting solid, whereas the methyl derivative is often a crystalline solid.[1]
Protocol 2: [4+2] Diels-Alder Reaction with Cyclopentadiene
Procedure:
-
Mix Phenylpropiolate (1.0 equiv) with Cyclopentadiene (5.0 equiv, freshly cracked).
-
MPP: Heat to 60°C in a sealed tube for 4 hours. Yield: ~85%.
-
BPP: Heat to 80°C in a sealed tube for 6 hours. Yield: ~82%.[1]
-
Observation: The temperature bump for BPP is required to overcome the slight steric barrier and the lower solubility of the transition state complex in the non-polar diene.
Decision Matrix: Which Reagent to Choose?
Use the following logic flow to select the appropriate ester for your specific application.
Figure 2: Decision matrix for selecting between MPP and BPP based on application constraints.
References
-
BenchChem. (2025).[1] Comparative Guide to the Kinetics of Nucleophilic Substitution on Esters. Retrieved from
-
Basyouni, M. N., & Omar, M. T. (1980). Stereochemistry of base-catalyzed addition of methyl mercaptoacetate to acetylenic ketones and esters. Bulletin of the Chemical Society of Japan, 53(6), 1739–1742. Retrieved from [1]
-
Lording, W. J., et al. (2020).[3] The simplest Diels–Alder reactions are not endo-selective.[1] Chemical Science, 11, 11915-11926.[1] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Methyl phenylpropiolate Product Specification. Retrieved from [1][4]
-
National Institutes of Health. (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from
HPLC retention time standards for 2-Propynoic acid 3-phenyl- butyl ester
Title: Comparative Guide: HPLC Retention Time Standards for Butyl 3-phenyl-2-propynoate (Butyl 3-phenylpropiolate)
Part 1: Executive Summary & Technical Context
The Challenge:
2-Propynoic acid, 3-phenyl-, butyl ester (commonly Butyl 3-phenylpropiolate ) presents a unique chromatographic challenge. As a conjugated system containing a phenyl ring, an alkyne spacer, and a lipophilic butyl ester moiety, it exhibits strong hydrophobicity and significant
Standard generic C18 methods often result in excessive retention times or poor resolution from structurally similar synthetic impurities (e.g., the ethyl ester analog or the free acid). This guide establishes a rigorous Retention Time Standard by comparing the industry-standard C18 (Octadecyl) stationary phase against the selectivity-driven Phenyl-Hexyl alternative.
The Solution:
We propose two standardized protocols. While C18 provides robust, hydrophobicity-driven retention (Method A), the Phenyl-Hexyl phase (Method B) offers superior selectivity for the alkyne-aromatic system via
Part 2: Comparative Performance Analysis
This section objectively compares the two primary methodologies for establishing retention time standards.
Comparison Matrix: C18 vs. Phenyl-Hexyl
| Feature | Method A: C18 (USP L1) | Method B: Phenyl-Hexyl (USP L11) |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + |
| Retention Mechanism | Driven by butyl chain length & overall lipophilicity. | Driven by the phenyl ring & alkyne conjugation. |
| Selectivity ( | High for homologs (e.g., Butyl vs. Ethyl ester). | High for aromatic vs. non-aromatic impurities. |
| Solvent Compatibility | Excellent with Acetonitrile (ACN). | Enhanced selectivity with Methanol (MeOH). |
| Peak Shape | Sharp, symmetrical (general purpose). | Potentially broader if |
| Recommended Use | Routine QA/QC (Purity Checks). | Impurity Profiling (Isomer/Analog separation). |
Deep Dive: The Causality of Retention
-
Method A (C18): The butyl chain of the ester embeds deeply into the C18 alkyl phase. Retention is dominated by solvophobic effects. Using ACN is preferred here to minimize viscosity and ensure sharp peaks.
-
Method B (Phenyl-Hexyl): The stationary phase contains phenyl rings attached via a hexyl chain. The analyte's "Phenyl-C
C-" backbone engages in stacking interactions with the stationary phase. This creates a "secondary retention" mechanism that can shift the retention time relative to non-aromatic contaminants, providing an orthogonal confirmation of identity.
Part 3: Experimental Protocols (The Standards)
To establish a valid retention time standard, you must follow a self-validating protocol.
Reagents & Preparation
-
Analyte: Butyl 3-phenylpropiolate (Reference Standard Grade, >98%).
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water (Milli-Q).
-
Modifier: Formic Acid (FA) or Phosphoric Acid (
).
Standard Solution Preparation:
-
Stock: Dissolve 10 mg of Butyl 3-phenylpropiolate in 10 mL ACN (1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.
-
System Suitability Mix: Spike the Working Standard with 10 µg/mL of Phenylpropiolic Acid (Hydrolysis product/impurity) to verify resolution.
Protocol A: The Hydrophobic Standard (C18)
-
Column: End-capped C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 50% B to 90% B over 15 minutes. Hold 2 min.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Strong absorption of conjugated alkyne).
-
Expected Outcome: The free acid elutes early (void volume proximity); the Butyl ester elutes late (~12-14 min).
Protocol B: The -Selective Standard (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 or 5 µm.
-
Mobile Phase:
-
A: Water + 0.1%
. -
B: Methanol (MeOH).[2] Note: MeOH promotes
- interactions better than ACN.
-
-
Gradient: 60% B to 85% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV @ 254 nm.
-
Expected Outcome: Altered selectivity. If aromatic impurities are present, their relative retention time (RRT) will shift significantly compared to the C18 method.
Part 4: Visualization (Method Development Workflow)
The following diagram illustrates the decision logic for selecting the appropriate retention time standard based on analytical needs.
Caption: Decision tree for selecting the optimal HPLC stationary phase and mobile phase conditions based on the specific analytical requirement (QC vs. Impurity Profiling).
Part 5: Validation & Integrity (Self-Validating System)
To ensure the "Standard" is reliable, the method must pass these System Suitability Tests (SST):
-
Resolution (
): The resolution between the Butyl 3-phenylpropiolate peak and its hydrolysis precursor (Phenylpropiolic acid) must be > 5.0. -
Tailing Factor (
): Must be between 0.9 and 1.2. If , it indicates secondary silanol interactions; increase buffer concentration. -
Retention Time Precision: Inject the standard 5 times. The %RSD of the retention time must be < 0.5%.
Troubleshooting Note: If retention times drift, check the mobile phase pH. While the ester is neutral, the column surface charge (silanols) varies with pH. Maintain pH < 3.0 to suppress silanols and ensure consistent retention.
References
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Retrieved from [Link]
-
ChemSrc. (2025).[4] Butyl 3-phenylprop-2-ynoate (CAS#: 80220-93-5) Chemical Properties and Synonyms. Retrieved from [Link]
-
Amazon AWS (Supporting Info). (2025). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters: Synthesis and HPLC Analysis of Phenylpropiolate Derivatives. Retrieved from [Link]
Sources
Publish Comparison Guide: UV-Vis Absorption Spectra of Conjugated Alkynyl Esters vs. Alkenyl Alternatives
Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist
Executive Summary
In the design of photoreactive probes, molecular solar thermal (MOST) energy storage systems, and advanced optical materials, the precise tuning of a molecule's electronic absorption is critical. Conjugated alkynyl esters (e.g., arylpropiolates) offer a unique spectroscopic profile compared to their more common alkenyl counterparts (e.g., cinnamates). This guide provides an objective, data-driven comparison of their UV-Vis absorption spectra, details the quantum mechanical causality behind their spectral differences, and outlines a self-validating experimental protocol for accurate characterization.
Mechanistic Causality: The Electronic Nature of Alkynyl Conjugation
To leverage conjugated alkynyl esters effectively, one must understand how the carbon-carbon triple bond alters the molecular orbital landscape relative to a double bond.
When an ester carbonyl is conjugated with an alkyne (forming an alkynoate or propiolate), the system undergoes both
-
Electronegativity & s-Character: The
-hybridized carbons in an alkyne possess 50% s-character, compared to the 33% s-character of -hybridized carbons in alkenes. Because s-orbitals penetrate closer to the nucleus, -carbons are more electronegative. -
HOMO-LUMO Gap Widening: This increased electronegativity stabilizes the
-bonding orbitals (Highest Occupied Molecular Orbital, HOMO) to a greater extent than the -antibonding orbitals (Lowest Unoccupied Molecular Orbital, LUMO). Consequently, the energy gap ( ) widens[2]. -
Wavelength Correlation: Since
, a larger energy gap requires higher-energy photons for excitation, pushing the wavelength of maximum absorption ( ) toward the deeper UV region[2].
Objective Performance Comparison: Alkynyl vs. Alkenyl Esters
To objectively evaluate these chromophores, we compare Ethyl Phenylpropiolate (a conjugated alkynyl ester) with Ethyl Cinnamate (its conjugated alkenyl analog).
While both molecules feature a phenyl ring conjugated through an unsaturated bridge to an ester carbonyl, their UV-Vis profiles dictate entirely different application scopes. Ethyl cinnamate's extended co-planarity and narrower HOMO-LUMO gap result in a bathochromic (red) shift, making it a highly effective UV-B filter[3]. Conversely, the alkynyl ester requires higher excitation energy, which is advantageous when designing bioorthogonal photoprobes that must remain stable under ambient visible light but activate under specific deep-UV irradiation[4].
Table 1: UV-Vis Spectral Comparison of Conjugated Esters
| Compound | Structural Feature | Molar Absorptivity ( | Spectral Causality & Notes | |
| Ethyl Phenylpropiolate | Phenyl– | ~265–275 nm | ~20,000 | |
| Ethyl Cinnamate | Phenyl– | ~281 nm | ~22,000 | |
| Ethyl Propiolate | < 220 nm | Low | Lacks extended aromatic conjugation; absorption is limited to the isolated enone-like system[6]. |
Self-Validating Experimental Protocol for UV-Vis Acquisition
As an Application Scientist, I cannot overstate the importance of data integrity. Simply placing a sample in a spectrometer is insufficient; the protocol must be a self-validating system . Conjugated aromatic systems are highly prone to
The following workflow ensures that the recorded
Step-by-Step Methodology
-
Solvent Selection & Baseline Correction:
-
Action: Select a spectroscopic-grade solvent with a UV cutoff well below the expected absorption (e.g., Acetonitrile, cutoff 190 nm).
-
Causality: Using solvents like acetone or toluene will mask the critical 200–280 nm region due to their own
or transitions[7]. Record a baseline using matched quartz cuvettes (1 cm path length) to subtract background solvent and cuvette absorbance.
-
-
Gravimetric Stock Preparation:
-
Action: Prepare a 10 mM stock solution of the alkynyl ester using a microbalance.
-
-
Serial Dilution (The Validation Step):
-
Action: Prepare a working concentration gradient (e.g., 10, 25, 50, 75, and 100
M). -
Causality: Analyzing a single concentration is a critical error. A concentration gradient is required to validate the Beer-Lambert law (
). If the calculated fluctuates across dilutions, it indicates concentration-dependent aggregation.
-
-
Spectral Acquisition:
-
Action: Scan from 200 nm to 600 nm at a moderate scan rate (120 nm/min) with a slit width of 1 nm to resolve any fine vibrational structure inherent to rigid alkynyl systems.
-
-
System Validation:
-
Action: Plot Absorbance at
versus Concentration. The system is validated only if the linear regression yields an .
-
Workflow Visualization
Self-validating UV-Vis workflow ensuring monomeric absorption and data integrity.
Applications in Drug Development & Materials Science
The distinct UV-Vis absorption profile of conjugated alkynyl esters makes them superior alternatives to alkenes in several niche applications:
-
Bioorthogonal Photoreactive Probes: In drug development, alkynyl esters are utilized as dienophiles in light-induced ligations. Because their absorption is blue-shifted relative to many biological fluorophores, they can be selectively activated without causing competitive absorption or photobleaching of self-reporting fluorescent tags[8].
-
Molecular Solar Thermal (MOST) Energy Storage: Derivatives of ethyl propiolate are reacted to form bicyclooctadienes (BODs). The precise UV absorption of these conjugated systems is engineered to capture solar energy, driving a photo-isomerization process that stores energy in highly strained chemical bonds[6].
References
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? - Master Organic Chemistry. 2
-
UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. 7
-
Phenylpropiolic Acid | C9H6O2 | CID 69475 - PubChem. 5
-
Ultraviolet Radiation Protective and Anti-Inflammatory Effects of Kaempferia galanga L. Rhizome Oil - PMC. 3
-
Synthesis, characterization and computational evaluation of bicyclooctadienes towards molecular solar thermal energy storage - PMC. 6
-
Light-induced Ligation of o-Quinodimethanes with Gated Fluorescence Self-reporting - MPG.PuRe. 8
-
US20210164005A1 - Methods for inducing bioorthogonal reactivity - Google Patents. 4
Sources
- 1. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ultraviolet Radiation Protective and Anti-Inflammatory Effects of Kaempferia galanga L. Rhizome Oil and Microemulsion: Formulation, Characterization, and Hydrogel Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210164005A1 - Methods for inducing bioorthogonal reactivity - Google Patents [patents.google.com]
- 5. Phenylpropiolic Acid | C9H6O2 | CID 69475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and computational evaluation of bicyclooctadienes towards molecular solar thermal energy storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pure.mpg.de [pure.mpg.de]
Advanced Crystal Structure Analysis of Butyl Phenylpropiolate Solid Derivatives: A Methodological Comparison Guide
Butyl phenylpropiolate—particularly its tert-butyl derivative—is a highly versatile alkyne ester utilized in complex cycloadditions, such as the synthesis of distonic radical cations, triazoles, and phosphacycles. However, determining the precise 3D atomic coordinates of these solid derivatives is notoriously difficult. The steric bulk of the tert-butyl group combined with the rotational freedom of the phenyl ring often leads to poor crystallization kinetics, positional disorder, and a tendency to crash out as microcrystalline powders rather than single crystals.
As a Senior Application Scientist, I have evaluated the three primary analytical methodologies for resolving the crystal structures of these demanding organic adducts. This guide provides an objective comparison between Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Solid-State NMR (ssNMR) coupled with Powder X-Ray Diffraction (PXRD) , equipping you with the causality-driven protocols needed to guarantee structural validation.
The Analytical Alternatives: Performance Comparison
When dealing with butyl phenylpropiolate derivatives, the choice of analytical technique is entirely dictated by the outcome of your crystallization attempt.
-
Single-Crystal X-Ray Diffraction (SCXRD): The undisputed gold standard. Recent breakthroughs in main-group chemistry have utilized tert-butyl phenylpropiolate to synthesize complex 1λ²,3λ²-1-phosphonia-3-phosphinyl-cyclohex-4-ene derivatives (distonic radical cations) . In these studies, SCXRD was paramount in confirming the [2+2] cycloaddition and the planar C₃P₃ cycle, achieving high-resolution structural determination from crystalline powders.
-
Microcrystal Electron Diffraction (MicroED): The sub-micron solution. When the steric hindrance of the bulky tert-butyl group prevents the growth of crystals larger than 1 µm, MicroED leverages the strong interaction of electrons with matter to extract atomic-resolution data from seemingly amorphous powders .
-
ssNMR + PXRD (NMR Crystallography): The robust fallback. If the derivative yields an intractable powder that diffracts poorly, ssNMR provides local chemical environment constraints (e.g., ¹³C and ³¹P shifts) that, when combined with PXRD and Crystal Structure Prediction (CSP) algorithms, can elucidate the packing arrangement.
Quantitative Performance Data
| Feature | SCXRD (Gold Standard) | MicroED (Sub-micron) | ssNMR + PXRD (Powder) |
| Optimal Sample State | Single crystals (>10 µm) | Nanocrystals (100 nm – 1 µm) | Microcrystalline powders |
| Stereochemical Resolution | Absolute (via anomalous dispersion) | Relative (Absolute is highly challenging) | Relative (via chemical shift tensors) |
| Sensitivity to Disorder | High (resolves multiple occupancies) | Moderate (dynamic scattering complicates) | Low (yields average local environment) |
| Data Acquisition Time | 2–12 hours | 10–30 minutes | Days to Weeks (including CSP) |
| Success Rate for Bulky Adducts | High (if crystallizable) | Very High (for powders) | Moderate (computationally heavy) |
Workflow & Decision Matrix
The following decision matrix illustrates the logical progression for selecting the optimal structural analysis technique based on the physical properties of your synthesized derivative.
Workflow for selecting the optimal structural analysis technique based on crystallization outcome.
Experimental Protocols & Causality
To ensure scientific integrity, every protocol must act as a self-validating system. Below are the step-by-step methodologies for each technique, emphasizing the causality behind the experimental choices.
Protocol 1: SCXRD Analysis of Bulky Adducts
-
Crystallization via Vapor Diffusion: Dissolve 5-10 mg of the butyl phenylpropiolate derivative in a minimal volume of dichloromethane (DCM). Place the open inner vial inside a larger, sealed vessel containing pentane.
-
Causality: The slow diffusion of the non-polar pentane into the DCM gradually lowers solubility. This slow kinetic regime is mandatory to allow the sterically demanding tert-butyl groups to pack in an ordered lattice, preventing kinetic trapping into an amorphous state.
-
-
Crystal Harvesting and Cryo-Mounting: Under a polarized light microscope, select a crystal exhibiting uniform extinction. Immediately coat it in Paratone-N oil and mount it on a MiTeGen loop.
-
Causality: Highly solvated crystals of bulky adducts rapidly lose co-crystallized solvent when exposed to air, leading to immediate lattice collapse. The oil barrier prevents this degradation.
-
-
Pre-Screening (Self-Validating Step): Mount the loop on the diffractometer and perform a 5-minute matrix scan to determine the unit cell parameters.
-
Causality: Before committing to a 12-hour data collection, you must verify the unit cell against the Cambridge Structural Database (CSD) to ensure you have not simply re-crystallized the unreacted starting material.
-
-
Data Collection and Refinement: Collect data at 100 K using a Mo or Cu Kα source.
-
Causality: Cryo-cooling is critical to minimize the Debye-Waller factors (thermal motion) of the highly flexible tert-butyl and phenyl rotors, allowing for accurate mapping of the electron density during SHELXL refinement.
-
Protocol 2: MicroED Grid Preparation
-
Sample Preparation: If the derivative crashes out as a fine powder, place ~1 mg between two glass slides and gently grind to break up larger aggregates into sub-micron fragments.
-
Dry Grid Application: Apply the dry powder directly onto a continuous carbon TEM grid by gently pressing the grid into the powder. Shake off excess.
-
Causality: Using a dry application prevents solvent-induced phase changes or dissolution that frequently occurs with organic small molecules when prepared in liquid suspensions.
-
-
Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Collect continuous rotation electron diffraction (cRED) data at an ultra-low dose rate (<0.01 e–/Ų/s) .
-
Causality: Electrons interact much more strongly with matter than X-rays, enabling diffraction from 100 nm crystals. However, this also rapidly damages organic samples. The ultra-low dose rate is a strict requirement to prevent beam-induced degradation of the molecular structure.
-
Protocol 3: NMR Crystallography (ssNMR + PXRD)
-
PXRD Fingerprinting: Collect a high-resolution Powder X-Ray Diffraction (PXRD) pattern to extract the unit cell parameters and space group via indexing software (e.g., EXPO2014).
-
Solid-State NMR Acquisition: Acquire ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectra.
-
Causality: The chemical shifts provide highly sensitive, local constraints regarding the asymmetric unit. For example, splitting of the tert-butyl methyl signals directly indicates the presence of multiple crystallographically independent molecules in the unit cell (Z' > 1).
-
-
Crystal Structure Prediction (CSP): Generate candidate structures computationally and filter them against the experimental PXRD and ssNMR data.
-
Causality: This self-validating computational loop ensures the final proposed structure perfectly matches both the long-range order (PXRD) and the short-range local environment (ssNMR).
-
References
-
Liu, S., Li, Y., Lin, J., Ke, Z., Grützmacher, H., Su, C.-Y., & Li, Z. (2024). "Sequential radical and cationic reactivity at separated sites within one molecule in solution." Chemical Science, 15, 5376-5384. URL:[Link] [1]
-
Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587–1592. URL:[Link] [2]
Comparative Validation Guide: Purity Assessment of 2-Propynoic Acid, 3-Phenyl-, Butyl Ester
Executive Summary
2-Propynoic acid, 3-phenyl-, butyl ester (Butyl phenylpropiolate) is a critical conjugated alkyne intermediate used frequently in "Click" chemistry, heterocycle synthesis (e.g., coumarins), and pharmaceutical coupling reactions. Its purity is paramount; trace impurities such as Glaser coupling byproducts (diynes) or unreacted phenylpropiolic acid can poison transition metal catalysts (Pd, Cu) used in downstream processing.
This guide objectively compares analytical methodologies for validating the purity of this ester. While HPLC-UV is standard for batch release, GC-MS is identified as the superior technique for comprehensive impurity profiling due to its ability to structurally identify unknown volatile byproducts and separate high-boiling dimers.
Chemical Profile & Analytical Challenges
| Property | Specification | Analytical Implication |
| Chemical Name | 2-Propynoic acid, 3-phenyl-, butyl ester | Target Analyte |
| CAS Number | 10508-11-9 (n-butyl isomer) | Reference Standard |
| Molecular Formula | C₁₃H₁₄O₂ (MW: 202.25 g/mol ) | Parent Ion (M⁺) expected at m/z 202 |
| Boiling Point | ~280–290°C (Predicted) | Requires high-temperature GC column |
| Key Functionality | Conjugated Alkyne / Ester | UV Active (254 nm); Hydrolysis prone |
Critical Impurities to Monitor:
-
1,4-Diphenylbuta-1,3-diyne: (Glaser coupling dimer) - High boiling point, elutes after analyte.
-
n-Butanol: (Residual solvent) - Elutes early.
-
Phenylpropiolic Acid: (Hydrolysis product) - Tailing peak on non-polar columns.
Comparative Analysis: GC-MS vs. Alternatives
The following table contrasts the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).
| Feature | GC-MS (Recommended) | HPLC-UV | qNMR (¹H) |
| Primary Utility | Impurity Identification & Purity | Routine Batch Release | Absolute Purity Assay |
| Specificity | High (Mass spectral fingerprinting) | Medium (Retention time only) | High (Structural certainty) |
| Sensitivity (LOD) | Excellent (ppb range in SIM mode) | Good (ppm range) | Poor (>0.1% required) |
| Impurity Profiling | Superior (Identifies unknowns) | Limited (Requires standards) | Limited (Overlapping signals) |
| Throughput | Medium (20-30 min run) | High (10-15 min run) | Low (Manual processing) |
| Limitation | Thermal degradation risk | No structural data for unknowns | Low sensitivity for trace impurities |
Verdict: While qNMR provides an excellent absolute assay value, it fails to detect trace catalytic poisons. HPLC-UV is faster but "blind" to non-chromophoric impurities. GC-MS is the only self-validating method that confirms what the impurities are, not just that they exist.
Validated GC-MS Protocol
This protocol is designed to separate the butyl ester from both highly volatile solvents and high-boiling dimers.
A. Instrumentation & Conditions[2][3][4]
-
System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
-
Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).
-
Rationale: A low-polarity (5% phenyl) column is essential to prevent tailing of the ester and allows high thermal stability (up to 325°C) to elute the Glaser dimer.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless @ 280°C.
-
Mode: Split (50:1).
-
Rationale: High split ratio prevents column overload and detector saturation, ensuring linearity.
-
B. Temperature Program
The ramp must be aggressive at the end to clean the column of dimers.
-
Initial: 60°C (Hold 1 min) - Solvent elution.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min).
-
Rationale: The analyte elutes during Ramp 2. The 300°C hold ensures elution of diphenylbutadiyne (dimer).
-
C. Mass Spectrometer Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40–450.
-
Solvent Delay: 3.0 min.
Validation Workflow (ICH Q2(R2) Aligned)
The following diagram illustrates the logical flow for validating this method, ensuring scientific rigor.
Caption: Step-by-step validation workflow based on ICH Q2(R2) guidelines for analytical procedures.
Data Interpretation & Fragmentation Logic[5]
To validate that the peak is indeed 2-Propynoic acid, 3-phenyl-, butyl ester, you must analyze the fragmentation pattern. A simple retention time match is insufficient for "Scientific Integrity."
Predicted Fragmentation Pathway (EI Source, 70eV)
-
Molecular Ion (M⁺): m/z 202 (Visible, moderate intensity).
-
Base Peak (Likely): m/z 129.
-
Mechanism:[1]
-cleavage adjacent to the carbonyl, losing the butoxy group ( ). -
Fragment:
(Phenylpropiolyl cation).
-
-
Secondary Fragment: m/z 102.
-
Mechanism:[1] Loss of CO (28 amu) from the m/z 129 ion.
-
Fragment:
(Phenylethynyl cation).
-
-
McLafferty Rearrangement: m/z 146.
-
Mechanism:[1] Transfer of
-hydrogen from the butyl chain to the carbonyl oxygen, releasing butene. -
Fragment: Phenylpropiolic acid radical cation.
-
Caption: Electron Impact (EI) fragmentation pathway for structural confirmation of Butyl Phenylpropiolate.
Experimental Causality & Troubleshooting
-
Issue: Poor Resolution between Butyl Ester and Homocoupling Dimer.
-
Causality: The ramp rate is too fast in the critical region (200-250°C).
-
Fix: Slow the ramp to 5°C/min between 200°C and 260°C.
-
-
Issue: Tailing Peak Shape.
-
Causality: Active sites in the inlet liner are interacting with the
-electrons of the alkyne or the ester oxygen. -
Fix: Use Ultra-Inert (UI) wool liners and ensure the column is cut cleanly.
-
-
Issue: Ghost Peaks.
-
Causality: Carryover of the high-boiling Glaser dimer from a previous run.
-
Fix: Extend the final hold time at 300°C by 5 minutes and run a solvent blank between samples.
-
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2] Available at: [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Phenylpropiolic acid esters. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Coresta. (2020). A Screening Method by GC-MS for Aerosol Constituents. Coresta Congress. Available at: [Link]
Sources
Safety Operating Guide
2-Propynoic acid, 3-phenyl-, butyl ester proper disposal procedures
[1]
Executive Summary: Immediate Action Plan
Butyl phenylpropiolate (2-Propynoic acid, 3-phenyl-, butyl ester) is an organic ester containing an internal alkyne.[1] While it avoids the explosive instability of terminal acetylides, it presents specific environmental hazards (aquatic toxicity) and combustibility risks.[1]
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
Drain Disposal: STRICTLY PROHIBITED. This compound is toxic to aquatic life and immiscible with water.[1]
-
Immediate Hazard: Combustible liquid (Flash Point estimated >100°C).[1][2] Skin and eye irritant.[1][3][4][5][6]
-
Segregation: Isolate from strong oxidizers and strong bases (to prevent hydrolysis).[1]
Chemical Profile & Hazard Assessment
Understanding the physicochemical nature of this compound is the foundation of a self-validating safety protocol.
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 1630-93-9 | Unique identifier for waste manifests. |
| Structure | Ph-C≡C-COO-Bu | Internal Alkyne: Stable against acetylide formation (unlike terminal alkynes).[1] |
| Physical State | Liquid (Yellowish) | Requires leak-proof secondary containment.[1] |
| Flash Point | >110°C (Estimated)* | Combustible Class IIIB. Low fire risk at room temp, but burns if heated.[1] |
| Density | ~1.08 g/mL | Slightly denser than water; sinks in aqueous spills.[1] |
| Solubility | Immiscible in water | Will form a separate phase; requires organic solvent rinse for cleaning.[1] |
| Reactivity | Stable | Incompatible: Strong oxidizers, Strong bases (Hydrolysis risk).[1][4] |
*Estimate based on the structural analog Methyl Phenylpropiolate (CAS 4891-38-7).[1]
Waste Segregation & Classification
Proper segregation prevents dangerous cross-reactions in waste drums.[1]
-
Waste Stream: Non-Halogenated Organic Solvents (unless mixed with halogenated solvents like DCM).[1]
-
RCRA Classification (USA):
Decision Logic: Waste Segregation
Figure 1: Decision tree for segregating Butyl Phenylpropiolate waste streams.
Detailed Disposal Protocols
Protocol A: Disposal of Pure / Expired Reagent
Objective: Safe transfer of the concentrated chemical to waste management without exposure or contamination.
-
Container Inspection: Ensure the original container is intact. If the cap is degraded, transfer contents to a new High-Density Polyethylene (HDPE) or Glass container.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the bottle in a sealable plastic bag (Ziploc type) to contain any minor leaks during transport.
-
Lab Packing: Place the bagged container into the "Lab Pack" drum designated for organic solids/liquids.
-
Note: Do not bulk pour pure reagent into a 55-gallon solvent drum unless explicitly authorized by your facility's EHS department.[1]
-
Protocol B: Disposal of Reaction Mixtures
Objective: Neutralize reactive co-reagents before disposal.
-
Quenching (If necessary):
-
If the reaction involved strong bases (e.g., LiHMDS, NaH) or reducing agents, quench carefully before adding to the waste stream.
-
Caution: Hydrolysis of this ester by strong bases produces Phenylpropiolic acid , which is more acidic and potentially corrosive.[1] Ensure pH is neutral (pH 6-8) before disposal.[1]
-
-
Dilution: Dilute the mixture with a compatible organic solvent (Acetone, Ethyl Acetate, or Ethanol).[1]
-
Transfer: Pour into the appropriate Organic Waste Carboy .
-
Rinsing: Rinse all glassware with Acetone.[1] Collect the first three rinses into the organic waste container. Subsequent washes can be treated as standard glass washing.[1]
Emergency Contingencies: Spill Response
Scenario: A 100 mL bottle drops and shatters on the lab floor.
Immediate Response:
-
Alert & Isolate: Announce the spill. Evacuate the immediate 10-foot radius.[1]
-
PPE Upgrade: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat.[1] If ventilation is poor, use a half-mask respirator with organic vapor cartridges.
-
Containment:
-
Cleanup:
-
Decontamination: Wipe the surface with an acetone-soaked paper towel to remove the oily residue.[1] Dispose of the towel in the same solid waste jar.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15738, Butyl phenylpropiolate.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]
Sources
- 1. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Senior Application Scientist's Guide to Handling 2-Propynoic Acid, 3-phenyl-, Butyl Ester
This document provides essential safety protocols and operational guidance for the laboratory use of 2-Propynoic acid, 3-phenyl-, butyl ester (also known as butyl 3-phenylpropiolate). As drug development professionals, our commitment to safety is paramount, ensuring that innovative research is conducted without compromising personal or environmental well-being. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture built on deep technical understanding.
Hazard Assessment and Risk Mitigation
2-Propynoic acid, 3-phenyl-, butyl ester belongs to the ester chemical class. While specific toxicological data for this exact molecule is limited, a thorough assessment of its parent acid, 3-Phenyl-2-propynoic acid, and similar esters provides a strong basis for hazard evaluation. The primary hazards are associated with direct contact and potential inhalation of aerosols.
-
Dermal and Ocular Hazards : The parent compound, 3-Phenyl-2-propynoic acid, is classified as a Category 2 skin and eye irritant.[1] Esters in this family are also known to cause skin irritation.[2] Therefore, it is critical to assume 2-Propynoic acid, 3-phenyl-, butyl ester is a skin and eye irritant. Prolonged contact may cause dryness of the skin.[3] The core of our safety protocol is to prevent any direct contact with the skin or eyes.
-
Inhalation Hazards : While the vapor pressure may be low, inhaling mists or aerosols, which can be generated during heating or vigorous mixing, may cause respiratory tract irritation.[1][4] Operations should be designed to minimize the generation of aerosols.
-
Reactivity Hazards : Esters are known to react with acids to liberate heat, and strong oxidizing acids can cause vigorous, potentially exothermic reactions.[2] They can also react with caustic (basic) solutions.[2] Therefore, this compound must be stored away from strong oxidizing agents and strong bases.[1][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The selection of specific PPE is directly tied to the hazards identified above.
| PPE Component | Specification & Rationale |
| Hand Protection | Chemical-Resistant Gloves (Butyl Rubber) . Butyl gloves offer excellent protection against a wide range of chemicals, including esters, and are indispensable when handling potentially hazardous substances.[6][7] Always wear sleeves over the gloves unless working overhead.[8] For incidental contact, nitrile gloves may be sufficient, but for sustained handling or in case of a spill, butyl rubber is the preferred material. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Eye & Face Protection | Chemical Safety Goggles with Side Shields . To prevent splashes from reaching the eyes, chemical safety goggles that provide a seal around the eyes are required.[1][8] When there is a significant risk of splashing (e.g., transferring large volumes, heating), a full-face shield should be worn in addition to safety goggles.[8][9] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron . A standard laboratory coat should be worn at all times. When handling larger quantities or during procedures with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.[8] All protective clothing should be removed before leaving the laboratory. |
| Respiratory Protection | Generally Not Required for Small-Scale Use in a Fume Hood . For routine handling of small quantities inside a certified chemical fume hood, respiratory protection is typically not necessary.[1] However, if aerosols are generated or if working outside of a fume hood, a NIOSH-approved respirator may be required.[4] |
Safe Handling & Operational Workflow
Adherence to a systematic workflow minimizes the risk of exposure and accidental release.
Preparation & Handling:
-
Designated Area: All handling of 2-Propynoic acid, 3-phenyl-, butyl ester should occur in a designated area within a certified chemical fume hood to control vapor and aerosol exposure.
-
Pre-Use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[5]
-
Container Handling: Keep the container tightly closed when not in use.[1] Grounding and bonding may be necessary for large containers to prevent static discharge.[10][11]
-
Transferring: When transferring the liquid, use tools and techniques that minimize splashing and aerosol formation.
-
Post-Handling: After use, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[1]
Emergency Procedures: Spill Response
In the event of a spill, a calm and structured response is critical to ensure safety. The following workflow should be followed.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. synerzine.com [synerzine.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. safetyware.com [safetyware.com]
- 7. Chemical Resistant Butyl Gloves - Hazmat Resource, Inc. [hazmatresource.com]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. sams-solutions.com [sams-solutions.com]
- 10. harwick.com [harwick.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
